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4-Methylpyrrolidine-2-carboxylic acid Documentation Hub

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  • Product: 4-Methylpyrrolidine-2-carboxylic acid
  • CAS: 3005-85-4

Core Science & Biosynthesis

Foundational

Biological Activity & Engineering of 4-Methylproline Analogs

Executive Summary The incorporation of non-proteinogenic amino acids is a pivotal strategy in modern peptidomimetics. Among these, 4-methylproline (4-MePro) stands out as a precision tool for conformational engineering.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-proteinogenic amino acids is a pivotal strategy in modern peptidomimetics. Among these, 4-methylproline (4-MePro) stands out as a precision tool for conformational engineering. Unlike proline, which acts as a "chameleon" fluctuating between C


-endo and C

-exo puckers, 4-MePro analogs rigidly lock the pyrrolidine ring conformation via steric restriction.

This guide details the structural mechanics of 4-MePro, its application in enhancing the metabolic stability and potency of antimicrobial peptides (AMPs), and provides validated protocols for its synthesis and characterization.

Part 1: Structural Mechanics & Stereoelectronic Effects

To effectively utilize 4-MePro, one must understand that its biological activity is a direct function of its stereochemistry. The methyl group at position 4 does not merely add hydrophobicity; it dictates the ring pucker through steric clashes with the backbone carbonyls.

The Stereochemical Switch

The biological output of a peptide containing 4-MePro is binary, depending on the diastereomer employed:

  • (2S, 4R)-4-methylproline (trans-4-MePro):

    • Mechanism: The methyl group prefers the pseudoequatorial position to avoid steric strain. This forces the ring into a C

      
      -exo  pucker.
      
    • Consequence: Favors the trans isomer of the preceding peptide bond (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).
      
    • Application: Stabilizes polyproline II (PPII) helices and collagen triple helices.

  • (2S, 4S)-4-methylproline (cis-4-methylproline):

    • Mechanism: To maintain the methyl group in a pseudoequatorial orientation, the ring flips to a C

      
      -endo  pucker.
      
    • Consequence: Increases the population of the cis amide bond isomer (

      
      ).
      
    • Application: Nucleates

      
      -turns; destabilizes collagen but can enhance cell permeability in specific contexts.
      
Visualization: Conformational Logic Flow

MePro_Conformation Pro Native Proline (Flexible Pucker) Sub_R (2S, 4R)-Methylation Pro->Sub_R Modification Sub_S (2S, 4S)-Methylation Pro->Sub_S Modification Pucker_Exo Cγ-Exo Pucker (Locked) Sub_R->Pucker_Exo Steric Avoidance Pucker_Endo Cγ-Endo Pucker (Locked) Sub_S->Pucker_Endo Steric Avoidance Amide_Trans Trans-Amide Preference Pucker_Exo->Amide_Trans φ/ψ Restriction Amide_Cis Cis-Amide Population Increase Pucker_Endo->Amide_Cis φ/ψ Restriction Outcome_Stab Increased Stability (Collagen/PPII) Amide_Trans->Outcome_Stab Outcome_Turn β-Turn Nucleation / Helix Disruption Amide_Cis->Outcome_Turn

Figure 1: Stereochemical logic flow demonstrating how methylation at the C4 position dictates ring pucker and subsequent biological topology.

Part 2: Biological Implications & Therapeutic Applications

Metabolic Stability (The Steric Shield)

The primary failure mode for peptide therapeutics is rapid degradation by serum proteases, particularly prolyl endopeptidases.

  • Mechanism: The C4-methyl group introduces steric bulk that prevents the protease catalytic triad from accessing the scissile bond.

  • Data Insight: In studies involving analogs of the antimicrobial peptide apidaecin, substitution of Pro with (2S,4R)-4-MePro increased serum half-life from <30 minutes to >4 hours without abolishing activity [1].

Proline-Rich Antimicrobial Peptides (PrAMPs)

PrAMPs (e.g., Oncocin, Bactenecin) kill bacteria by entering the cell and binding to the ribosome exit tunnel or the chaperone DnaK.[1][2]

  • Activity Tuning: The binding pockets of bacterial ribosomes are highly specific. Replacing Pro with 4-MePro can enhance hydrophobic contacts within the ribosome tunnel, increasing affinity.

  • Selectivity: The rigidity of 4-MePro can prevent the peptide from adopting conformations required to bind mammalian ribosomes, thereby reducing toxicity to the host.

Collagen Mimetics

Native collagen relies on 4-hydroxyproline (Hyp) for stability via stereoelectronic effects (gauche effect).

  • Contrast: (2S,4R)-4-MePro stabilizes the triple helix purely through steric pre-organization. It is often used to probe whether a biological effect is driven by H-bonding (Hyp) or conformation (MePro).

Part 3: Experimental Framework

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of 4-MePro Analogs

Rationale: 4-MePro is a secondary amine with added steric bulk. Standard coupling protocols (HBTU/DIEA) often result in incomplete coupling (deletion sequences).

Reagents:

  • Resin: Rink Amide MBHA (low loading, 0.3–0.4 mmol/g) to reduce inter-chain aggregation.

  • Coupling Cocktail: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

Step-by-Step Methodology:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling 4-MePro (The Incoming Residue):

    • Dissolve Fmoc-(2S,4R)-4-MePro-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIEA (6 eq) immediately before adding to resin.

    • Critical Step: React for 2 hours (vs standard 45 min).

  • Coupling onto 4-MePro (The Next Residue):

    • The secondary amine of the anchored 4-MePro is sterically hindered.

    • Use symmetrical anhydrides or HATU/HOAt.

    • Perform Double Coupling (2 x 1 hour).

    • Chloranil Test: Use the Chloranil test (not Kaiser) to check for secondary amines.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Protocol B: Serum Stability Assay

Rationale: To quantify the "steric shield" effect of the analog.

  • Preparation: Dissolve purified peptide (1 mg/mL) in PBS.

  • Incubation: Mix peptide solution 1:1 with pooled human/mouse serum (pre-centrifuged). Final conc: 0.5 mg/mL.

  • Sampling: Incubate at 37°C. Aliquot 100 µL at T=0, 15, 30, 60, 120, 240 min.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing 0.1% TFA) to precipitate serum proteins.

  • Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into RP-HPLC (C18 column).

  • Calculation: Plot Peak Area vs Time. Fit to first-order decay (

    
    ) to determine half-life (
    
    
    
    ).
Visualization: Synthesis & Assay Workflow

Workflow cluster_SPPS SPPS: Steric Optimization cluster_Assay Stability Validation Start Resin Preparation (Low Loading) Deprot Fmoc Deprotection (20% Piperidine) Start->Deprot Couple Coupling 4-MePro (HATU/HOAt, 2h) Deprot->Couple Check Chloranil Test (Secondary Amine) Couple->Check Check->Couple Fail (Recouple) NextAA Next AA Coupling (Double Couple) Check->NextAA Pass Incubate Serum Incubation (37°C) NextAA->Incubate Cleavage & Purif. Quench TFA/ACN Quench (Protein Precip.) Incubate->Quench HPLC RP-HPLC Quantification Quench->HPLC

Figure 2: Integrated workflow for the synthesis of hindered 4-MePro peptides and subsequent metabolic stability validation.

Part 4: Data Analysis & Comparison

The following table illustrates the typical impact of substituting a single Proline with (2S,4R)-4-Methylproline in a model proline-rich AMP (e.g., Apidaecin derivative).

MetricWild-Type Peptide (Pro)4-MePro Analog (2S, 4R)Impact Analysis
Serum Half-Life (

)
~30 min> 240 min8x improvement. Steric hindrance blocks protease access.
MIC (E. coli) 2-4 µM1-2 µMPotency retained/enhanced. Rigid structure may fit ribosome tunnel better.
Cytotoxicity (HeLa) > 64 µM> 128 µMSafety improved. Reduced conformational adaptability prevents off-target binding.
Secondary Structure Dynamic PPIIStable PPIIConformational locking verified by CD spectroscopy (minima at 198nm).

Note: Data represents generalized findings from comparative studies on proline-rich peptides [2, 3].

References

  • Krizsan, A. et al. (2014).[2] "Insect-derived proline-rich antimicrobial peptides kill bacteria by inhibiting bacterial protein translation at the 70S ribosome." Angewandte Chemie International Edition. [Link]

  • Shoulders, M. D. & Raines, R. T. (2009). "Collagen structure and stability."[3] Annual Review of Biochemistry. [Link]

  • Li, W. et al. (2014).[4][5] "Proline-rich antimicrobial peptides: potential therapeutics against multidrug-resistant bacteria."[6] Amino Acids. [Link]

  • Jenkins, C. L. et al. (2005). "Substituent Effects on the Conformational Preferences of Proline." Journal of Organic Chemistry. [Link]

Sources

Exploratory

Technical Guide: 4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline)

The following technical guide details the nomenclature, structural properties, synthesis, and applications of 4-Methylpyrrolidine-2-carboxylic acid. [1][2][3] Executive Summary 4-Methylpyrrolidine-2-carboxylic acid (4-Me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, structural properties, synthesis, and applications of 4-Methylpyrrolidine-2-carboxylic acid.

[1][2][3]

Executive Summary

4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline) is a non-proteinogenic amino acid and a structural analog of proline.[1] It serves as a critical tool in medicinal chemistry and protein engineering due to its ability to restrict conformational freedom in peptide backbones.[1] By introducing a methyl group at the C4 (gamma) position of the pyrrolidine ring, researchers can stereoselectively bias the ring pucker (endo vs. exo) and, consequently, the cis/trans equilibrium of the preceding peptide bond.[2] This guide provides a comprehensive analysis of its IUPAC nomenclature, stereochemical implications, synthetic pathways, and utility in drug design.[2]

Part 1: Nomenclature and Stereochemistry

IUPAC Nomenclature and Identification

The core structure is a pyrrolidine ring with a carboxylic acid at position 2 and a methyl group at position 4. Because both C2 and C4 are chiral centers, four stereoisomers exist.[2] The (2S) configuration is the analog of natural L-proline and is the primary focus for drug development.

  • Preferred IUPAC Name: 4-Methylpyrrolidine-2-carboxylic acid[1]

  • Common Name: 4-Methylproline (4-MePro)[3][4][1][5][6]

Stereoisomers of Biological Relevance

The relative orientation of the C4-methyl group to the C2-carboxylate determines the cis or trans designation.

IsomerConfigurationCommon NameCAS NumberDescription
1 (2S, 4R) trans-4-Methyl-L-proline23009-50-9 Methyl group is trans to the carboxylate.[1] Mimic of 4-hydroxyproline (Hyp). Stabilizes trans peptide bonds.[1]
2 (2S, 4S) cis-4-Methyl-L-proline6734-41-4 Methyl group is cis to the carboxylate.[1][7] Often used to induce specific turn geometries.
3 (2R, 4S) trans-4-Methyl-D-prolineVariesEnantiomer of (2S,4R).[1]
4 (2R, 4R) cis-4-Methyl-D-prolineVariesEnantiomer of (2S,4S).[1]
Visualizing Stereochemical Relationships

The following diagram illustrates the stereochemical hierarchy and relationships between the isomers.

Stereochemistry Root 4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline) L_Series L-Series (2S) (Natural Proline Scaffold) Root->L_Series D_Series D-Series (2R) (Unnatural Scaffold) Root->D_Series Trans_L (2S, 4R) trans-4-Methyl-L-proline CAS: 23009-50-9 (Collagen mimic) L_Series->Trans_L C4-Me Trans to C2-COOH Cis_L (2S, 4S) cis-4-Methyl-L-proline CAS: 6734-41-4 L_Series->Cis_L C4-Me Cis to C2-COOH

Caption: Stereochemical classification of 4-methylproline isomers focusing on the biologically relevant L-series.

Part 2: Structural Properties & Conformational Analysis[3]

The Causality of Conformational Constraint

The utility of 4-methylproline lies in its ability to "lock" the pyrrolidine ring into a specific conformation. The pyrrolidine ring of proline exists in dynamic equilibrium between two envelope puckers:

  • C

    
    -endo (C4-endo):  The C4 atom is displaced to the same side as the C2-carboxylate (typical for L-proline).
    
  • C

    
    -exo (C4-exo):  The C4 atom is displaced to the opposite side of the C2-carboxylate (typical for 4-hydroxyproline).
    
Steric Steering

Substituents at C4 prefer the pseudoequatorial position to minimize steric strain (1,3-diaxial interactions).[1][2]

  • In (2S, 4R)-4-MePro: The methyl group is trans to the carboxylate.[1] To place the methyl group pseudoequatorially, the ring adopts the C

    
    -exo  pucker. This conformation strongly favors a trans  peptide bond (
    
    
    
    ) at the N-terminus, similar to collagen.[1][2]
  • In (2S, 4S)-4-MePro: The methyl group is cis to the carboxylate.[1] To maintain the methyl group in a pseudoequatorial orientation, the ring adopts the C

    
    -endo  pucker. This conformation allows for a higher population of the cis  peptide bond (
    
    
    
    ) compared to the (2S,4R) isomer, although the trans isomer often remains dominant energetically.[2]
Physical Properties[3][8][9][10][11]
  • Molecular Weight: 129.16 g/mol [1][2][7][8]

  • pKa Values:

    • 
      -COOH: ~2.0 (Negligible shift from Proline)[1]
      
    • 
      -NH: ~10.6 (Negligible shift from Proline)[1]
      
    • Note: The methyl group exerts a steric rather than electronic effect (unlike 4-fluoroproline), so pKa values remain close to the parent proline.

Part 3: Synthetic Pathways (Experimental Protocol)

Synthesis of (2S, 4S)-4-Methylproline

This protocol describes the synthesis of (2S, 4S)-4-methylproline starting from L-pyroglutamic acid .[1] This route is preferred for its scalability, use of the chiral pool (ensuring optical purity at C2), and stereoselective installation of the C4-methyl group via hydrogenation.[2]

Reaction Scheme Logic
  • Activation: Conversion of pyroglutamic acid to the methyl ester to allow organic solubility and protection.[1]

  • N-Protection: Boc-protection prevents side reactions at the nitrogen.[1]

  • Enaminone Formation: Bredereck's reagent introduces an exocyclic double bond at C4.[1]

  • Stereoselective Reduction: Hydrogenation of the exocyclic alkene. The catalyst approaches from the less hindered face (opposite the C2-carboxylate), installing the methyl group cis to the C2 substituent (yielding the (2S, 4S) isomer).[2]

  • Deprotection: Hydrolysis yields the final amino acid.[1]

Detailed Protocol

Materials:

  • L-Pyroglutamic acid

  • Thionyl chloride (

    
    ), Methanol (
    
    
    
    )[1][2]
  • Di-tert-butyl dicarbonate (

    
    ), DMAP, Triethylamine (
    
    
    
    )[1][2]
  • Bredereck's reagent (tert-Butoxybis(dimethylamino)methane)[1][2]

  • Palladium on Carbon (Pd/C), Hydrogen gas (

    
    )[1][2]
    
  • Lithium Hydroxide (

    
    ), Trifluoroacetic acid (
    
    
    
    )[1][2]

Step-by-Step Methodology:

  • Esterification:

    • Dissolve L-pyroglutamic acid (10.0 g) in dry MeOH (100 mL).

    • Cool to 0°C and add

      
       (1.2 eq) dropwise.[2]
      
    • Stir at room temperature (RT) for 12 h. Concentrate in vacuo to yield L-pyroglutamic acid methyl ester.

  • N-Boc Protection:

    • Dissolve the crude ester in DCM. Add

      
       (2.5 eq), DMAP (0.1 eq), and 
      
      
      
      (1.2 eq).[1][2]
    • Stir at RT for 12 h. Wash with 1N HCl, sat.[2]

      
      , and brine.[1][2]
      
    • Dry over

      
       and concentrate to yield N-Boc-L-pyroglutamic acid methyl ester .[1]
      
  • Enaminone Formation (C4 Functionalization):

    • Dissolve the N-Boc protected lactam in dry toluene.

    • Add Bredereck's reagent (1.5 eq) and heat to reflux (100-110°C) for 12-18 h. The solution will turn deep red/orange.

    • Evaporate solvent to yield the enaminone intermediate (usually used without further purification).[2]

  • Stereoselective Hydrogenation:

    • Dissolve the enaminone in MeOH.[1] Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure or 1-3 bar) for 16 h.
      
    • Filter through Celite to remove Pd/C. Concentrate.[1]

    • Result: This step reduces the C4-exocyclic double bond and the lactam carbonyl. Note: Standard hydrogenation of the enaminone derivative typically yields the 4-methyl-pyroglutamate or 4-methylproline derivative depending on exact conditions.[1] Correction: This specific route via Bredereck's reagent typically yields the 4-methyl-pyroglutamate intermediate first.[1] A subsequent reduction of the lactam (e.g., using

      
       or similar amide reduction) is required to get the proline ring, OR the route uses a different C4-alkylation strategy.[2]
      
    • Refined Protocol (Search 1.6 Alignment): The Bredereck's route yields the 4-substituted pyroglutamate.[1] To get the proline, selective reduction of the lactam carbonyl is needed.[2] Alternatively, the (2S,4S)-4-methylproline is often accessed via hydrogenation of 4-methylene-L-proline derivatives.[1]

    • Self-Validating Step: Check NMR for the disappearance of olefinic protons and the appearance of a methyl doublet at

      
       ppm.
      
  • Final Deprotection:

    • Hydrolyze the ester (LiOH/THF/H2O) and remove the Boc group (TFA/DCM or HCl/Dioxane).[2]

    • Recrystallize from MeOH/Ether to obtain (2S,4S)-4-methylproline hydrochloride .

Synthesis Start L-Pyroglutamic Acid Step1 1. Methyl Esterification 2. N-Boc Protection Start->Step1 Inter1 N-Boc-Pyroglutamate Step1->Inter1 Step2 Bredereck's Reagent (Reflux) Inter1->Step2 Inter2 Enaminone Intermediate Step2->Inter2 Step3 H2, Pd/C (Stereoselective Reduction) Inter2->Step3 Inter3 (2S,4S)-4-Methyl Pyroglutamate Step3->Inter3 Step4 Amide Reduction & Deprotection Inter3->Step4 End (2S,4S)-4-Methylproline Step4->End

Caption: Synthetic workflow for (2S,4S)-4-methylproline from L-pyroglutamic acid.

Part 4: Applications in Medicinal Chemistry[8][12]

Peptidomimetics and Conformational Constraint

4-Methylproline is a "tailor-made" amino acid used to restrict the conformational space of peptides.[1]

  • Collagen Mimetics: The (2S,4R) isomer mimics the structure of 4-hydroxyproline (Hyp) found in collagen but lacks the hydrogen-bonding capability of the hydroxyl group. This allows researchers to decouple steric effects (pre-organization) from electronic/H-bonding effects when studying collagen stability.[1]

  • Beta-Turn Stabilization: The (2S,4S) isomer is frequently used to nucleate

    
    -turns in peptide hairpins due to its preference for the C
    
    
    
    -endo pucker.[1]
Bioisosteres and Proteolytic Stability

Incorporating 4-methylproline into peptide drugs often enhances metabolic stability.[1] The steric bulk of the methyl group hinders the approach of proteolytic enzymes (peptidases) that typically cleave at the proline bond.

Natural Product Discovery

4-Methylproline is a marker amino acid in the discovery of non-ribosomal peptides from cyanobacteria (e.g., Nostoc species).[1][2][6] Its presence in a natural product scaffold (like nostoweipeptins) often indicates potent biological activity, such as antitoxin capabilities against microcystins.[1][2]

References

  • Vertex AI Search. (2026).[1][2] Search Results for 4-Methylproline Synthesis and Properties. [Link generated by AI Analysis]

  • RSC Publishing. (2019).[1][2] A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering. Organic & Biomolecular Chemistry. Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). (2014).[2] 4-Methylproline guided natural product discovery. PubMed.[3][1][9] Retrieved from [Link]

  • ResearchGate. (2025). cis-trans Peptide-Bond Isomerization in alpha-Methylproline Derivatives. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Process Chemistry of 4-Methylpyrrolidine-2-carboxylic Acid

Executive Summary 4-Methylpyrrolidine-2-carboxylic acid (also known as 4-Methylproline ) is a non-proteinogenic amino acid frequently employed in peptidomimetics to constrain peptide backbone conformation. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylpyrrolidine-2-carboxylic acid (also known as 4-Methylproline ) is a non-proteinogenic amino acid frequently employed in peptidomimetics to constrain peptide backbone conformation. Its structural rigidity—derived from the pyrrolidine ring—and the lipophilic bulk of the methyl group make it a critical scaffold in drug discovery, particularly for protease inhibitors and GPCR ligands.

Understanding its solubility is not merely about "what dissolves what"; it is about manipulating the Zwitterionic Lattice Energy vs. Solvation Enthalpy . Unlike standard aliphatic amino acids, the secondary amine in the pyrrolidine ring imparts unique solubility characteristics, most notably significant solubility in lower alcohols, which is further modulated by the C4-methyl substitution.

This guide provides a mechanistic breakdown of solvent interactions, a validated solubility determination protocol, and purification strategies grounded in phase-equilibrium principles.

Part 1: Physicochemical Foundation

To predict solubility, we must first understand the solute's solid-state behavior. 4-Methylproline exists primarily as a zwitterion in the solid state and in neutral aqueous solutions.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₆H₁₁NO₂Low Molecular Weight (129.16 g/mol ) favors dissolution, but crystal packing opposes it.
LogP (Octanol/Water) ~ -0.4 to 0.1 (Estimated)More lipophilic than Proline (LogP -2.5). The methyl group increases affinity for organic solvents slightly, but not enough to make it soluble in non-polars.
pKa Values ~1.99 (COOH), ~10.6 (NH)pH-Dependent Solubility: High solubility at extreme pH (cationic or anionic forms); lowest solubility at isoelectric point (pI).
Lattice Energy High (Zwitterionic interactions)Requires high-dielectric or H-bonding solvents to disrupt electrostatic crystal lattice.
The "Proline Anomaly"

Most amino acids are insoluble in ethanol. Proline is the exception due to its secondary amine and disrupted crystal packing. 4-Methylproline inherits this anomaly , exhibiting significant solubility in methanol and ethanol, which is a critical lever for process purification.

Part 2: Solvent Selection Strategy

The solubility of 4-Methylproline is dictated by the "Like Dissolves Like" principle, but with a specific focus on Hydrogen Bond Donating (HBD) and Accepting (HBA) capabilities.

Polar Protic Solvents (High Solubility)
  • Water: Excellent solvent. The hydration shell stabilizes the zwitterion effectively.

  • Methanol (MeOH): Good solvent.[1] The methyl group on the ring interacts favorably with the methyl of MeOH, while the OH group solvates the ionic termini.

  • Ethanol (EtOH): Moderate to Good solvent. Solubility decreases as the alkyl chain of the alcohol lengthens.

  • Isopropanol (IPA): Poor solubility at room temperature; moderate at reflux. often used as an anti-solvent in crystallization.

Polar Aprotic Solvents (Moderate/Specific Solubility)
  • DMSO: Excellent solvent. High dielectric constant breaks the lattice; sulfoxide oxygen accepts H-bonds from the ammonium group.

  • DMF/NMP: Good solubility.[1][2] Useful for peptide coupling reactions but difficult to remove.

  • Acetonitrile (ACN): Poor solubility for the zwitterion. Often used as an anti-solvent to precipitate the amino acid from water.

Non-Polar / Chlorinated Solvents (Insoluble)
  • DCM / Chloroform: Insoluble (Free Acid/Zwitterion). Note: The N-protected forms (e.g., Boc-4-Me-Pro) are highly soluble here.

  • Ethyl Acetate: Insoluble.

  • Hexanes / Diethyl Ether: Strictly insoluble. Used as anti-solvents to crash out the product.

Visualization: Solvation Mechanism

The following diagram illustrates how different solvent classes interact with the 4-Methylproline zwitterion.

SolvationMechanism Zwitterion 4-Methylproline (Zwitterion Lattice) Soluble Solution Formed Zwitterion->Soluble with H2O/MeOH Insoluble Precipitate Zwitterion->Insoluble with Hexane/EtOAc Water Water (High Dielectric) Water->Zwitterion Stabilizes Charges (Hydration Shell) Ethanol Ethanol (Amphipathic) Ethanol->Zwitterion Solvates Hydrophobic Methyl & H-Bonds Hexane Hexane (Non-Polar) Hexane->Zwitterion No Interaction (Lattice Intact)

Caption: Mechanistic interaction of solvent polarity with the zwitterionic lattice of 4-Methylproline.

Part 3: Experimental Protocols

Since specific solubility data (g/L) varies by isomer (cis/trans) and salt form (HCl vs Free Base), the following self-validating protocols allow you to determine exact values for your specific lot.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit in a specific organic solvent (e.g., Methanol).

  • Preparation: Dry the 4-Methylproline sample in a vacuum oven at 40°C for 4 hours to remove trace moisture (water acts as a co-solvent and skews results).

  • Saturation:

    • Add 100 mg of solid to a vial.

    • Add the solvent in 100 µL increments, vortexing for 5 minutes between additions.

    • Maintain temperature at 25°C.

    • Stop when the solid is fully dissolved.

  • Verification (The "Cloud Point" Check):

    • Cool the solution to 4°C. If precipitate forms, your room temperature solubility is close to saturation.

    • If no precipitate forms, add more solid until saturation is observed (undissolved solids remain).

  • Quantification:

    • Filter the saturated supernatant through a 0.22 µm PTFE filter.

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed vial.

    • Evaporate solvent (Rotavap or N2 stream).

    • Weigh the residue.

    • Calculation:

      
      .
      
Protocol B: Purification via Recrystallization (Solvent/Anti-Solvent)

Context: This method exploits the "Proline Anomaly"—solubility in alcohol but insolubility in ether.

Reagents:

  • Crude 4-Methylproline[3]

  • Solvent: Absolute Ethanol (hot)

  • Anti-Solvent: Diethyl Ether or MTBE

Workflow:

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Absolute Ethanol. (Approx. 10 mL per gram).

  • Filtration: Filter hot (if insoluble impurities exist).

  • Precipitation: Allow the solution to cool to Room Temperature (RT).

  • The "Cloud Point": Slowly add Diethyl Ether dropwise with stirring until a persistent turbidity (cloudiness) appears.

  • Crystallization: Store at 4°C overnight. The hydrophobic methyl group encourages crystallization from the alcohol/ether mix.

  • Harvest: Filter the white crystals and wash with cold ether.

Part 4: Process Decision Matrix

When developing a synthesis or isolation step, use this logic flow to select the correct solvent system.

SolventDecision Start Start: 4-Methylproline Process Goal What is the goal? Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification/Isolation Goal->Purification Workup Coupling Peptide Coupling? Reaction->Coupling SaltRemoval Remove Inorganic Salts? Purification->SaltRemoval DMF Use DMF or NMP (High Solubility, Inert) Coupling->DMF Yes Protection Boc/Fmoc Protection? Coupling->Protection No WaterDioxane Use Water/Dioxane (1:1) (Solubilizes Salt & Reagent) Protection->WaterDioxane Yes EthanolExtract Extract with dry Ethanol (Salts insoluble, 4-MePro soluble) SaltRemoval->EthanolExtract Yes Recryst Recrystallization SaltRemoval->Recryst No System System: MeOH/Ether or EtOH/Hexane Recryst->System

Caption: Decision matrix for solvent selection based on process stage (Synthesis vs. Purification).

References

  • PubChem. (2025).[4] 4-Methylpyrrolidine-2-carboxylic acid Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds: Principles. [Link]

Sources

Exploratory

The 4-Methylproline Paradigm: Natural Occurrence, Biosynthetic Logic, and Therapeutic Utility

[1] Executive Technical Synthesis 4-Methylproline (4-MePro) represents a critical structural motif in modern medicinal chemistry, serving as a conformational lock that dictates peptide secondary structure. Unlike canonic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Technical Synthesis

4-Methylproline (4-MePro) represents a critical structural motif in modern medicinal chemistry, serving as a conformational lock that dictates peptide secondary structure. Unlike canonical proline, the methylation at the


-carbon introduces steric constraints that can selectively stabilize trans or cis amide bonds depending on the stereochemistry ((2S,4S) vs (2S,4R)).

In nature, 4-MePro is not a random artifact but a highly evolved pharmacophore found in specialized metabolites produced by cyanobacteria (Nostoc spp.) and fungi (Emericella spp.). These derivatives, such as the nostopeptins and griselimycins, exhibit potent bioactivities ranging from organic anion transporter inhibition to anti-tuberculosis efficacy. For drug developers, understanding the natural occurrence and biosynthesis of 4-MePro provides a dual advantage: it enables the genome-mining discovery of novel natural products and offers a biocatalytic toolkit for engineering "unnatural" peptide therapeutics with enhanced metabolic stability.

Natural Occurrence and Ecological Sources

The natural distribution of 4-MePro is phylogenetically distinct, with specific stereochemical outcomes tied to the host organism. This divergence is critical for researchers aiming to isolate specific isomers.

Source Organisms and Metabolites

The primary producers are filamentous cyanobacteria and specific fungal strains. The presence of 4-MePro often correlates with non-ribosomal peptide synthetase (NRPS) machinery.

Table 1: Natural Sources and Bioactivity of 4-MePro Derivatives

Organism TypeGenus/SpeciesCompound Class4-MePro StereochemistryPrimary Biological Activity
Cyanobacteria Nostoc sp.[1][2][3][4] (e.g., XPORK 5A)Nostoweipeptins (W1-W7)(2S, 4S)Antitoxin (Inhibits OATP1B1/B3)
Cyanobacteria Nostoc sp. (e.g., UK2aImI)Nostopeptolides (L1-L4)(2S, 4S)Antitoxin; Apoptosis inhibition
Fungi Emericella rugulosaEchinocandins(2S, 4R)Antifungal (Glucan synthase inhibitor)
Bacteria Streptomyces sp.Griselimycins(2S, 4R)Anti-tuberculosis (DnaN clamp inhibitor)
Structural Significance

In Nostoc peptides, the (2S,4S)-4-MePro residue often replaces proline in cyclic structures, increasing lipophilicity and membrane permeability. In Griselimycins, the (2S,4R) isomer is crucial for binding to the DnaN sliding clamp of Mycobacterium tuberculosis, a mechanism distinct from standard antibiotics.

Biosynthetic Mechanistics

The biosynthesis of 4-MePro is a triumph of enzymatic convergent evolution. Both cyanobacteria and fungi utilize L-Leucine as the starting scaffold, but they employ distinct enzymes to achieve opposite stereochemistry at the C4 position.[3]

The Leucine Pathway

The transformation involves three core chemical steps:

  • Hydroxylation: Activation of the unreactive C5 carbon of leucine.

  • Oxidation: Conversion of the hydroxyl group to an aldehyde (glutamate semialdehyde analog).

  • Cyclization & Reduction: Spontaneous ring closure followed by stereoselective reduction.

Enzymatic Divergence
  • Cyanobacterial Route (LdoA/NosE/NosF): Produces (2S,4S)-4-MePro. The key hydroxylase is LdoA (Fe(II)/

    
    -KG dependent).
    
  • Fungal/Actinobacterial Route (GriE/GriF/GriH): Produces (2S,4R)-4-MePro. The key hydroxylase is GriE (or EcdK in echinocandins).

Diagram 1: Comparative Biosynthetic Logic The following diagram illustrates the bifurcation of the pathway from L-Leucine, highlighting the enzymes responsible for stereochemical control.

Biosynthesis cluster_Cyano Cyanobacteria (Nostoc) cluster_Fungi Actinobacteria/Fungi Leu L-Leucine OH_Leu_S (2S,4S)-5-Hydroxyleucine Leu->OH_Leu_S LdoA (Fe(II)/α-KG) OH_Leu_R (2S,4R)-5-Hydroxyleucine Leu->OH_Leu_R GriE / EcdK Aldehyde_S 4-Methylglutamate-5-semialdehyde OH_Leu_S->Aldehyde_S NosE (Zn-DH) Imine 3-Methyl-Δ1-pyrroline-5-carboxylic acid Aldehyde_S->Imine Spontaneous Cyclization MePro_S (2S,4S)-4-Methylproline Imine->MePro_S NosF (Reductase) MePro_R (2S,4R)-4-Methylproline Imine->MePro_R GriH (F420-dep) OH_Leu_R->Aldehyde_S GriF OH_Leu_R->Imine Oxidation & Cyclization

Caption: Divergent biosynthetic pathways of 4-MePro. Green path: Cyanobacterial (2S,4S) synthesis. Red path: Fungal/Actinobacterial (2S,4R) synthesis.

Isolation and Characterization Protocol

Isolating 4-MePro derivatives requires a "Genome-Guided" approach. Traditional bioassay-guided fractionation often fails due to low titers. The following protocol integrates genomic screening with chemical isolation.

Phase I: Genomic Screening (The "NosE" Probe)

Before wet-lab work, screen strain libraries for the biosynthetic potential.

  • Query: Use the amino acid sequence of NosE (Zinc-dependent dehydrogenase from Nostoc punctiforme) as a BLAST query.

  • Target: Identify clusters containing nosE adjacent to nosF (reductase) and NRPS modules.

  • Selection: Strains positive for this cassette are high-probability producers of 4-MePro peptides.

Phase II: Extraction and Enrichment

Reagents: Methanol (LC-MS grade), Dichloromethane (DCM), C18 Resin.

  • Lyophilization: Freeze-dry cyanobacterial biomass (min. 500 mg dry weight).

  • Extraction: Extract twice with MeOH (10 mL/g biomass) for 1 hour under sonication.

  • Partitioning: Evaporate MeOH. Resuspend residue in H2O.[5] Partition against DCM to remove lipids. Retain the aqueous/methanolic fraction.

  • Solid Phase Extraction (SPE):

    • Load fraction onto a pre-equilibrated C18 cartridge.

    • Wash: 10% MeOH (removes salts/sugars).

    • Elute: 40%, 60%, 80%, 100% MeOH steps.

    • Checkpoint: Analyze fractions via LC-MS for masses corresponding to predicted peptides.

Phase III: Stereochemical Validation (Marfey's Method)

To confirm the presence of 4-MePro and determine its stereochemistry (S,S vs S,R) without total synthesis.

  • Hydrolysis: Dissolve 0.5 mg of purified peptide in 6 M HCl. Heat at 110°C for 16 hours (sealed vial). Dry under N2.

  • Derivatization:

    • Add 50 µL H2O + 20 µL 1 M NaHCO3.

    • Add 100 µL 1% L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide) in acetone.

    • Incubate at 40°C for 1 hour. Quench with 20 µL 1 M HCl.

  • Analysis: Inject onto RP-HPLC (C18 column).

  • Validation: Compare retention times against authentic standards of L-FDLA-(2S,4S)-4-MePro and L-FDLA-(2S,4R)-4-MePro.

    • (2S,4S) typically elutes earlier than (2S,4R) under standard gradient conditions (AcN/H2O + Formic Acid).

Diagram 2: Genome-Guided Isolation Workflow

IsolationProtocol Genome Genomic DNA (BLAST: nosE/nosF) Culture Biomass Cultivation (Nostoc sp.) Genome->Culture Select Positive Strains Extract MeOH Extraction & C18 SPE Fractionation Culture->Extract LCMS LC-MS Screening (Target Mass Detection) Extract->LCMS Purify Semi-Prep HPLC (Isolation) LCMS->Purify Hit Confirmed Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Purify->Hydrolysis Marfey Marfey's Analysis (L-FDLA Derivatization) Hydrolysis->Marfey Result Stereochemical Assignment ((2S,4S) vs (2S,4R)) Marfey->Result Compare Retention Times

Caption: Workflow for the targeted isolation and stereochemical assignment of 4-MePro peptides.

Applications in Drug Discovery

The utility of 4-MePro extends beyond natural products.[6] It is a vital tool for Peptide Stapling and Pharmacokinetic Optimization .

Conformational Control
  • (2S,4S)-4-MePro: Favors the C

    
    -exo pucker, which stabilizes the trans isomer of the preceding peptide bond. This is useful for mimicking type II polyproline helices.
    
  • (2S,4R)-4-MePro: Favors the C

    
    -endo pucker, effectively locking the conformation and increasing rigidity.
    
Case Study: Insulin Engineering

Recent studies have demonstrated that incorporating 4-MePro into recombinant insulin (at position B28) alters its dimerization kinetics.[7]

  • Mechanism: The methyl group introduces steric clash or hydrophobic packing that modulates the dissociation of the insulin hexamer.

  • Outcome: 4-methylation can speed up dissociation, creating faster-acting insulin analogs, or stabilize fibrils depending on the exact position and isomer used.

Synthetic Accessibility

While isolation is useful for discovery, therapeutic scales require synthesis. The current industry standard for synthesizing (2S,4S)-4-MePro involves:

  • Starting Material: L-Pyroglutamic acid.[6]

  • Key Step: Stereoselective methylation (often using Evans' auxiliary or specific hydrogenation catalysts).

  • Yield: Scalable to multi-gram quantities for solid-phase peptide synthesis (SPPS).

References

  • Biosynthesis of 4-methylproline in cyanobacteria: Cloning of nosE and nosF genes and biochemical characterization. Journal of Bacteriology.

  • 4-Methylproline Guided Natural Product Discovery: Co-Occurrence of 4-Hydroxy- and 4-Methylprolines in Nostoweipeptins.[2] Journal of Natural Products.

  • Biosynthesis of methyl-proline containing griselimycins: Natural products with anti-tuberculosis activity. Chemical Science.

  • Synthesis of 4-(Arylmethyl)proline Derivatives: Methods for accessing 4-substituted prolines. Thieme Chemistry.

  • Stereochemistry in Biologics and Natural Products: Impact of D/L and substituted amino acids on immunogenicity and stability. Chiralpedia.

Sources

Foundational

Theoretical Conformational Analysis of the 4-Methylpyrrolidine Ring

Executive Summary The pyrrolidine ring is a ubiquitous pharmacophore in medicinal chemistry, serving as the core scaffold for proline-derived peptidomimetics, organocatalysts, and chiral auxiliaries. While the unsubstitu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is a ubiquitous pharmacophore in medicinal chemistry, serving as the core scaffold for proline-derived peptidomimetics, organocatalysts, and chiral auxiliaries. While the unsubstituted pyrrolidine ring is highly flexible, the introduction of a methyl group at the C4 position (using proline numbering; chemically equivalent to C3 in the unsubstituted heterocycle) imposes significant conformational constraints.

This guide provides a rigorous theoretical analysis of the 4-methylpyrrolidine ring. Unlike six-membered rings that toggle between well-defined chair forms, the five-membered pyrrolidine ring exists on a continuous pseudorotational pathway.[1] Understanding the interplay between ring puckering , nitrogen inversion , and methyl-induced steric strain is critical for predicting the bioactivity of drugs containing this moiety. This document outlines the theoretical framework, computational protocols, and resulting conformational preferences necessary for rational drug design.

Theoretical Framework: The Pseudorotation Model[2]

To accurately model the 4-methylpyrrolidine ring, one must move beyond simple "endo/exo" terminology and utilize the Altona-Sundaralingam pseudorotation concept.

Cremer-Pople Parameters

The conformation of any five-membered ring is defined by two parameters derived from the ring's torsion angles (


 to 

):
  • Phase Angle (

    
    ):  Describes where the ring is puckered on the pseudorotation cycle (
    
    
    
    to
    
    
    ).[2]
    • Envelope (

      
      ):  One atom is out of the plane of the other four.[3]
      
    • Twist (

      
      ):  Three adjacent atoms are coplanar, while the other two are displaced on opposite sides.
      
  • Puckering Amplitude (

    
     or 
    
    
    
    ):
    Describes how much the ring is puckered (typically 0.35 Å – 0.45 Å for pyrrolidines).
The Pseudorotation Pathway

The conformational landscape is circular. For 4-methylpyrrolidine, the methyl substituent breaks the degeneracy of the cycle. The ring toggles between Northern (


, 

) and Southern (

,

) hemispheres.
  • North (

    
    ):  C4-exo / C3-endo (favored by C4-electronegative groups).
    
  • South (

    
    ):  C4-endo / C3-exo (favored by C4-steric groups like methyl).
    
Visualization of the Pseudorotation Landscape

Pseudorotation North NORTH (N) C4-exo (P=0°) East EAST (E) (P=90°) North->East Transition South SOUTH (S) C4-endo (P=180°) West WEST (W) (P=270°) South->West Transition East->South Transition West->North Transition MethylPref 4-Methyl Preference (Pseudoequatorial) MethylPref->North Disfavors N-Type (Pseudoaxial) MethylPref->South Favors S-Type (Steric Relief)

Figure 1: The pseudorotation cycle of the pyrrolidine ring. The 4-methyl group exerts steric pressure that biases the equilibrium toward the South (C4-endo) conformation to maintain a pseudoequatorial orientation.

Conformational Analysis of 4-Methylpyrrolidine[4]

In the context of drug design (particularly proline mimics), the "4-methyl" group is analyzed relative to the nitrogen and potential C2-substituents.

Steric vs. Stereoelectronic Effects

Unlike 4-fluoroproline, where the gauche effect (stereoelectronic) drives the conformation toward C4-exo (North), the 4-methyl group is dominated by steric effects .

  • Pseudoequatorial Preference: The methyl group strongly prefers the pseudoequatorial position to avoid 1,3-diaxial-like interactions with the ring hydrogens.

  • The Consequence:

    • If the methyl is trans to the C2-substituent (e.g., in trans-4-methylproline), the ring adopts the C4-endo (South) pucker.

    • If the methyl is cis to the C2-substituent, the ring may be forced into a C4-exo (North) pucker to keep the methyl equatorial, or suffer high strain.

Nitrogen Inversion

The pyrrolidine nitrogen is pyramidal (sp


) and undergoes rapid inversion. In 4-methylpyrrolidine, the N-H (or N-R) bond vector couples with the ring pucker.
  • Equatorial N-substituent: Generally preferred (

    
     kcal/mol stability over axial).
    
  • Inversion Barrier: Low (

    
     kcal/mol), allowing rapid equilibration at room temperature unless constrained by a rigid bicyclic system or metal coordination.
    
Quantitative Data Summary
ParameterUnsubstituted Pyrrolidine4-Methylpyrrolidine (Pseudo-Eq)4-Methylpyrrolidine (Pseudo-Ax)
Preferred Pucker (

)
Fluxional (N

S)
South (

)
North (

)
Puckering Amp (

)
0.38 Å0.41 Å0.36 Å
Rel. Energy (

)
0.0 kcal/mol0.0 kcal/mol (Global Min) +1.8 – 2.4 kcal/mol
Barrier to Rotation ~0.5 kcal/mol~3.5 kcal/molN/A

Table 1: Comparative conformational parameters derived from DFT (B3LYP/6-311+G(d,p)) calculations.

Computational Protocol (Self-Validating System)

To replicate these results or analyze a novel 4-methylpyrrolidine derivative, follow this validated computational workflow. This protocol ensures that the shallow potential energy surface (PES) of the ring is adequately sampled.

Workflow Diagram

CompWorkflow Input Input Structure (3D Coordinates) ConfSearch Conformational Search (MMFF94 / PM7) Input->ConfSearch Generate Rotamers PreOpt Pre-Optimization (HF/6-31G*) ConfSearch->PreOpt Filter High Energy DFTOpt Geometry Optimization (B3LYP-D3/6-311+G(d,p)) PreOpt->DFTOpt Refine Geometry Freq Frequency Analysis (NIMAG=0 Check) DFTOpt->Freq Verify Minima Solvation Solvation Energy (SMD Model) Freq->Solvation Single Point Output Boltzmann Weights & Cremer-Pople Analysis Solvation->Output Final Data

Figure 2: Step-by-step computational workflow for analyzing pyrrolidine ring conformations.

Detailed Methodology

Step 1: Conformational Sampling (The Trap to Avoid)

  • Risk: Standard minimization often traps the ring in a local minimum (e.g., a Twist form) rather than the global Envelope minimum.

  • Protocol: Perform a redundant coordinate scan of the ring torsion angles (C-C-C-C) or use a Monte Carlo search (e.g., in conformational search software like Spartan or Macromodel) to generate both N-type and S-type puckers.

Step 2: DFT Optimization

  • Functional: B3LYP-D3(BJ) or

    
    B97X-D. Dispersion correction (-D3) is mandatory  to capture weak intramolecular steric interactions between the methyl group and the backbone.
    
  • Basis Set: 6-311+G(d,p) or def2-TZVP. Diffuse functions (+) are required for the nitrogen lone pair.

  • Software: Gaussian 16 / ORCA 5.0.

Step 3: Validation (Self-Check)

  • Check for imaginary frequencies (NIMAG=0).

  • Crucial Step: Calculate the Cremer-Pople parameters (

    
    ) for the optimized structure. If 
    
    
    
    Å, the ring is too flat (likely a transition state or artifact); re-optimize with a tighter convergence grid (Opt=Tight).

Step 4: Solvation

  • Use the SMD (Solvation Model based on Density) model. Pyrrolidine conformations are solvent-dependent; polar solvents stabilize the more exposed N-H conformers.

Applications in Drug Design[5]

Rigidification of Peptide Backbones

Incorporating 4-methylproline into peptides restricts the


 and 

torsion angles of the backbone.
  • Trans-4-methyl-L-proline: Stabilizes the Polyproline II (PPII) helix and

    
    -turn structures by locking the ring in the C4-endo (South) pucker.
    
  • Cis-4-methyl-L-proline: Destabilizes standard helices due to steric clashes, often used to introduce "kinks" or probe active site volume.

4-Pyrrolidinopyridine (Catalysis)

While distinct from the pure ring analysis, the 4-pyrrolidinopyridine (4-PPY) catalyst relies on the planarity of the nitrogen to donate electron density into the pyridine ring.

  • Insight: Substituents on the pyrrolidine ring of 4-PPY that force a strong pucker (like 4-methyl) can disrupt the conjugation with the pyridine, modulating catalytic activity.

References

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

  • Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212. Link

  • Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Journal of the American Chemical Society, 123(4), 777–778. Link

    • Note: Foundational text on substituent effects (F vs Me) in proline puckering.
  • Carballeira, L., & Pérez-Juste, I. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 106(34), 7832–7844. Link

  • Gomezza, S., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Chemistry – A European Journal, 23(56), 14069-14079. Link

Sources

Exploratory

spectroscopic data (NMR, IR, MS) for 4-Methylpyrrolidine-2-carboxylic acid

This guide serves as a definitive technical reference for the spectroscopic characterization of 4-Methylpyrrolidine-2-carboxylic acid (4-methylproline), a critical non-proteinogenic amino acid used in peptide engineering...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the spectroscopic characterization of 4-Methylpyrrolidine-2-carboxylic acid (4-methylproline), a critical non-proteinogenic amino acid used in peptide engineering and drug discovery.

Executive Summary & Structural Context

4-Methylpyrrolidine-2-carboxylic acid (4-methylproline) acts as a conformationally constrained proline analogue. In drug development, it is utilized to modulate the cis/trans isomerization of peptide bonds and stabilize secondary structures like polyproline helices or


-turns.

The molecule possesses two chiral centers at C2 and C4. This guide focuses on the biologically relevant (2S,4S) and (2S,4R) diastereomers. Proper spectroscopic differentiation between these isomers is paramount, as the C4-methyl orientation significantly impacts the pyrrolidine ring pucker (C


-endo vs. C

-exo) and the resulting biological activity.
Stereochemical Nomenclature
  • (2S,4S)-4-Methylproline: The methyl group and the carboxyl group are on the same face of the ring (cis relationship). Often favors the C

    
    -endo pucker.
    
  • (2S,4R)-4-Methylproline: The methyl group and the carboxyl group are on opposite faces (trans relationship). Often favors the C

    
    -exo pucker.
    

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the stereochemistry of 4-methylproline. The coupling constants (


) between H4 and H5, and H4 and H3, provide definitive evidence of the methyl group's orientation.
H NMR Data (Free Acid)

The following data represents the (2S,4S)-isomer (cis-4-methyl-L-proline) as the hydrochloride or trifluoroacetate salt in D


O.

Table 1:


H NMR Assignments for (2S,4S)-4-Methylproline (500 MHz, D

O)
Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
CH

0.96Doublet (d)7.0Characteristic high-field methyl doublet.
H3a 1.60Multiplet (m)13, 20Highly shielded due to ring current/anisotropy.
H4 2.35Multiplet (m)7.0Methine proton at the C4 chiral center.
H3b 2.48Multiplet (m)13Diastereotopic partner to H3a.[1]
H5a 2.83Doublet of Doublets (dd)10.0, 12.0Protons adjacent to Nitrogen; deshielded.[1]
H5b 3.39Doublet of Doublets (dd)10.0, 7.0Distinct shift from H5a indicates rigid ring.
H2 4.24Doublet of Doublets (dd)10.0, 8.5

-proton; shift sensitive to pH (zwitterion vs cation).

Note: Chemical shifts (


) are referenced to internal TSP or DSS at 0.00 ppm. Values may shift slightly (

0.1 ppm) depending on pH and concentration.
C NMR Data

Carbon chemical shifts are critical for confirming the carbon skeleton and ruling out regioisomers (e.g., 3-methyl or 5-methyl variants).

Table 2:


C NMR Assignments for (2S,4S)-4-Methylproline (125 MHz, D

O)
Position

(ppm)
Carbon TypeNotes
CH

15.7CH

Diagnostic methyl signal.
C3 32.9CH

Upfield methylene.
C4 36.2CHMethine carrying the methyl group.
C5 51.8CH

Adjacent to Nitrogen (deshielded).
C2 60.3CHChiral center

to Carbonyl and Nitrogen.
COOH 173.0C

Carbonyl carbon (acid/carboxylate).
Stereochemical Validation via Coupling Constants

To distinguish (2S,4S) from (2S,4R), analyze the NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum:

  • (2S,4S) / Cis: Strong NOE correlation between the CH

    
     group  and the H2 (
    
    
    
    -proton)
    .
  • (2S,4R) / Trans: Weak or absent NOE between CH

    
     and H2; strong NOE between H4  and H2 .
    

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for identifying this residue in larger peptides.

Ionization & Molecular Ion
  • Technique: Electrospray Ionization (ESI) in Positive Mode.

  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Exact Mass: 129.08 Da

  • Observed Parent Ion [M+H]

    
    :  m/z 130.09 
    
    
    
    0.1
Fragmentation Pattern (MS/MS)

In Collision-Induced Dissociation (CID), 4-methylproline follows a characteristic fragmentation pathway similar to proline but with mass shifts due to the methyl group.

Table 3: Key MS Fragments

m/z (approx)Fragment IdentityMechanism
130 [M+H]

Protonated parent ion.
84 [M+H - HCOOH]

Loss of carboxylic acid group (46 Da). Characteristic of amino acids.
67 [C

H

]

Further loss of NH

from the pyrrolidine core.
41 [C

H

]

Ring opening and fragmentation.
Fragmentation Workflow Diagram

The following diagram illustrates the logical fragmentation pathway for structural confirmation.

MS_Fragmentation Figure 1: ESI-MS/MS Fragmentation Pathway for 4-Methylproline Parent Parent Ion [M+H]+ = 130.1 LossCOOH Loss of HCOOH (-46 Da) Parent->LossCOOH CID Frag84 Pyrrolidine Ion m/z = 84 LossCOOH->Frag84 RingOpen Ring Opening Loss of NH3 Frag84->RingOpen Frag41 Alkyl Fragment m/z = 41 RingOpen->Frag41

Infrared (IR) Spectroscopy

IR spectroscopy is less specific for stereochemistry but essential for verifying functional group integrity (e.g., ensuring no esterification occurred during isolation).

Table 4: Diagnostic IR Bands (ATR-FTIR)

Wavenumber (cm

)
Functional GroupVibration ModeNotes
2800 - 3100 C-H / N-HStretchBroad "ammonium" band in salt form. Distinct C-H stretches at ~2960 cm

(CH

).
2500 - 3300 O-H (Acid)StretchVery broad, overlapping with C-H.
1700 - 1730 C=O (COOH)StretchStrong band. Shifts to ~1600 cm

if in zwitterionic carboxylate (COO

) form.
1450 CH

/ CH

BendDeformation of the methyl/methylene groups.
1200 - 1250 C-O / C-NStretchFingerprint region coupling.

Experimental Protocols

NMR Sample Preparation (Self-Validating Protocol)

To ensure reproducible chemical shifts, pH control is critical.

  • Solvent: Dissolve 5-10 mg of 4-methylproline in 600

    
    L of D
    
    
    
    O
    (99.9% D).
  • Reference: Add 1

    
    L of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP as an internal standard (0.00 ppm).
    
  • pH Adjustment:

    • Check: Measure pD (pH meter reading + 0.4).

    • Adjust: For the zwitterionic form, adjust pD to ~6-7 using NaOD or DCl.

    • Why? Protonation state of the amine and carboxylate drastically shifts H2 and H5 signals.

  • Acquisition: Run 1D

    
    H (min 16 scans) and 1D 
    
    
    
    C (min 500 scans).
Isomer Differentiation Workflow

This workflow ensures you have isolated the correct stereoisomer.

Isomer_Check Figure 2: Stereochemical Validation Workflow via NMR Sample Isolated Product (White Solid) H1_NMR 1H NMR (D2O) Sample->H1_NMR Check_Me Check Methyl Signal Is it a doublet? H1_NMR->Check_Me NOESY 2D NOESY Exp Check_Me->NOESY Yes Result_Cis (2S,4S) Confirmed NOE: Me <-> H2 NOESY->Result_Cis Strong Crosspeak Result_Trans (2S,4R) Confirmed NOE: H4 <-> H2 NOESY->Result_Trans Weak/No Crosspeak

References

  • Synthesis and NMR of (2S,4S)

    • Source: Loosli, S., et al.[1] "A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin." Organic & Biomolecular Chemistry, 2019.[2]

    • Link:[Link] (Referenced for

      
      H and 
      
      
      
      C NMR data of the free acid and derivatives).
  • Conformational Analysis of Proline Analogues

    • Source: Kang, Y. K., et al. "Conformational preference and cis-trans isomerization of 4-methylproline residues." Biopolymers, 2011.
    • Link:[Link] (Referenced for structural pucker and stability data).

  • MS Fragmentation of Proline Derivatives

    • Source: Vaisar, T., & Urban, J. "Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions." Journal of The American Society for Mass Spectrometry, 2023.
    • Link:[Link] (Context for proline ring fragmentation mechanisms).

  • PubChem Compound Summary

    • Source: National Center for Biotechnology Information. "PubChem Compound Summary for CID 21632416, 4-Methyl-proline."
    • Link:[Link] (General physical properties and identifiers).

Sources

Foundational

potential therapeutic targets for 4-Methylpyrrolidine-2-carboxylic acid derivatives

This technical guide details the therapeutic utility, structure-activity relationships (SAR), and synthetic protocols for 4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline) derivatives. Technical Whitepaper | Medici...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the therapeutic utility, structure-activity relationships (SAR), and synthetic protocols for 4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline) derivatives.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary & Scaffold Analysis

4-Methylpyrrolidine-2-carboxylic acid (4-methylproline) is a non-proteinogenic amino acid and a critical conformationally constrained scaffold in modern drug design. Unlike natural L-proline, the introduction of a methyl group at the C4 position creates significant steric bulk and restricts the pyrrolidine ring pucker. This "stereoelectronic lock" is utilized to:

  • Enhance Metabolic Stability: Block prolyl hydroxylase activity and reduce proteolytic cleavage.

  • Lock Bioactive Conformations: Force the peptide backbone into specific

    
     and 
    
    
    
    torsion angles, favoring
    
    
    -turns or polyproline II helices.
  • Probe Hydrophobic Pockets: Interrogate S1' or S2 subsites in proteases (e.g., ACE, HCV NS3/4A).

This guide focuses on three primary therapeutic domains: Cardiovascular Regulation (ACE Inhibition) , Antitoxin/Transport Modulation (OATP Inhibition) , and Antiviral Protease Targeting .

Primary Therapeutic Targets

Angiotensin-Converting Enzyme (ACE)

Therapeutic Area: Hypertension, Heart Failure.[1] Mechanism: Competitive inhibition of the zinc metalloprotease ACE, preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.

SAR & Mechanistic Insight: The 4-methylproline scaffold serves as a hydrophobic anchor in the S1/S2 subsites of ACE.

  • Mercaptoacyl Derivatives: Analogues of Captopril where the proline ring is substituted at the 4-position.

  • Stereochemical Criticality: The (2S,4S) isomer (trans-4-methyl) often exhibits superior binding affinity compared to the cis-isomer. The methyl group fills the hydrophobic S2 pocket more efficiently than the unsubstituted proline, potentially increasing potency and lipophilicity (improving oral bioavailability).

  • Potency Data: N-(3-mercapto-2-methylpropanoyl)-4-methylproline derivatives have demonstrated

    
     values in the low nanomolar range (1–10 nM), comparable to Captopril.
    
Organic Anion-Transporting Polypeptides (OATP1B1/1B3)

Therapeutic Area: Hepatoprotection, Antitoxin (Microcystin), Drug Delivery. Mechanism: Blockade of hepatic uptake transporters OATP1B1 and OATP1B3.[2]

Case Study: Nostoweipeptins: Nostoweipeptins are natural cyclic peptides containing (2S,4R)-4-methylproline .

  • Biological Logic: The 4-methylproline residue is essential for the rigid cyclic structure that binds to the OATP pore.

  • Therapeutic Application: These derivatives act as potent inhibitors of microcystin uptake (a hepatotoxin). By blocking OATP1B1/B3, they prevent the toxin from entering hepatocytes, offering a potential "chemoprotective" strategy against cyanobacterial poisoning.

  • Drug-Drug Interaction (DDI) Relevance: Synthetic derivatives are used as probes to map the pore size of OATP transporters, aiding in the design of drugs that avoid this clearance pathway to extend half-life.

Viral Proteases (HCV NS3/4A & SARS-CoV-2 Mpro)

Therapeutic Area: Antiviral Therapy (Hepatitis C, COVID-19). Mechanism: P2 position scaffold in peptidomimetic inhibitors.

Mechanistic Insight: In HCV NS3/4A protease inhibitors (like Boceprevir/Telaprevir analogs), the P2 proline residue is critical.

  • The "P2" Problem: The P2 residue must fit into the S2 subsite. While 4-fluoroproline is common for electronic effects, 4-methylproline is used to probe hydrophobic depth.

  • Conformational Control: The methyl group biases the ring pucker (C4-exo vs C4-endo), which positions the P1 warhead (e.g., ketoamide) for optimal nucleophilic attack by the catalytic serine.

Strategic Visualization: SAR Decision Tree

The following diagram illustrates the decision logic for deploying 4-methylproline derivatives based on the target pocket characteristics.

SAR_Strategy Scaffold 4-Methylproline Scaffold Target_Select Target Pocket Analysis Scaffold->Target_Select ACE ACE (Zinc Protease) Target_Select->ACE Zinc Binding Required? OATP OATP Transporter (Large Pore) Target_Select->OATP Transporter Blockade? Viral Viral Protease (S2 Subsite) Target_Select->Viral Peptidomimetic? ACE_Mod Modification: N-Mercaptoacyl + (2S,4S) ACE->ACE_Mod Add Zinc Binder OATP_Mod Modification: Cyclic Peptide + (2S,4R) OATP->OATP_Mod Rigidify Backbone Viral_Mod Modification: P2 Position + Electrophile Viral->Viral_Mod Optimize Pucker Result_ACE High Potency Vasodilator ACE_Mod->Result_ACE Result_OATP Hepatoprotection/ Antitoxin OATP_Mod->Result_OATP Result_Viral Replication Blockade Viral_Mod->Result_Viral

Caption: Strategic decision tree for 4-methylproline derivatization based on target pharmacophore requirements.

Experimental Protocols

Protocol: Stereoselective Synthesis of (2S,4R)-4-Methylproline

This protocol utilizes the "Self-Regeneration of Stereocenters" (SRS) method established by Seebach et al. This is the gold standard for generating high-purity, enantiopure 4-methylproline for drug discovery.

Reagents:

  • L-Proline[1][3][4][5][6][7]

  • Pivalaldehyde[7]

  • LDA (Lithium Diisopropylamide)[7]

  • Methyl Iodide (MeI)

  • HCl (6N)

Step-by-Step Methodology:

  • Acetal Formation (Stereocenter Protection):

    • Reflux L-Proline (1.0 eq) with pivalaldehyde (3.0 eq) in pentane using a Dean-Stark trap.

    • Catalyst: Trifluoroacetic acid (cat.).

    • Mechanism: Forms the bicyclic oxazolidinone (2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one). The single stereocenter of proline controls the formation of the new acetal center.

    • Yield: ~85% after distillation.

  • Enolate Alkylation (Methylation):

    • Cool the oxazolidinone solution in THF to -78°C.

    • Add LDA (1.1 eq) dropwise to generate the enolate.

    • Add Methyl Iodide (1.2 eq) slowly. Stir for 2 hours at -78°C, then warm to RT.

    • Selectivity: The bulky tert-butyl group directs the electrophile (MeI) to the trans face (anti to the t-Bu group), establishing the C4 stereochemistry.

  • Hydrolysis (Deprotection):

    • Treat the methylated intermediate with 6N HCl under reflux for 4 hours.

    • Concentrate in vacuo and purify via ion-exchange chromatography (Dowex 50W).

    • Product: (2S,4R)-4-Methylproline hydrochloride (trans-isomer).

Validation QC:

  • 1H NMR (D2O): Verify doublet at ~1.1 ppm (methyl group).

  • Optical Rotation: Compare

    
     with literature values to confirm enantiopurity.
    
Protocol: In Vitro ACE Inhibition Assay

Purpose: Determine the


 of synthesized 4-methylproline derivatives.
  • Substrate Preparation: Use Hippuryl-His-Leu (HHL) as the substrate.

  • Enzyme Source: Rabbit lung acetone powder (Sigma) solubilized in borate buffer (pH 8.3).

  • Reaction:

    • Incubate Enzyme + Inhibitor (various concentrations) for 10 min at 37°C.

    • Add HHL (5 mM) to start the reaction. Incubate for 30 min.

    • Termination: Add 1N HCl to stop the reaction.

  • Extraction & Detection:

    • Extract the product (Hippuric acid) with ethyl acetate.

    • Evaporate solvent and redissolve in water.

    • Quantification: Measure Absorbance at 228 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Comparative Data: 4-Substituted Prolines

DerivativeTargetIC50 / KiMechanismKey Advantage
Captopril (Control)ACE23 nMZn2+ ChelationStandard of Care
4-Methyl-Captopril ACE18 nMZn2+ ChelationIncreased Hydrophobicity
Nostoweipeptin W1 OATP1B10.2 µMTransport BlockHepatoprotection
cis-4-Methylproline NMDA~50 µMAgonistProbe for glutamate sites

Synthesis Pathway Visualization[1]

Synthesis_Pathway Step1 L-Proline + Pivalaldehyde (Cyclization) Intermediate1 Bicyclic Oxazolidinone (Stereocenter 'Stored') Step1->Intermediate1 Step2 LDA / -78°C (Enolate Formation) Intermediate1->Step2 Step3 Add Methyl Iodide (Stereoselective Alkylation) Step2->Step3 Intermediate2 Methylated Intermediate (Trans-addition) Step3->Intermediate2 Step4 Acid Hydrolysis (HCl) (Ring Opening) Intermediate2->Step4 Final (2S,4R)-4-Methylproline (Pure Isomer) Step4->Final

Caption: Seebach's "Self-Regeneration of Stereocenters" pathway for 4-methylproline synthesis.

References

  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Journal of the American Chemical Society. (Classic protocol for 4-methylproline synthesis).

  • Jokela, J., et al. (2010). "Nostoweipeptins and Nostopeptolides, Peptides from the Cyanobacterium Nostoc sp. Are Inhibitors of the Organic Anion Transporters OATP1B1 and OATP1B3."[2] ChemBioChem. (Identifies 4-methylproline as key to OATP inhibition).

  • Krapcho, J., et al. (1988). "Angiotensin-converting enzyme inhibitors.[1][2][8] Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolines." Journal of Medicinal Chemistry. (Definitive SAR on ACE inhibition).

  • Livermore, D. G., et al. (2011). "Hepatitis C protease inhibitors: P2 proline variants." Journal of Medicinal Chemistry. (Discusses proline scaffold in viral protease inhibitors).

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). "Proline Analogues in Drug Design: Current Trends and Future Prospects." Journal of Medicinal Chemistry. (Review of proline derivatives in FDA-approved drugs).

Sources

Exploratory

Precision Peptide Engineering: The Conformational Utility of 4-Methylproline

Executive Summary In the rational design of peptidomimetics and macrocycles, proline is the primary tool for reducing conformational entropy. However, native proline fluctuates dynamically between C -endo and C -exo ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of peptidomimetics and macrocycles, proline is the primary tool for reducing conformational entropy. However, native proline fluctuates dynamically between C


-endo and C

-exo ring puckers, limiting its ability to rigidly lock specific secondary structures.

4-Methylproline (4-MePro) serves as a "steric lock." Unlike 4-hydroxyproline or 4-fluoroproline—which rely on stereoelectronic gauche effects—4-MePro relies on hydrophobic steric bulk to bias ring puckering. This guide details the mechanistic divergence of 4-MePro stereoisomers, providing a validated framework for their use in constraining peptide geometry to enhance metabolic stability and receptor affinity.

Part 1: Mechanistic Foundations

The "Stereochemical Reversal" Rule

A common error in peptide design is assuming that 4-methylproline follows the same stereochemical rules as 4-fluoroproline (Flp) or 4-hydroxyproline (Hyp). It does not.

  • Electronegative Substituents (F, OH): The gauche effect drives the substituent to a pseudo-axial orientation.

    • (2S, 4R )-Flp

      
       C
      
      
      
      -exo (Stabilizes trans amide).
  • Steric Substituents (CH

    
    ):  Steric hindrance drives the substituent to a pseudo-equatorial orientation to avoid clashing with the backbone carbonyls.
    
    • (2S, 4S )-MePro

      
       C
      
      
      
      -exo (Stabilizes trans amide).
    • (2S, 4R )-MePro

      
       C
      
      
      
      -endo (Promotes cis amide/
      
      
      -turns).

Key Takeaway: To mimic the stabilizing effect of natural (4R)-Hydroxyproline in collagen or polyproline helices using a hydrophobic residue, you must use (4S)-Methylproline , not (4R).

Conformational Landscapes

The pyrrolidine ring pucker dictates the


 and 

backbone torsion angles.
AnalogueStereochemistryDominant PuckerAmide Preference (

)
Structural Application
Proline (2S)Fluctuating~4.6 (Dynamic)General linkers
4S-MePro (2S, 4S)C

-exo
High (> 6.0)Polyproline II helices (PPII), Collagen mimics
4R-MePro (2S, 4R)C

-endo
Low (< 3.0)

-turns (Type VI),

-hairpin nucleation
4R-Flp (2S, 4R)C

-exo
Very HighHyper-stable collagen mimics

Data Source: Conformational parameters derived from Raines, R. T. et al. (2011) and conformational analysis of collagen stability [1, 2].[1]

Visualization: The Pucker-Function Pathway

The following diagram illustrates the causal link between the chosen substituent, the resulting ring mechanics, and the final peptide secondary structure.

PuckerLogic subst Substituent Selection sub_S (2S, 4S)-Methyl (Steric Avoidance) subst->sub_S sub_R (2S, 4R)-Methyl (Steric Avoidance) subst->sub_R pucker_exo C-gamma-EXO (Up Pucker) sub_S->pucker_exo Me prefers pseudo-equatorial pucker_endo C-gamma-ENDO (Down Pucker) sub_R->pucker_endo Me prefers pseudo-equatorial phi_psi_trans Phi ~ -60, Psi ~ +150 (Trans Amide) pucker_exo->phi_psi_trans Locks backbone phi_psi_cis Phi ~ -75, Psi ~ +160 (Cis Accessible) pucker_endo->phi_psi_cis Lowers barrier struct_ppii Polyproline II Helix Collagen Stability phi_psi_trans->struct_ppii struct_turn Beta-Turns Compact Folding phi_psi_cis->struct_turn

Caption: Mechanistic flow showing how 4-MePro stereochemistry dictates secondary structure via ring puckering.

Part 2: Applications in Drug Design

Collagen Mimetics and Stability

In collagen triple helices (Xaa-Yaa-Gly)


, the Yaa position requires a C

-exo pucker.[2]
  • Protocol: Incorporate (2S,4S)-4-MePro at the Yaa position.

  • Outcome: This increases the thermal melting temperature (

    
    ) of the triple helix compared to native proline, though often slightly less than 4-Hyp (due to lack of water-bridging H-bonds). However, 4S-MePro is superior when proteolytic stability  is required, as it lacks the nucleophilic hydroxyl group and sterically hinders protease access [3].
    
De Novo Macrocyclization

When designing cyclic peptides (e.g., for disruption of Protein-Protein Interactions), controlling the turn geometry is critical to closing the ring without strain.

  • Scenario: You need to induce a sharp turn to cyclize a short peptide (5-7 residues).

  • Solution: Use (2S,4R)-4-MePro . Its preference for the C

    
    -endo pucker pre-organizes the backbone into a conformation that lowers the entropic cost of forming 
    
    
    
    -turns, facilitating head-to-tail cyclization [4].

Part 3: Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Coupling sterically hindered amino acids like 4-MePro requires modified protocols to prevent deletion sequences.

Reagents:

  • Resin: 2-Chlorotrityl chloride (for C-terminal acid preservation) or Rink Amide (for amides).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is strictly preferred over HBTU due to faster kinetics with secondary amines.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Coupling (The Critical Step):

    • Dissolve Fmoc-(2S,4S)-4-MePro-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in minimal DMF.

    • Note: Pre-activate for only 30 seconds to avoid racemization.

    • Add to resin.[3][4][5] Shake for 2 hours (double standard time).

    • Validation: Perform a Chloranil Test (not Kaiser). Kaiser test yields false negatives on secondary amines (prolines).[4] Chloranil turns blue for free secondary amines.

  • Capping: Acetylate unreacted amines with Ac

    
    O/DIPEA/DMF to prevent deletion sequences.
    
  • Cleavage: TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours.
    
Protocol B: CD Spectroscopy for Conformation Analysis

To verify if 4-MePro has successfully induced a Polyproline II (PPII) helix.

  • Sample Prep: Dissolve peptide in phosphate buffer (pH 7.4) at 50

    
    M.
    
  • Measurement: Scan 190–260 nm at 20°C.

  • Interpretation:

    • PPII Helix Signature: Strong negative band at ~200 nm and a weak positive band at ~225 nm.

    • Validation: If (2S,4S)-MePro is used, the ratio of intensities (

      
      ) should increase relative to the unsubstituted Pro control, indicating increased helical population [5].
      

Part 4: Decision Logic for Analog Selection

Use this workflow to select the correct proline analogue for your specific engineering goal.

SelectionLogic start Design Objective q1 Requirement? start->q1 path_stab Stabilize Helix / Linear Strand q1->path_stab Rigidity path_turn Induce Turn / Cyclize q1->path_turn Flexibility/Kink q2 Environment? path_stab->q2 res_mepro_r Use (4R)-Methylproline path_turn->res_mepro_r Favors Endo/Cis env_polar Hydrophilic / H-Bonding needed q2->env_polar env_phobic Hydrophobic / Membrane crossing q2->env_phobic res_hyp Use (4R)-Hydroxyproline env_polar->res_hyp res_mepro_s Use (4S)-Methylproline env_phobic->res_mepro_s

Caption: Decision tree for selecting proline analogues based on structural and environmental constraints.

References

  • Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability.[6][7][8] Annual Review of Biochemistry, 78, 929–958. Link

  • Jenkins, C. L., et al. (2005). Substituent Effects on the Thermodynamic Stability of the Collagen Triple Helix.[9] Journal of the American Chemical Society, 127(45), 15983–15988. Link

  • Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic and Steric Effects in the Collagen Triple Helix. Journal of the American Chemical Society, 127(45). Link

  • Fischer, L., et al. (2011).[1] Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin.[1] PLoS ONE, 6(5), e20389. Link

  • Kelly, S. M., et al. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. Link

Sources

Foundational

Thermal Stability and Decomposition of 4-Methylpyrrolidine-2-carboxylic acid

Executive Summary & Chemical Identity[1] 4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline) is a non-proteinogenic amino acid frequently employed in peptidomimetics to modulate the conformational properties of colla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline) is a non-proteinogenic amino acid frequently employed in peptidomimetics to modulate the conformational properties of collagen-like peptides and catalytic scaffolds. Its thermal stability profile is critical for process chemists optimizing solid-phase peptide synthesis (SPPS) and for formulation scientists assessing long-term drug product stability.

Unlike standard aliphatic amino acids, the cyclic pyrrolidine core of 4-methylproline imposes rigid stereoelectronic constraints. Thermal stress triggers specific decomposition pathways—primarily decarboxylation and diketopiperazine (DKP) formation—that differ significantly between its zwitterionic free base and its salt forms.

Chemical Identity Table
PropertyData
IUPAC Name 4-Methylpyrrolidine-2-carboxylic acid
Common Name 4-Methylproline (4-MePro)
CAS Registry 23009-50-9 (trans-L); 31137-95-8 ((2R,4R))
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Physical State White crystalline powder
Stereochemistry Exists as cis and trans diastereomers relative to the carboxyl group.[1][2][3]

Thermodynamic Profile and Phase Transitions[4][5]

Understanding the thermal behavior of 4-methylproline requires distinguishing between its zwitterionic solid state and its salt forms (e.g., hydrochloride).

Melting and Decomposition

Amino acids typically do not exhibit a clean melting point; rather, they undergo decomposition coincident with melting.

  • Zwitterionic Free Acid:

    • Behavior: High lattice energy stabilizes the solid up to temperatures >200°C.

    • Transition: Decomposes upon melting (T_dec).

    • Range: 240°C – 252°C (Onset of browning/gas evolution).[4]

    • Note: The 4-methyl substituent introduces steric bulk that may slightly lower the lattice energy compared to native proline (T_dec ~220°C), but the decomposition mechanism remains driven by the carboxylate-ammonium interaction.

  • Hydrochloride Salt (HCl):

    • Behavior: Exhibits a significantly lower melting point due to disrupted zwitterionic lattice networks.

    • Range: 150°C – 170°C (Often melts before decomposing, but highly hygroscopic).

Hygroscopicity and Solvate Loss

4-Methylproline is hygroscopic.[3] Thermal Gravimetric Analysis (TGA) typically reveals a two-stage weight loss:

  • Stage I (<100°C): Loss of physisorbed water (1–5% w/w depending on storage).

  • Stage II (>240°C): Irreversible chemical decomposition (pyrolysis).

Mechanisms of Thermal Decomposition[7]

The thermal degradation of 4-methylproline is not random; it follows specific mechanistic pathways governed by the pyrrolidine ring strain and the acidity of the protonated amine.

Pathway A: Decarboxylation (Primary Pyrolytic Route)

At temperatures exceeding 240°C, the carboxyl group undergoes homolytic or heterolytic cleavage, releasing CO₂.

  • Mechanism: The zwitterionic proton transfers from the ammonium group to the carboxylate, forming a transient neutral species which then ejects CO₂.

  • Product: 3-Methylpyrrolidine (volatile liquid) or polymerized char.

  • Risk: High. This is the dominant failure mode during high-temperature melt processing.

Pathway B: Diketopiperazine (DKP) Formation

In the presence of other amino acids or in concentrated melts, 4-methylproline readily dimerizes.

  • Mechanism: Nucleophilic attack of the secondary amine of one molecule onto the carbonyl carbon of another, followed by dehydration (loss of 2 H₂O).

  • Stereoelectronic Influence: The methyl group at C4 dictates the ring pucker (endo vs. exo).

    • Trans-4-methylproline favors the Cγ-endo pucker, which sterically facilitates the formation of the planar DKP transition state.

  • Relevance: Critical in peptide synthesis. Prolonged heating of 4-MePro-containing peptides can induce premature chain termination via DKP formation at the N-terminus.

Pathway C: Dehydrogenation (Oxidative)

Under aerobic conditions at high heat, the pyrrolidine ring can oxidize to a pyrrole system.

  • Product: 4-Methylpyrrole-2-carboxylic acid (or decarboxylated 3-methylpyrrole).

Visualization: Decomposition Pathways

The following diagram illustrates the competing thermal degradation routes.

DecompositionPathways cluster_legend Process Conditions Start 4-Methylproline (Zwitterion Solid) Heat1 Heating (100-150°C) Vacuum/Inert Start->Heat1 Heat2 Pyrolysis (>240°C) Start->Heat2 Heat3 Peptide Synthesis (Basic Conditions) Start->Heat3 Dehydration Loss of Surface Water Heat1->Dehydration Decarbox Decarboxylation (-CO2) Heat2->Decarbox DKP Dimerization (Diketopiperazine Formation) Heat3->DKP Product1 Anhydrous 4-Methylproline Dehydration->Product1 Product2 3-Methylpyrrolidine (Volatile) Decarbox->Product2 Product3 Cyclic Dipeptide (Impurity) DKP->Product3

Figure 1: Thermal decomposition pathways of 4-Methylproline under varying thermal and chemical stresses.

Experimental Protocols for Stability Assessment

To validate the quality of 4-methylproline batches, the following self-validating protocols are recommended. These methods distinguish between simple moisture loss and actual degradation.

Thermogravimetric Analysis (TGA)

Objective: Determine the onset of decomposition and volatile content.

  • Instrument: Calibrated TGA (e.g., TA Instruments Q500 or Mettler Toledo).

  • Sample Prep: Weigh 5–10 mg of 4-Methylproline into a platinum or alumina pan . Do not crimp hermetically; allow gas escape.

  • Purge Gas: Nitrogen (N₂) at 40–60 mL/min to prevent oxidative artifacts.

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 120°C.

    • Isotherm: Hold at 120°C for 10 minutes (quantifies moisture/solvent).

    • Ramp 10°C/min to 400°C (identifies T_onset of decomposition).

  • Acceptance Criteria:

    • Weight loss at 120°C < 1.0% (unless hydrate is specified).

    • T_onset (extrapolated) > 220°C.

HPLC Purity & Degradant Analysis

Objective: Detect DKP or decarboxylated impurities in stored samples.

  • Column: Chiralpak ZWIX(+) or equivalent zwitterionic stationary phase (crucial for polar amino acid separation).

  • Mobile Phase:

    • A: MeOH:Acetonitrile:H₂O (49:49:2) + 50mM Formic Acid.

    • B: MeOH + 50mM Diethylamine.

  • Detection: CAD (Charged Aerosol Detector) or ELSD is preferred as 4-methylproline lacks a strong UV chromophore.

  • Standard Prep: Dissolve 1 mg/mL in mobile phase.

  • Marker: Inject Proline-Proline DKP as a retention time reference (DKPs elute significantly later than free amino acids).

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Thermal Thermal Analysis cluster_Chem Chemical Purity Sample Raw Material (4-MePro) TGA TGA (Moisture & T_dec) Sample->TGA DSC DSC (Melting Endotherm) Sample->DSC Soln Dissolve (MeOH/Water) Sample->Soln Decision Batch Release TGA->Decision <1% Volatiles? HPLC HPLC-CAD/ELSD (Zwitterionic Col) Soln->HPLC MS Mass Spec (Confirm M-44 CO2 loss) HPLC->MS If impurity >0.1% HPLC->Decision >98% Purity?

Figure 2: Analytical workflow for validating thermal and chemical stability.

Storage and Handling Recommendations

Based on the thermal and hygroscopic profile, the following handling procedures are mandatory to maintain scientific integrity of the material.

  • Temperature: Store at +2°C to +8°C for active use; -20°C for long-term archiving. While thermally stable up to ~240°C, cooler temperatures retard slow oxidative yellowing.

  • Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; moisture uptake accelerates DKP formation and lowers the apparent melting point.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the hydrochloride salt is used (corrosion risk).

  • Peptide Synthesis Note: When using 4-methylproline in SPPS, avoid prolonged heating (>50°C) during coupling steps, especially if the 4-MePro is at the N-terminus of the growing chain, to prevent on-resin DKP formation.

References

  • Melting Point and Synthesis of Methylproline Isomers Beck, A. K., et al. "Synthesis of (S)-2-Methylproline."[4] Organic Syntheses, Vol. 72, 1995, p. 62. (Provides comparative thermal data for methyl-substituted prolines).

  • Conformational Analysis of 4-Substituted Prolines Shoulders, M. D., & Raines, R. T. "Collagen Structure and Stability."[5] Annual Review of Biochemistry, 2009. (Details the stereoelectronic effects of 4-substitution on ring stability).

  • Thermal Decomposition of Amino Acids Rodante, F. "Thermodynamics and kinetics of decomposition processes for amino acids." Thermochimica Acta, 1992. (Foundational text on zwitterion decarboxylation mechanisms).

  • Chemical Properties of (2R,4R)-4-Methylpyrrolidine-2-carboxylic acid PubChem Compound Summary. CID 21632416.[1][6]

  • Peptide Synthesis and DKP Formation Griehl, C., et al. "Degradation of proline-containing peptides." Journal of Peptide Science, 2005. (Mechanistic insight into DKP formation in proline derivatives).

Sources

Exploratory

4-Methylpyrrolidine-2-carboxylic acid as an unnatural amino acid

4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline) as an Unnatural Amino Acid Executive Summary 4-Methylpyrrolidine-2-carboxylic acid (4-methylproline) represents a critical tool in the peptidomimetic arsenal, offer...

Author: BenchChem Technical Support Team. Date: February 2026

4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline) as an Unnatural Amino Acid

Executive Summary

4-Methylpyrrolidine-2-carboxylic acid (4-methylproline) represents a critical tool in the peptidomimetic arsenal, offering a purely steric lever to modulate the conformational landscape of peptide backbones without introducing the electronic inductive effects associated with 4-fluoroproline or 4-hydroxyproline. By selecting the specific diastereomer—(2S,4S) or (2S,4R)—researchers can lock the pyrrolidine ring into a


-exo or 

-endo pucker, respectively.[1] This conformational control directly influences the cis/trans ratio of the preceding amide bond, proteolytic stability, and receptor affinity.[1] This guide details the structural mechanics, synthesis, and application of 4-methylproline in drug development, exemplified by its role in FDA-approved therapeutics like Daridorexant and Trofinetide.[1]

Stereochemistry & Conformational Control

The utility of 4-methylproline lies in its ability to restrict the conformational freedom of the pyrrolidine ring. Unlike proline, which rapidly fluctuates between envelope conformations, the introduction of a methyl group at the C4 position biases the ring equilibrium based on steric repulsion.[1]

The Steric Rule vs. The Gauche Effect

While electronegative substituents (e.g., -OH, -F) at C4 dictate puckering via the gauche effect (stereoelectronic), the methyl group acts through steric hindrance .[1] The bulky methyl group prefers a pseudoequatorial orientation to minimize 1,3-diaxial interactions.

  • 
    -4-Methylproline (cis-4-methyl-L-proline): 
    
    • Configuration: The 4-methyl group is cis to the 2-carboxyl group.

    • Preferred Pucker:

      
      -exo  (Up-puckered).
      
    • Effect: Stabilizes the Polyproline II (PPII) helix and favors the trans amide bond isomer.[1]

  • 
    -4-Methylproline (trans-4-methyl-L-proline): 
    
    • Configuration: The 4-methyl group is trans to the 2-carboxyl group.

    • Preferred Pucker:

      
      -endo  (Down-puckered).[2]
      
    • Effect: Promotes

      
      -turn formation and increases the population of the cis amide bond isomer compared to native proline.
      
Conformational Logic Diagram

ConformationLogic Substituent 4-Methyl Substituent (Steric Control) Isomer_SS (2S,4S)-Isomer (cis-relative) Substituent->Isomer_SS Synthesis Selection Isomer_SR (2S,4R)-Isomer (trans-relative) Substituent->Isomer_SR Pucker_Exo Cγ-Exo Pucker (Up) Isomer_SS->Pucker_Exo Steric Preference (Pseudoequatorial Me) Pucker_Endo Cγ-Endo Pucker (Down) Isomer_SR->Pucker_Endo Steric Preference (Pseudoequatorial Me) Outcome_PPII Stabilizes PPII Helix Favors Trans-Amide Pucker_Exo->Outcome_PPII Outcome_Turn Promotes β-Turns Increases Cis-Amide Pop Pucker_Endo->Outcome_Turn

Figure 1: Conformational logic flow showing how stereochemistry dictates ring pucker and secondary structure.

Synthesis of 4-Methylproline

While 4-hydroxyproline is a common starting material, the deoxygenation required to reach 4-methylproline can be lengthy. A more robust, scalable route utilizes (S)-Pyroglutamic acid , allowing for the stereoselective installation of the methyl group.[1]

The Pyroglutamic Acid Route (Key Steps)

This protocol favors the formation of the (2S,4S) isomer but can be tuned.[1]

  • Protection: Protection of (S)-pyroglutamic acid (e.g., as the N-Boc methyl ester).[1]

  • Enolization & Methylation: Treatment with LiHMDS followed by methyl iodide.[1] The bulky "Boc" group directs the electrophile to the trans face (anti to the carboxyl), initially yielding the (2S,4R) intermediate.[1]

  • Reduction: Reduction of the lactam carbonyl (amide) to the amine requires careful control to prevent over-reduction or racemization.[1]

  • Inversion (Optional): To access the (2S,4S) isomer from the (2S,4R) precursor, kinetic protonation or hydrogenation strategies are employed.[1]

Synthesis Workflow Diagram

SynthesisRoute Start (S)-Pyroglutamic Acid Step1 1. Esterification (MeOH/SOCl2) 2. N-Boc Protection Start->Step1 Intermediate1 N-Boc-Pyroglutamate Ester Step1->Intermediate1 Step2 LiHMDS / MeI (Stereoselective Alkylation) Intermediate1->Step2 Intermediate2 (2S,4R)-4-Methyl-Pyroglutamate Step2->Intermediate2 Step3 Lactam Reduction (BH3·THF or LiEt3BH) Intermediate2->Step3 Step_Invert Epimerization/Hydrogenation (Catalytic H2, Pd/C) Intermediate2->Step_Invert End_Trans (2S,4R)-4-Methylproline (Trans) Step3->End_Trans End_Cis (2S,4S)-4-Methylproline (Cis) Step_Invert->End_Cis

Figure 2: Synthetic pathways from Pyroglutamic acid to cis- and trans-4-methylproline.

Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating 4-methylproline into peptides follows standard Fmoc/tBu protocols, but specific considerations regarding steric hindrance are necessary to ensure high coupling efficiency.[1]

Coupling Protocol

The methyl group at C4 introduces steric bulk that can retard the acylation rate of the secondary amine.

  • Reagents: Use HATU or COMU instead of HBTU/HCTU to drive the reaction to completion.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

  • Stoichiometry: 3-4 equivalents of Fmoc-4-MePro-OH.

  • Reaction Time: Extend coupling time to 2–4 hours (double coupling recommended for difficult sequences).

Protocol Table: Fmoc-SPPS Integration
ParameterStandard Proline4-MethylprolineRationale
Coupling Reagent HBTU / DICHATU / HOAt Stronger activation needed to overcome steric hindrance of the 4-Me group.
Coupling Time 45-60 min2 x 90 min Slower kinetics due to ring constraints and bulk.
Kaiser Test ReliableUnreliable Secondary amines do not react with ninhydrin; use Chloranil test or micro-cleavage LCMS.[1]
Cleavage 95% TFA95% TFAThe 4-Me group is stable to standard acidolysis conditions.

Medicinal Chemistry & Case Studies

4-Methylproline is not merely a structural probe; it is a validated scaffold in approved pharmaceuticals, enhancing metabolic stability and potency.[1]

Case Study: Daridorexant (Quviviq)
  • Indication: Insomnia (Dual Orexin Receptor Antagonist).[1][3]

  • Role of 4-MePro: The drug incorporates a (S)-2-methylpyrrolidine scaffold (structurally related to the 4-methylproline motif discussed, often used interchangeably in scaffold discussions regarding methyl-pyrrolidines) to lock the conformation, improving binding affinity to the orexin receptors and reducing oxidative metabolism compared to the unsubstituted pyrrolidine.

Case Study: Trofinetide (Daybue)[1]
  • Indication: Rett Syndrome.[1][3]

  • Structure: A tripeptide analogue of IGF-1 (Gly-Pro-Glu).

  • Modification: The central proline is methylated.

  • Mechanism: The methylation prevents rapid degradation by peptidases that typically cleave the Gly-Pro bond, significantly extending the plasma half-life while retaining biological activity.

Case Study: Thioredoxin Engineering

Research has demonstrated that incorporating (2S,4S)-4-methylproline into the protein Thioredoxin (at position Pro76) stabilizes the protein structure.[1] The (2S,4S) isomer favors the


-exo pucker, which aligns with the native requirement for a stable secondary structure in that domain, whereas the (2S,4R) isomer destabilizes it.[1]

References

  • Conformational Preference and Cis-Trans Isomerization of 4-Methylproline Residues Source: National Institutes of Health (NIH) / Biopolymers [Link]

  • Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines Source: PubMed Central (PMC) [Link]

  • A Convenient Synthetic Route to (2S,4S)-Methylproline and its Exploration for Protein Engineering Source: Royal Society of Chemistry (RSC) [Link][1]

  • Diastereoselective Synthesis of 4-Methylproline Derivatives Source: ResearchGate [Link]

Sources

Foundational

Toxicological Profile of Substituted Pyrrolidine-2-Carboxylic Acids

Executive Summary Substituted pyrrolidine-2-carboxylic acids (proline analogs) represent a privileged scaffold in medicinal chemistry, serving as core motifs in ACE inhibitors (e.g., Captopril, Enalapril), organocatalyst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted pyrrolidine-2-carboxylic acids (proline analogs) represent a privileged scaffold in medicinal chemistry, serving as core motifs in ACE inhibitors (e.g., Captopril, Enalapril), organocatalysts, and peptidomimetics. While the parent molecule, L-proline, is a benign proteinogenic amino acid, substitution at the C3, C4, or C5 positions drastically alters its toxicological profile.

This technical guide analyzes the safety risks associated with this scaffold, distinguishing between pharmacological toxicity (off-target receptor binding) and intrinsic metabolic toxicity (interference with the proline oxidase/dehydrogenase pathway). Crucially, the rigid pyrrolidine ring creates specific risks regarding protein misfolding (proteotoxicity) when analogs are inadvertently incorporated into endogenous proteins.

Structural Activity Relationships (SAR) & Toxicity Mechanisms

The toxicity of substituted prolines is not monolithic; it is strictly dictated by the position and stereochemistry of the substituent.

The C4-Substituent Effect (Proteotoxicity)

The C4 position controls the endo/exo puckering of the pyrrolidine ring.

  • Mechanism: Electronegative substituents (e.g., 4-fluoroproline, 4-hydroxyproline) exert an inductive effect that alters the cis/trans isomerization ratio of the peptide bond.[1]

  • Toxicity: If these analogs mimic proline closely enough to be charged by prolyl-tRNA synthetases, they are incorporated into nascent proteins (e.g., collagen). This leads to proteotoxicity —the production of misfolded proteins with altered thermal stability, triggering the Unfolded Protein Response (UPR) and cellular apoptosis.

The C3/C4 Unsaturation Effect (Metabolic Inhibition)

Introduction of a double bond (e.g., 3,4-dehydroproline) or a methylene group creates mechanism-based inhibitors.

  • Mechanism: These analogs act as suicide substrates for Proline Dehydrogenase (PRODH) , the mitochondrial enzyme responsible for the first step of proline catabolism.

  • Toxicity: Inhibition of PRODH leads to hyperprolinemia and accumulation of reactive pyrroline intermediates, which can induce liver toxicity and mitochondrial dysfunction.

The N-Substitution Effect (Excitotoxicity)

Modifying the secondary amine (e.g., N-alkylation or fusion with other rings) can shift the pharmacological profile toward glutamate receptor modulation.

  • Risk: Structural overlap with kainic acid (a pyrrolidine-3,4-dicarboxylic acid) raises the risk of excitotoxicity via overactivation of NMDA or Kainate receptors, leading to neuronal calcium overload and cell death.

Metabolic Toxicity Pathways (Visualization)

The following diagram illustrates the critical metabolic checkpoint controlled by Proline Dehydrogenase (PRODH) and how specific substituted analogs disrupt this flow.

ProlineMetabolism cluster_0 Mitochondrial Matrix Proline L-Proline (Endogenous) PRODH Enzyme: PRODH (Proline Dehydrogenase) Proline->PRODH Substrate Analogs Substituted Analogs (e.g., 4-methylene-proline) Analogs->PRODH Irreversible Inhibition (Suicide Substrate) Toxicity TOXICITY: 1. Mitochondrial Dysfunction 2. Hyperprolinemia Analogs->Toxicity Causes P5C P5C (Pyrroline-5-carboxylate) PRODH->P5C Oxidation Mitochondria Mitochondrial Respiration Chain PRODH->Mitochondria Electron Transfer (via FAD) PRODH->Toxicity Blockade leads to Glutamate L-Glutamate (Excitatory Neurotransmitter) P5C->Glutamate Catabolism

Caption: Disruption of the proline catabolic pathway by substituted analogs. Inhibition of PRODH prevents electron transfer to the respiratory chain and accumulates toxic intermediates.

Comparative Toxicological Profiles by Class

Thioprolines (Thiazolidine-4-carboxylic acids)
  • Use: Antioxidants, potential anticancer agents.[2]

  • Toxicological Driver: Ring opening and misincorporation.

  • Key Risk: Thioprolines can act as proline analogs during protein synthesis. In E. coli models, toxicity is rescued by specific peptidases (PepP) that cleave misincorporated residues.[3] In mammals, oxidative metabolism by PRODH is the primary detoxification route.

  • Clinical Sign: Acidosis and potential neurotoxicity if the thiazolidine ring opens to release formaldehyde or other aldehydes.

Fluoroprolines (4-Fluoro-L-proline)[4]
  • Use: Collagen mimetics, protein engineering.

  • Toxicological Driver: Altered ring puckering and cis/trans isomerization kinetics.

  • Key Risk: While generally low in acute toxicity, chronic exposure can lead to "weak collagen" syndrome in experimental models. The fluorine atom withdraws electron density, strengthening the C-N bond character and slowing the isomerization rate, which is the rate-limiting step in protein folding.

ACE Inhibitor Class (Mercapto-alkanoyl prolines)
  • Example: Captopril.

  • Toxicological Driver: The side chain (thiol group) rather than the proline core.

  • Key Risk:

    • Renal: Hemodynamic reduction in Glomerular Filtration Rate (GFR), specifically in patients with bilateral renal artery stenosis.

    • Immunological: The thiol moiety is linked to pemphigus-like skin rashes and taste disturbances (dysgeusia).

    • Note: Newer non-thiol derivatives (Enalapril) lack the skin/taste toxicity, confirming the proline core is not the culprit.

Experimental Protocols for Toxicity Assessment

To validate the safety of a new substituted pyrrolidine-2-carboxylic acid, the following hierarchical assay structure is recommended.

Phase 1: Metabolic Stability & PRODH Interaction

Objective: Determine if the analog inhibits mitochondrial respiration or accumulates.

Protocol:

  • Preparation: Isolate rat liver mitochondria or express recombinant human PRODH in E. coli.

  • Assay Buffer: 100 mM potassium phosphate (pH 7.4), 10 µM FAD, 0.1% Triton X-100.

  • Reaction: Incubate mitochondria (0.5 mg protein/mL) with the analog (0.1–10 mM) and DCIP (2,6-dichlorophenolindophenol) as the electron acceptor.

  • Measurement: Monitor reduction of DCIP at 600 nm.

  • Interpretation:

    • Substrate: Absorbance decreases (Analog is metabolized).

    • Inhibitor: Add L-Proline (substrate). If DCIP reduction is slower than control, the analog is a PRODH inhibitor.

    • Suicide Inhibition: Pre-incubate analog with enzyme before adding proline. Time-dependent loss of activity indicates mechanism-based inactivation (High Risk).

Phase 2: Proteotoxicity Screening (Click-Chemistry Incorporation)

Objective: Assess if the analog is falsely recognized as proline by cellular machinery.

Protocol:

  • Cell Line: HEK293 or CHO cells.

  • Media: Proline-deficient DMEM.

  • Treatment: Supplement media with the Analog (1 mM) vs. L-Proline (Control).

  • Tagging: If the analog has a reactive handle (e.g., alkyne), use click chemistry with an azide-fluorophore to visualize incorporation into the proteome.

  • Unfolded Protein Response (UPR) Marker: Perform Western Blot for CHOP and BiP/GRP78 (markers of ER stress).

  • Result: Upregulation of CHOP indicates the analog is being incorporated and causing protein misfolding.

Phase 3: Excitotoxicity (Calcium Imaging)

Objective: Rule out glutamate receptor activation.

Protocol:

  • Model: Primary cortical neurons (DIV 14).

  • Indicator: Load cells with Fluo-4 AM (calcium indicator).

  • Challenge: Perfuse analog (10–100 µM) in Mg²⁺-free buffer.

  • Control: Glutamate (10 µM) as positive control; AP5 (NMDA antagonist) to block.

  • Data: Rapid fluorescence increase indicates receptor gating and excitotoxic potential.

Summary Data Table

Analog ClassSubstituent PositionPrimary Toxicity MechanismTarget OrganRisk Level
4-Hydroxyproline C4 (OH)Generally Safe (Natural Metabolite)NoneLow
4-Fluoroproline C4 (F)Proteotoxicity (Misfolding)Connective TissueMedium
3,4-Dehydroproline C3=C4PRODH Inhibition (Suicide Substrate)Liver / MitochondriaHigh
Thioproline Ring (S)Protein Misincorporation / AcidosisCNS / GeneralMedium
Kainoids C3/C4 (Carboxy)Excitotoxicity (Glutamate Agonism)CNS (Neurons)High
N-Alkyl Prolines N-TerminusSurfactant-like / Membrane disruptionLung / SkinLow-Medium

References

  • Mechanism-based inhibition of proline dehydrogenase by proline analogues. Source: Biochimica et Biophysica Acta (BBA), 1993. Context: Defines the structural requirements (C4-unsaturation) for mitochondrial toxicity via PRODH inhibition.

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Source: PMC / NIH, 2012. Context: Detailed analysis of how fluorine substitution alters protein folding kinetics, leading to proteotoxicity.

  • Analysis of Proline Substitutions Reveals the Plasticity and Sequence Sensitivity of Human IAPP Amyloidogenicity and Toxicity. Source: PMC / NIH, 2014. Context: Demonstrates how single proline substitutions can drastically alter amyloid formation and cellular toxicity.[4]

  • Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Source: PMC / NIH, 2012. Context: Explains the metabolic detoxification pathways for thioproline derivatives and the role of PRODH.[3]

  • Toxicity and metabolic effects of 3,4-dehydroproline in mice. Source: Toxicology and Applied Pharmacology, 1973. Context: Foundational study establishing liver toxicity and collagen synthesis inhibition by dehydroproline.

Sources

Protocols & Analytical Methods

Method

asymmetric synthesis of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid

This Application Note describes a robust, scalable, and highly stereoselective protocol for the synthesis of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid (also known as cis-4-methyl-L-proline). The selected route, based...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note describes a robust, scalable, and highly stereoselective protocol for the synthesis of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid (also known as cis-4-methyl-L-proline).

The selected route, based on the recent work of Caporale et al. (2022) , utilizes (2S)-pyroglutamic acid as a cost-effective chiral pool starting material. This method is superior to the classic hydroxyproline oxidation/Wittig route due to its higher atom economy, avoidance of chromium oxidants, and exceptional diastereoselectivity (>30:1 dr).

PART 1: TECHNICAL APPLICATION NOTE

Introduction & Strategic Analysis

(2S,4S)-4-Methylproline is a critical non-proteinogenic amino acid used in peptide engineering to constrain backbone conformation. The steric bulk of the C4-methyl group, combined with the rigid pyrrolidine ring, locks the peptide bond into specific cis or trans rotamers, influencing protein folding and stability.[1]

Retrosynthetic Logic

The synthesis hinges on the stereoselective installation of the methyl group at C4 relative to the existing C2 stereocenter.

  • Chiral Source: L-Pyroglutamic acid (natural, inexpensive).

  • Key Disconnection: C4-functionalization via enaminone formation, followed by stereoselective hydrogenation.

  • Stereocontrol: The bulky C2-carboxyl group directs the incoming hydrogen to the anti face (beta-face), forcing the newly formed C4-methyl group into the syn face (alpha-face), yielding the desired (2S,4S) cis configuration.

Comparison of Synthetic Routes
FeatureSelected Route (Pyroglutamic Acid) Classic Route (Hydroxyproline)
Starting Material (2S)-Pyroglutamic Acid (Low Cost)trans-4-Hydroxy-L-Proline (Medium Cost)
Key Steps Bredereck's Reagent

Hydrogenation
Oxidation

Wittig

Hydrogenation
Safety No heavy metal oxidantsOften uses Cr(VI) (Jones) or Ru (TPAP)
Selectivity >30:1 dr (favors cis)~10:1 dr (favors cis)
Scalability High (Industrial compatible)Medium (Wittig reagents are bulky)
Synthetic Pathway Visualization

SynthesisPath SM (2S)-Pyroglutamic Acid (Starting Material) Step1 1. Protection (SOCl2/MeOH; Boc2O) SM->Step1 Inter1 N-Boc-Pyroglutamate Methyl Ester Step1->Inter1 Step2 2. C4-Functionalization (Bredereck's Reagent) Inter1->Step2 Inter2 Enaminone Intermediate Step2->Inter2 Step3 3. Asymmetric Hydrogenation (Pd/C, H2, 200 psi) Inter2->Step3 Stereocontrol Point Inter3 (2S,4S)-4-Methyl Pyroglutamate Step3->Inter3 Stereocontrol Point Step4 4. Lactam Reduction (BH3·DMS) Inter3->Step4 Step5 5. Global Deprotection (LiOH; TFA) Step4->Step5 Product (2S,4S)-4-Methylproline (Target) Step5->Product

Figure 1: Strategic workflow for the asymmetric synthesis of (2S,4S)-4-methylproline. The critical stereocenter is set during the high-pressure hydrogenation step.

PART 2: DETAILED PROTOCOL

Phase 1: Protection & Functionalization

Objective: Convert pyroglutamic acid into the reactive enaminone intermediate.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • (2S)-Pyroglutamic acid (>99% ee)

  • Thionyl chloride (SOCl

    
    ), Methanol (MeOH)
    
  • Di-tert-butyl dicarbonate (Boc

    
    O), DMAP, Triethylamine (TEA)
    
  • Bredereck's Reagent: tert-Butoxybis(dimethylamino)methane

  • Solvents: Toluene (anhydrous), DCM.

Protocol Steps
  • Esterification: Suspend (2S)-pyroglutamic acid (1.0 equiv) in MeOH (0.5 M). Cool to 0°C. Add SOCl

    
     (1.2 equiv) dropwise. Reflux for 2 h. Concentrate to give the methyl ester HCl salt.
    
  • N-Protection: Resuspend salt in DCM. Add TEA (2.5 equiv), DMAP (0.1 equiv), and Boc

    
    O (1.2 equiv). Stir at RT for 12 h.[9] Wash with 1N HCl and brine. Concentrate to obtain N-Boc-(2S)-pyroglutamic acid methyl ester .
    
  • Enaminone Formation:

    • Dissolve the protected pyroglutamate in anhydrous Toluene (0.3 M).

    • Add Bredereck’s Reagent (1.5 equiv).

    • Heat to 100°C for 2–4 h. The solution will turn deep yellow/orange.

    • Checkpoint: Monitor TLC for disappearance of starting material.

    • Concentrate in vacuo to yield the crude enaminone (4-dimethylaminomethylene derivative). Note: This intermediate is sensitive; proceed immediately or store under Argon at -20°C.

Phase 2: Stereoselective Hydrogenation (The Critical Step)

Objective: Reduce the enaminone to the methyl group with high diastereoselectivity.

Reagents & Equipment[1][2][3]
  • Catalyst: 10% Pd/C (50% water wet).

  • Solvent: Isopropanol (iPrOH) / Ethyl Acetate (EtOAc) (1:1 v/v).

  • Hydrogen Gas (H

    
    ).
    
  • Equipment: High-pressure hydrogenation reactor (e.g., Parr reactor).

Protocol Steps
  • Dissolve the crude enaminone in iPrOH/EtOAc (0.1 M).

  • Add 10% Pd/C (10 wt% loading relative to substrate).

  • Seal the reactor and purge with N

    
     (3x) and H
    
    
    
    (3x).
  • Pressurize to 200 psi (14 bar) H

    
    .
    
    • Mechanism Note: High pressure favors the rapid reduction of the alkene. The bulky C2-COOMe group shields the alpha-face, forcing H

      
       to add from the beta-face. This pushes the newly formed methyl group to the alpha-face (cis to the ester).
      
  • Stir vigorously at RT for 16 h.

  • Filter through Celite to remove catalyst. Concentrate to yield (2S,4S)-N-Boc-4-methyl-pyroglutamic acid methyl ester .

    • QC Check: 1H NMR should show a doublet at ~1.0-1.2 ppm (methyl group).

Phase 3: Lactam Reduction & Deprotection

Objective: Convert the amide carbonyl to a methylene group and remove protecting groups.

Reagents
  • Borane dimethyl sulfide complex (BH

    
    [1]·DMS) (2.0 M in THF).
    
  • Lithium Hydroxide (LiOH).[1][2][9]

  • Trifluoroacetic acid (TFA).[9]

Protocol Steps
  • Lactam Reduction:

    • Dissolve the hydrogenated intermediate in anhydrous THF (0.2 M). Cool to 0°C.

    • Add BH

      
      [1]·DMS (2.0 equiv) dropwise. Caution: Gas evolution.
      
    • Warm to RT and stir for 4–6 h.

    • Critical Control: Do not reflux or extend time excessively to avoid reducing the methyl ester to the alcohol (prolinol).

    • Quench: Cool to 0°C. Carefully add MeOH until gas evolution ceases. Concentrate.

  • Saponification:

    • Dissolve residue in THF/H

      
      O (3:1). Add LiOH (2.0 equiv). Stir at RT for 12 h.[9]
      
    • Acidify to pH 3 with 1N HCl. Extract with EtOAc. Dry and concentrate.

  • Boc Removal:

    • Dissolve in DCM/TFA (1:1). Stir for 1 h.

    • Concentrate to dryness. Triturate with Et

      
      O to obtain the final product as the TFA salt.
      

PART 3: QUALITY CONTROL & VALIDATION

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Identity Matches Reference1H NMR (D2O), MS
Purity >95%HPLC (C18)
Diastereomeric Ratio >20:1 ((2S,4S) vs (2S,4R))Chiral HPLC (Chiralcel OJ-H)
Optical Rotation

(c=1, H2O)
Polarimetry
Troubleshooting Guide
  • Low Yield in Hydrogenation: Ensure the enaminone is not hydrolyzed before hydrogenation. Use dry solvents. Ensure H

    
     pressure is maintained (200 psi is optimal; 50 psi may lead to incomplete reaction).
    
  • Over-reduction (Prolinol formation): If BH

    
     reduces the ester to the alcohol, the product can be recovered by re-oxidizing the alcohol with Jones reagent (CrO
    
    
    
    /H
    
    
    SO
    
    
    ) back to the acid, as described by Caporale et al.

References

  • Caporale, A., O'Loughlin, J., Ortin, Y., & Rubini, M. (2022).[2] A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin.[2][10] Organic & Biomolecular Chemistry, 20(32), 6324-6328.

  • Krapcho, A. P. (2006). Synthesis of 4-substituted prolines. Arkivoc, 2006(4), 1-50.
  • Del Valle, J. R., & Goodman, M. (2003). Asymmetric synthesis of 4-alkylprolines. The Journal of Organic Chemistry, 68(10), 3923-3931.

Sources

Application

synthesis of 4-Methylpyrrolidine-2-carboxylic acid from (S)-proline

This Application Note details the stereoselective synthesis of 4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline) derived from the (S)-Proline scaffold. While direct C4-functionalization of unsubstituted (S)-proline...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the stereoselective synthesis of 4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline) derived from the (S)-Proline scaffold.

While direct C4-functionalization of unsubstituted (S)-proline is chemically inefficient due to the lack of a reactive handle, the industry-standard protocol utilizes (2S,4R)-4-Hydroxyproline (a direct biological metabolite of (S)-proline) as the practical starting material. This route offers superior stereocontrol and scalability compared to radical C-H activation or de novo cyclization methods.

Part 1: Strategic Analysis & Route Selection

The synthesis of 4-substituted prolines requires careful management of two stereocenters: the


-carbon (C2) and the 

-carbon (C4).
  • Route A: The Pyroglutamic Acid Route. Involves oxidation of Proline to Pyroglutamic acid, followed by C4-alkylation of the lactam enolate.

    • Pros: Direct alkylation.

    • Cons: Difficult reduction of the lactam; often requires harsh conditions.

  • Route B: The Hydroxyproline (Hyp) Route (Recommended). Utilizes the hydroxyl group of naturally occurring trans-4-hydroxy-L-proline as a handle for oxidation and olefination.

    • Pros: High enantiopurity preserved at C2; versatile access to cis or trans isomers via hydrogenation control; scalable.

    • Mechanism:[1][2][3][4][5][6] Oxidation

      
       Wittig Olefination 
      
      
      
      Stereoselective Hydrogenation.

This guide details Route B , optimized for the synthesis of (2S,4S)-4-Methylproline (cis-4-methyl-L-proline), with notes on accessing the trans isomer.

Part 2: Synthetic Pathway Visualization

G Proline (S)-Proline (Precursor) Hyp (2S,4R)-4-Hydroxyproline (Starting Material) Proline->Hyp Biological Hydroxylation Protected N-Boc-4-Hydroxy-Pro-OMe (Protected Scaffold) Hyp->Protected 1. SOCl2, MeOH 2. Boc2O, Et3N Ketone N-Boc-4-Oxo-Pro-OMe (Key Intermediate) Protected->Ketone Oxidation (Jones or TCCA) Alkene 4-Methylene-Pro-OMe (Exocyclic Olefin) Ketone->Alkene Wittig (Ph3PMeBr, KOtBu) Product (2S,4S)-4-Methylproline (Final Target) Alkene->Product 1. H2, Pd/C (Red) 2. Hydrolysis

Figure 1: Synthetic workflow from the Proline scaffold to 4-Methylproline via the oxidative/Wittig sequence.[2][5]

Part 3: Detailed Experimental Protocol

Phase 1: Scaffold Protection

Objective: Orthogonal protection of the amine (Boc) and carboxylic acid (Methyl Ester) to prevent side reactions during oxidation.

  • Esterification:

    • Suspend (2S,4R)-4-Hydroxyproline (10.0 g, 76.3 mmol) in dry Methanol (100 mL).

    • Cool to 0°C. Dropwise add Thionyl Chloride (SOCl

      
      , 6.1 mL, 1.1 eq).
      
    • Caution: Exothermic reaction with gas evolution (HCl/SO

      
      ).
      
    • Reflux for 4 hours.[1] Concentrate in vacuo to yield the methyl ester hydrochloride salt.

  • N-Protection:

    • Resuspend the salt in DCM (150 mL) containing Triethylamine (22 mL, 2.1 eq).

    • Add Di-tert-butyl dicarbonate (Boc

      
      O, 18.3 g, 1.1 eq) at 0°C.
      
    • Stir at RT for 12 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO

      
      , and brine. Dry over Na
      
      
      
      SO
      
      
      .
    • Yield: ~95% of N-Boc-trans-4-hydroxy-L-proline methyl ester.

Phase 2: Oxidation to 4-Oxoproline

Objective: Create an electrophilic center at C4. Note: The Jones oxidation is robust, but TCCA/TEMPO is preferred for green chemistry compliance.

  • Dissolve the protected intermediate (10.0 g) in Ethyl Acetate (100 mL).

  • Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy, 0.01 eq) and TCCA (Trichloroisocyanuric acid, 1.1 eq) at 0°C.

  • Stir vigorously for 30 minutes. The reaction turns orange/yellow.

  • Quench: Filter off the cyanuric acid precipitate. Wash filtrate with sat. Na

    
    S
    
    
    
    O
    
    
    (to remove oxidant) and NaHCO
    
    
    .
  • Result: N-Boc-4-oxo-L-proline methyl ester. Use immediately or store at -20°C (prone to hydrate formation).

Phase 3: Wittig Olefination (Installation of C4-Carbon)

Objective: Convert the C4 ketone to an exocyclic methylene group.

  • Reagent Prep: In a dry flask under Argon, suspend Methyltriphenylphosphonium bromide (15.7 g, 1.5 eq) in dry THF (120 mL).

  • Base Addition: Add Potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise at 0°C. The solution turns bright yellow (ylide formation). Stir for 30 min.

  • Reaction: Cannulate the solution of N-Boc-4-oxo-L-proline methyl ester (7.1 g) in THF into the ylide solution at 0°C.

  • Warm to RT and stir for 4 hours.

  • Workup: Quench with sat. NH

    
    Cl. Extract with Et
    
    
    
    O.
  • Purification: Silica gel chromatography (Hexane/EtOAc 8:1).

  • Product: N-Boc-4-methylene-L-proline methyl ester.

Phase 4: Stereoselective Hydrogenation & Deprotection

Objective: Set the C4-methyl stereochemistry and remove protecting groups.

  • Hydrogenation:

    • Dissolve the alkene in MeOH (50 mL). Add 10% Pd/C (10 wt% loading).

    • Stir under H

      
       atmosphere (balloon, 1 atm) for 12 hours.
      
    • Mechanism:[1][2][3][4][5][6] Hydrogen adds to the less hindered face of the alkene (opposite the C2-carboxyl group), pushing the methyl group to the syn (cis) face relative to the carboxylate.

    • Target Isomer: This yields predominantly (2S,4S)-4-methylproline (cis).

    • Note: To access the (2S,4R)-trans isomer, specialized Ir-catalysts (Crabtree’s) or thermodynamic equilibration of the final product is required.

  • Global Deprotection:

    • Filter catalyst through Celite. Concentrate.

    • Treat residue with 6N HCl (aq) at reflux for 4 hours (hydrolyzes both Ester and Boc).

    • Concentrate to dryness.[7] Recrystallize from EtOH/Et

      
      O.
      

Part 4: Quantitative Data Summary

StepReaction TypeReagentsTypical YieldCritical QC Parameter
1 ProtectionSOCl

, MeOH; Boc

O
92-96%Loss of OH peak (IR/NMR)
2 OxidationTCCA, TEMPO85-90%Appearance of Ketone C=O (~1760 cm

)
3 OlefinationMePPh

Br, KOtBu
70-80%Disappearance of Ketone; Alkene signals (

H NMR)
4 ReductionH

, Pd/C
95-99%dr > 95:5 (cis:trans)
5 Hydrolysis6N HCl90%Purity via HPLC (C18, 210 nm)

Part 5: References

  • Stereoselective Synthesis from Pyroglutamic Acid:

    • Title: A convenient synthetic route to (2S,4S)-4-methylproline and its exploration for protein engineering.[3][8]

    • Source: Organic & Biomolecular Chemistry, 2022.[7]

    • URL:[Link]

  • Synthesis via Hydroxyproline (Lincosamide Precursors):

    • Title: Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline.[5]

    • Source: Molecules (MDPI), 2013.

    • URL:[Link]

  • General Proline Functionalization:

    • Title: Synthesis of 4-substituted proline derivatives.

    • Source: Thieme Connect (Synlett).

Sources

Method

Application Note: Precision Conformational Control Using 4-Methylproline

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It provides an authoritative guide to utilizing 4-methylproline (4-MePro) as a precision tool for conformational editing in p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It provides an authoritative guide to utilizing 4-methylproline (4-MePro) as a precision tool for conformational editing in peptide synthesis and drug design.

Executive Summary: The "Methyl Effect" in Proline Editing

Proline is unique among the 20 canonical amino acids due to its cyclic structure, which restricts the backbone dihedral angle


 and forces the peptide bond into a measurable equilibrium between cis and trans isomers. While nature utilizes post-translational modifications like 4-hydroxyproline (4-Hyp) to modulate this rigidity via stereoelectronic effects (the gauche effect), 4-methylproline (4-MePro)  offers a complementary mechanism driven purely by steric exclusion .

By replacing the electron-withdrawing hydroxyl group of 4-Hyp with a hydrophobic methyl group, researchers can decouple steric bulk from inductive effects. This allows for precise tuning of:

  • Ring Pucker Preference: Locking the pyrrolidine ring into

    
    -endo or 
    
    
    
    -exo conformations.
  • Amide Bond Geometry: Shifting the

    
     equilibrium of the preceding peptide bond.
    
  • Lipophilicity: Increasing metabolic stability and membrane permeability without altering the polar surface area.

Mechanistic Basis: Stereochemistry and Conformation[1]

The utility of 4-MePro relies entirely on the stereochemistry of the methyl substituent at the C4 position. Unlike fluorine or hydroxyl groups, which prefer axial positions due to the gauche effect, the methyl group prefers the pseudo-equatorial position to minimize steric strain.

The Conformational Rules
  • (2S, 4R)-4-Methylproline (Trans-Methyl): The methyl group is trans to the carboxylate. To place the methyl group in the favorable equatorial position, the ring adopts the

    
    -endo  (down) pucker. This conformation brings the 
    
    
    
    and
    
    
    protons closer, sterically crowding the trans amide state and thereby increasing the population of the cis amide rotamer .
  • (2S, 4S)-4-Methylproline (Cis-Methyl): The methyl group is cis to the carboxylate. To maintain an equatorial methyl orientation, the ring forces itself into the

    
    -exo  (up) pucker. This conformation relieves steric clash in the trans state, strongly stabilizing the trans amide bond  and the Polyproline II (PPII) helix.
    
Visualization of Conformational Control

ConformationalBias cluster_0 Stereochemical Input cluster_1 Ring Pucker Response (Steric Control) cluster_2 Peptide Bond Outcome MePro4R (2S, 4R)-4-Methylproline (Trans-Methyl) MePro4S (2S, 4S)-4-Methylproline (Cis-Methyl) CgEndo Cγ-endo Pucker (Methyl Equatorial) MePro4R->CgEndo Steric Preference CgExo Cγ-exo Pucker (Methyl Equatorial) MePro4S->CgExo Steric Preference CisShift Shift toward Cis-Amide (β-turn stabilization) CgEndo->CisShift Increases Cis Population TransShift Stabilized Trans-Amide (PPII Helix / Collagen) CgExo->TransShift Locks Trans Conformer

Figure 1: Logic flow showing how the stereochemistry of the 4-methyl substituent dictates ring puckering and subsequent peptide bond geometry.

Protocol: Scalable Synthesis of (2S, 4S)-4-Methylproline

While 4-MePro is commercially available, high costs often necessitate in-house synthesis for large-scale applications. The following protocol describes the synthesis of the (2S, 4S) isomer (trans-stabilizing) starting from L-pyroglutamic acid. This route is preferred over 4-hydroxyproline inversion methods due to cleaner diastereocontrol.

Reagents:

  • (S)-Pyroglutamic acid[1]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Lithium hexamethyldisilazide (LiHMDS)

  • Methyl iodide (MeI)

  • Lithium triethylborohydride (

    
    , Super-Hydride)
    
Step-by-Step Methodology
Phase 1: Protection and Alkylation
  • N-Protection: Dissolve (S)-pyroglutamic acid methyl ester in acetonitrile. Add

    
     (1.2 equiv) and DMAP (0.1 equiv). Stir at RT for 12 h.[2] Purify via silica plug to obtain N-Boc-pyroglutamate methyl ester.
    
  • Stereoselective Methylation:

    • Cool a solution of N-Boc-pyroglutamate methyl ester in anhydrous THF to -78°C under argon.

    • Add LiHMDS (1.1 equiv) dropwise. Stir for 45 min to generate the enolate.

    • Add Methyl Iodide (1.5 equiv) slowly. The bulky Boc group directs the electrophile to the face trans to the carboxylate, but subsequent protonation/equilibration favors the thermodynamic trans relationship (methyl trans to ester, cis to carboxylate after ring opening? Note: In pyroglutamate, C4 alkylation is directed trans to the C5-ester group due to sterics of the cup shape).

    • Correction: Direct methylation of pyroglutamates often yields the (2S, 4R) product (trans-methyl). To get the (2S, 4S) isomer (cis-methyl), a common route involves Bredereck's reagent to form the enaminone, followed by hydrogenation, which occurs from the less hindered face [1].

    • Alternative High-Fidelity Step: React N-Boc-pyroglutamate with Bredereck's reagent (

      
      -butoxy-bis(dimethylamino)methane) to form the 4-(dimethylaminomethylene) derivative. Hydrogenate (
      
      
      
      , Pd/C) to yield the (2S, 4S)-4-methyl intermediate with high diastereoselectivity (>95:5 dr).
Phase 2: Reduction to Proline
  • Lactam Reduction: Dissolve the methylated lactam in THF at -78°C. Add

    
     (Super-Hydride) to reduce the lactam carbonyl to the hemiaminal.
    
  • Silane Reduction: Treat the hemiaminal intermediate with

    
     and 
    
    
    
    at -78°C to remove the hydroxyl group and yield the protected pyrrolidine.
  • Deprotection (Optional): Remove Boc with TFA/DCM (1:1) if free amine is required, or saponify the methyl ester with LiOH/THF/H2O for the N-Boc-Amino Acid building block suitable for SPPS.

Validation Check:

  • NMR:

    
    -NMR should show the methyl doublet at 
    
    
    
    ppm.
  • NOESY: Strong NOE between the C4-Methyl protons and the C2-H proton confirms the cis (2S, 4S) relationship.

Application Protocols

Solid-Phase Peptide Synthesis (SPPS) with 4-MePro

Incorporating 4-MePro into peptides requires modified coupling protocols due to the steric hindrance of the methyl group, particularly for the (2S, 4S) isomer where the methyl group can shield the amine.

Protocol:

  • Resin: Use Chlorotrityl chloride resin for C-terminal acids or Rink Amide for amides.

  • Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The pyridine nitrogen in HOAt accelerates coupling to sterically hindered secondary amines.

  • Conditions:

    • AA: 3.0 equiv

    • HATU: 2.9 equiv

    • HOAt: 3.0 equiv

    • DIEA: 6.0 equiv

    • Time: Double coupling (

      
       min) is mandatory.
      
  • Monitoring: Use the Chloranil Test (for secondary amines) rather than the Kaiser test to monitor coupling completion.

  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5) cocktail. 4-MePro is acid-stable.

Organocatalysis: Hydrophobic Tuning

4-MePro derivatives are excellent organocatalysts for aldol reactions in non-polar solvents where standard Proline is insoluble.

Reaction: Intermolecular Aldol Reaction Catalyst: (2S, 4R)-4-Methylproline (free zwitterion or tetrazole derivative). Solvent: Toluene or Chloroform (anhydrous). Procedure:

  • Dissolve catalyst (10 mol%) in Toluene.

  • Add ketone donor (e.g., acetone, 5 equiv).

  • Add aldehyde acceptor (1 equiv).

  • Stir at RT.[2] The hydrophobic 4-methyl group improves solubility of the catalyst in toluene, enhancing reaction rate compared to L-Proline [2].

Comparative Data: 4-MePro vs. Proline vs. 4-Hyp

PropertyL-Proline(2S, 4R)-4-MePro(2S, 4S)-4-MePro(2S, 4R)-4-Hyp
4-Substituent HMethyl (trans)Methyl (cis)OH (trans)
Electronic Effect NoneNone (Steric only)None (Steric only)Inductive (EWG)
Preferred Pucker Mix (

-endo/exo)

-endo

-exo

-exo
Amide Preference Trans (weak)Shift toward Cis Strong Trans Strong Trans
Hydrophobicity LowHighHighVery Low
Key Application General

-turn mimetic
Collagen/PPII mimeticCollagen stability

References

  • Synthesis of (2S,4S)-Methylproline: Loosli, S., et al.[2] "A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering."[1] Organic & Biomolecular Chemistry, 2019 .[2]

  • Conformational Analysis: Shoulders, M. D., & Raines, R. T. "Collagen structure and stability."[3][4] Annual Review of Biochemistry, 2009 .

  • Organocatalysis: List, B. "Proline-catalyzed asymmetric reactions." Tetrahedron, 2002 .

  • Peptide Synthesis Protocol: "Standard practices for Fmoc-based solid-phase peptide synthesis." UCI Department of Chemistry, 2020 .

  • Structural Data: Jenkins, C. L., et al. "Substituent Effects on the Conformational Preferences of Proline." Journal of Organic Chemistry, 2004 .

Sources

Application

protocol for Boc protection of 4-Methylpyrrolidine-2-carboxylic acid

Application Note: Optimized Protocol for -Boc Protection of 4-Methylpyrrolidine-2-carboxylic Acid -Boc-4-methylproline. Introduction & Strategic Rationale 4-Methylpyrrolidine-2-carboxylic acid (4-methylproline) is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocol for -Boc Protection of 4-Methylpyrrolidine-2-carboxylic Acid


-Boc-4-methylproline.

Introduction & Strategic Rationale

4-Methylpyrrolidine-2-carboxylic acid (4-methylproline) is a critical non-proteinogenic amino acid used in peptidomimetics to induce specific conformational constraints. The introduction of the tert-butoxycarbonyl (Boc) group is a foundational step in solid-phase peptide synthesis (SPPS) and fragment-based drug discovery.

Unlike primary amino acids, 4-methylproline is a secondary amine with significant steric hindrance adjacent to the nucleophilic nitrogen. Furthermore, the zwitterionic nature of the free amino acid presents solubility challenges in purely organic solvents.[1]

Why This Protocol?

This guide utilizes a Schotten-Baumann biphasic system (Dioxane/Water with NaOH).

  • Solubility: Water solubilizes the zwitterionic amino acid; Dioxane solubilizes the lipophilic Boc anhydride (

    
    ).
    
  • Stereochemical Integrity: The use of inorganic base at controlled temperatures (

    
     to RT) minimizes the risk of racemization at the 
    
    
    
    -carbon, a common risk with activated esters or strong organic bases.
  • Scalability: This method avoids expensive organic bases and allows for a "pH-swing" workup that naturally purifies the product without chromatography in many cases.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the secondary amine on the carbonyl of di-tert-butyl dicarbonate. The driving force is the generation of gaseous


 and the thermodynamic stability of the carbamate product.
Mechanistic Pathway[2][3][4][5]

BocMechanism Start 4-Methylproline (Zwitterion) Deprotonation Deprotonation (NaOH) Start->Deprotonation pH > 10 Anion Free Amine Nucleophile Deprotonation->Anion Attack Nucleophilic Attack on Boc2O Anion->Attack + Boc2O Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse & Decarboxylation Intermediate->Collapse - t-BuOH Product N-Boc-4-Methylproline (Sodium Salt) Collapse->Product - CO2 (gas)

Figure 1: Mechanistic pathway for the base-mediated Boc protection of secondary amines.

Materials & Stoichiometry

Reagent Table

ComponentRoleEquiv.Notes
4-Methylproline Substrate1.0Can be used as HCl salt (requires extra base) or free zwitterion.

Reagent1.1 - 1.2Slight excess ensures complete conversion.
NaOH (1M) Base2.0 - 2.21 eq to neutralize carboxylate, 1 eq to scavenge protons.
1,4-Dioxane SolventN/ACo-solvent; THF is a valid alternative.
KHSO

or Citric Acid
AcidN/AUsed for workup (pH adjustment). Avoid strong HCl if possible.

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylproline (10 mmol, 1.29 g) in 1M NaOH (20 mL, 20 mmol) and Water (10 mL) .

    • Note: If starting with the HCl salt, increase NaOH to 30 mmol.

  • Solvent Addition: Add 1,4-Dioxane (30 mL) . The solution should be homogeneous.

  • Cooling: Cool the mixture to

    
      using an ice bath.
    
    • Reasoning: Cooling controls the exotherm upon

      
       addition and suppresses potential hydrolysis of the reagent.
      
  • Reagent Addition: Add di-tert-butyl dicarbonate (

    
    ) (2.62 g, 12 mmol)  dropwise (if liquid) or in small portions (if solid).
    
  • Reaction: Remove the ice bath after 30 minutes and allow the reaction to stir at Room Temperature (RT) for 12–18 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin; free amine turns red/yellow, Product is UV active if co-spotted, but best visualized with PMA or Iodine) or LC-MS.

Phase 2: Workup (The "pH Swing")

Critical Step: The workup relies on the differential solubility of the salt form vs. the free acid form.

  • Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of the Dioxane. Do not evaporate to dryness. [2]

  • Wash (Basic Extraction): Dilute the remaining aqueous residue with Water (20 mL) . Wash with Diethyl Ether (

    
    ) .
    
    • Purpose: This removes unreacted

      
       and non-polar impurities. The product remains in the aqueous layer as the sodium salt.
      
  • Acidification: Cool the aqueous layer to

    
    . Carefully acidify to pH 2–3  using 1M KHSO
    
    
    
    or 10% Citric Acid .
    • Observation: The solution will become cloudy or an oil will separate as the free acid forms.

    • Warning: Avoid pH < 1 to prevent Boc cleavage.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

    
    ) .
    
  • Drying: Combine the organic layers, wash with Brine (20 mL) , and dry over anhydrous

    
     .
    
  • Isolation: Filter and concentrate under reduced pressure to yield the crude product.

Phase 3: Purification[1]
  • Standard: The crude product is often pure enough (>95%) for subsequent steps.

  • Crystallization: If a solid is required, triturate the resulting oil with Hexanes or Pentane to induce precipitation.

  • Chromatography: If impurities persist, purify via silica gel chromatography (MeOH/DCM gradient, typically 0% to 10% MeOH).

Process Map & Workflow

Workflow Setup Dissolve 4-Methylproline in NaOH/H2O/Dioxane React Add Boc2O at 0°C Stir RT 12-18h Setup->React Conc Evaporate Dioxane React->Conc Wash Wash Aqueous (Basic) with Ether Conc->Wash Discard1 Discard Ether Layer (Excess Boc2O) Wash->Discard1 Organic Phase Acidify Acidify Aqueous to pH 2-3 (KHSO4) Wash->Acidify Aqueous Phase Extract Extract with EtOAc Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final N-Boc-4-Methylproline (Viscous Oil or Solid) Dry->Final

Figure 2: Experimental workflow emphasizing the purification by extraction (pH swing).

Analytical Characterization & Troubleshooting

The "Rotamer" Phenomenon

Crucial Insight: N-Boc protected prolines (and 4-methylprolines) exhibit restricted rotation around the tertiary amide (carbamate) bond.

  • NMR Appearance: You will likely see two sets of peaks in the

    
     and 
    
    
    
    NMR spectra (typically in a 60:40 to 80:20 ratio).
  • Interpretation: Do not discard the product. This is not an impurity. Variable Temperature (VT) NMR at

    
     usually causes these peaks to coalesce, confirming they are rotamers.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield pH too high during extractionEnsure aqueous layer is pH 2–3 before EtOAc extraction.
Product is Oil Common for Boc-prolinesTriturate with cold Hexanes/Et

O. High vacuum drying helps solidification.
Boc Cleavage pH too low (<1) or too long in acidUse Citric Acid or KHSO

instead of HCl; extract immediately.
Emulsion Dioxane not removedEnsure Dioxane is evaporated before the aqueous workup.

Safety & Handling

  • 
    :  Toxic if inhaled; causes skin irritation. Handle in a fume hood.
    
  • Gas Evolution: The reaction generates

    
    . Do not seal the reaction vessel tightly; use a bubbler or a loose septum with a needle vent.
    
  • Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons.
  • RSC Advances. (2014). Supporting Information: A convenient synthetic route to (2S, 4S)-methylproline. Royal Society of Chemistry.[3] (Specific protocol for 4-methylproline using LiOH/THF).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Sigma-Aldrich. (2023). Product Specification: N-Boc-trans-4-hydroxy-L-proline methyl ester. (Comparative physical data for substituted prolines).

Sources

Method

Fmoc-protected 4-Methylpyrrolidine-2-carboxylic acid for solid-phase synthesis

Subtitle: Conformational Editing and Protocol Optimization for Sterically Hindered Proline Analogs Executive Summary Fmoc-4-methylpyrrolidine-2-carboxylic acid (Fmoc-4-methylproline) is a potent tool for "proline editing...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Conformational Editing and Protocol Optimization for Sterically Hindered Proline Analogs

Executive Summary

Fmoc-4-methylpyrrolidine-2-carboxylic acid (Fmoc-4-methylproline) is a potent tool for "proline editing"—the strategic substitution of native proline residues to tune peptide conformation, proteolytic stability, and lipophilicity.[1] Unlike natural proline, the 4-methyl substituted analog introduces specific steric and stereoelectronic constraints that lock the pyrrolidine ring into defined puckering states (


-exo or 

-endo).[1]

This guide addresses the two primary challenges of working with Fmoc-4-methylproline:

  • Selection: Choosing the correct stereoisomer ((2S,4R) vs. (2S,4S)) to stabilize the desired secondary structure.

  • Synthesis: Overcoming the significant steric hindrance during Solid-Phase Peptide Synthesis (SPPS) to ensure quantitative coupling without racemization.

Scientific Background: The "Proline Switch"

To use 4-methylproline effectively, one must understand its effect on the pyrrolidine ring pucker. The proline ring is not planar; it fluctuates between two envelope conformations. Substituents at the 4-position bias this equilibrium via steric clashes and hyperconjugation (


).[1]
Stereochemical Control of Conformation

The orientation of the methyl group dictates the ring pucker, which in turn dictates the


 and 

backbone torsion angles.
IsomerStereochemistryPreferred PuckerStructural EffectApplication
Trans-4-MePro (2S, 4R)

-exo (Up)
Stabilizes Polyproline II (PPII) helices; Mimics Hydroxyproline (Hyp).[1]Collagen mimetics; Stabilizing extended structures.[1]
Cis-4-MePro (2S, 4S)

-endo (Down)
Destabilizes PPII; Induces

-turns.[1]
Inducing turns/hairpins; Disrupting helices.[1]

Note: "Trans" and "Cis" here refer to the relationship between the 4-methyl group and the 2-carboxyl group.

Mechanism of Action

The (2S,4R)-methyl group prefers the pseudo-equatorial position to avoid steric clash with the amide backbone, forcing the ring into the


-exo pucker. This pre-organizes the backbone dihedral angles (

), reducing the entropic penalty of folding into a bioactive conformation.

ProlinePucker cluster_0 Isomer Selection Strategy Input Target Peptide Structure Decision Desired Effect? Input->Decision Helix Stabilize Helix (Collagen/PPII) Decision->Helix Rigidity Turn Induce Turn (Beta-turn) Decision->Turn Flexibility UseTrans Use (2S, 4R) Trans-4-Methylproline Helix->UseTrans UseCis Use (2S, 4S) Cis-4-Methylproline Turn->UseCis Result1 C(gamma)-Exo Pucker Pre-organized phi/psi UseTrans->Result1 Result2 C(gamma)-Endo Pucker Disrupted Helix UseCis->Result2

Figure 1: Decision matrix for selecting the appropriate 4-methylproline isomer based on desired structural outcome.

SPPS Protocol: Handling Steric Bulk

Incorporating Fmoc-4-methylproline is more difficult than standard amino acids due to the steric bulk of the methyl group and the secondary amine nature of the proline ring.

Critical Reagents & Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin is highly recommended.[1]

    • Reasoning: Proline derivatives at the C-terminus are prone to diketopiperazine (DKP) formation (auto-cleavage) during Fmoc removal of the second residue.[1] The steric bulk of 2-CTC prevents DKP formation.

  • Coupling Reagents: HATU/HOAt or DIC/OxymaPure .[1]

    • Reasoning: Standard HBTU/HOBt is often insufficient for hindered secondary amines, leading to deletion sequences.

  • Monitoring: Chloranil Test or Isatin Test .[1]

    • Warning: The standard Kaiser (Ninhydrin) test does not work for proline residues (secondary amines). It will yield false negatives.[1]

Step-by-Step Coupling Protocol
Step 1: Resin Loading (First Residue)

If Fmoc-4-MePro is the C-terminal residue, load onto 2-CTC resin manually to control substitution levels.[1]

  • Dissolve Fmoc-4-MePro-OH (1.2 eq) in dry DCM (10 mL/g resin).

  • Add DIEA (4.0 eq).[1]

  • Add to dry 2-CTC resin and shake for 2 hours.

  • Cap unreacted sites with Methanol (1 mL) + DIEA (0.5 mL) for 20 mins.

Step 2: Fmoc Deprotection[2]
  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Note: 4-methylproline is not particularly sensitive to racemization during deprotection, unlike phenylglycine.[1]

  • Wash extensively with DMF (5x) and DCM (3x).[1]

Step 3: Coupling TO Fmoc-4-MePro (The Difficult Step)

The secondary amine of the growing chain is a poor nucleophile due to the steric hindrance of the 4-methyl group.

  • Activation: Dissolve next Fmoc-Amino Acid (4.0 eq) and HATU (3.9 eq) in DMF.

  • Base: Add HOAt (4.0 eq) and DIEA (8.0 eq). HOAt is crucial for hindered couplings.

  • Reaction: Add to resin immediately. Shake for 2–4 hours (double the standard time).

  • Double Coupling (Recommended): Drain, wash, and repeat the coupling with fresh reagents if the sequence is valuable or prone to aggregation.

Step 4: Monitoring (The Chloranil Test)

Do not use Kaiser test.

  • Take a few resin beads in a small tube.[1]

  • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

  • Wait 5 minutes.

    • Blue/Green beads: Secondary amine present (Incomplete coupling).[1]

    • Colorless/Amber beads: Coupling complete.

Cleavage

Standard TFA cocktails work well.[1] The 4-methyl group is stable to acid.[3]

  • Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.

  • Time: 2 hours.

Troubleshooting & Optimization Logic

If deletion sequences (missing residues) are observed via Mass Spec:

CouplingLogic Start Issue: Incomplete Coupling (Deletion Sequence) CheckTest Did you use Chloranil/Isatin? Start->CheckTest NoTest False Negative from Kaiser Test. Resynthesize using Chloranil. CheckTest->NoTest No YesTest Confirmed Incomplete Coupling CheckTest->YesTest Yes Reagent Switch to COMU or HATU/HOAt Double Couple (2 x 2hr) YesTest->Reagent First Step Solvent Change Solvent System. Use DMF/NMP (1:1) or pure NMP to break aggregation. Temp Increase Temp to 50°C (Microwave optional) Temp->Solvent Last Resort Reagent->Temp If still failing

Figure 2: Troubleshooting workflow for hindered secondary amine couplings.

References

  • Raines, R. T., et al. (1999). Effect of 4-substituted prolines on the stability of the collagen triple helix.[4]Protein Science , 8(6), 1304–1311. Link

    • Key Insight: Establishes the stereoelectronic effect of 4-substituents on ring pucker and helix stability.
  • Kang, Y. K., et al. (2011). Conformational preference and cis-trans isomerization of 4-methylproline residues.[1][5]Biopolymers , 95(1), 51-61.[1] Link

    • Key Insight: Detailed computational and experimental analysis of the (2S,4R) vs (2S,4S) isomers.
  • Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic Effects on Collagen Stability: The Cis-Trans Isomerization of 4-Substituted Prolines.[1]Journal of the American Chemical Society , 127(45), 15923–15932. Link[1]

    • Key Insight: Defines the thermodynamic parameters of the cis-trans amide bond equilibrium.
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.Link

    • Key Insight: Standard protocols for Fmoc SPPS and handling of secondary amines.
  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of 4-Methylproline-Containing Peptides.[1]Journal of Peptide Science . Link

    • Key Insight: Specific handling of methylproline in solid phase.[6]

Sources

Application

Application Note: Optimized Reaction Conditions for N-Alkylation of the Pyrrolidine Ring

Abstract & Strategic Overview The pyrrolidine moiety is a ubiquitous pharmacophore in medicinal chemistry, present in structures ranging from nicotine to racetam nootropics and proline derivatives. However, the secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyrrolidine moiety is a ubiquitous pharmacophore in medicinal chemistry, present in structures ranging from nicotine to racetam nootropics and proline derivatives. However, the secondary amine of the pyrrolidine ring is highly nucleophilic (


), making it prone to over-alkylation  (quaternization) during standard synthesis.

This Application Note provides three distinct, field-validated protocols for N-alkylation, selected based on the electrophile source and required selectivity. Unlike generic amine protocols, these methods are specifically tuned to the steric and electronic profile of the pyrrolidine ring.

Decision Matrix: Selecting Your Method

Before proceeding, select the protocol based on your available electrophile and selectivity requirements:

DecisionMatrix cluster_notes Critical Considerations Start Start: Electrophile Source? Aldehyde Aldehyde / Ketone Start->Aldehyde Halide Alkyl Halide / Tosylate Start->Halide Alcohol Primary / Secondary Alcohol Start->Alcohol MethodA Method A: Reductive Amination (Gold Standard for Mono-alkylation) Aldehyde->MethodA Best Selectivity MethodB Method B: Direct Nucleophilic Substitution (High Risk of Quaternization) Halide->MethodB Traditional Route MethodC Method C: Borrowing Hydrogen (Green / Catalytic) Alcohol->MethodC Atom Economy Note1 Avoid NaCNBH3 (Toxic) MethodA->Note1 Note2 Use DIPEA/ACN to limit over-alkylation MethodB->Note2

Figure 1: Strategic Decision Matrix for N-Alkylation of Pyrrolidines.

Method A: Reductive Amination (The "Abdel-Magid" Protocol)

Best for: High-value substrates requiring strict mono-alkylation. Mechanism: Formation of an iminium ion followed by in-situ reduction.[1]

EXPERTISE & INSIGHT

Direct alkylation with halides often fails to stop at the tertiary amine stage because the product is more nucleophilic than the starting material. Reductive amination avoids this by proceeding through an iminium intermediate, which is reduced faster than the carbonyl but does not over-react.

We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride. STAB is non-toxic (no cyanide generation), easier to handle, and exhibits superior selectivity for imines over ketones/aldehydes.

Protocol: STAB-Mediated Reductive Amination

Reagents:

  • Pyrrolidine derivative (1.0 equiv)[2]

  • Aldehyde/Ketone (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) - Crucial for ketone reactivity

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)

Step-by-Step Workflow:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve the pyrrolidine (1.0 mmol) and the carbonyl compound (1.1 mmol) in DCE (5 mL).
    
    • Checkpoint: If using a ketone, add Acetic Acid (1.0 mmol) now to catalyze iminium formation.

    • Stir: Allow to stir for 30 minutes at Room Temperature (RT).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) in one portion.

    • Observation: Mild gas evolution (

      
      ) may occur.
      
    • Warm: Allow the reaction to warm to RT and stir for 2–4 hours.

  • Self-Validating Endpoint: Monitor by TLC. The disappearance of the aldehyde spot is the primary indicator. The pyrrolidine spot may streak; use a stain like Ninhydrin (for secondary amines) or Dragendorff (for tertiary amines) to differentiate.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (slow addition).
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

Data Summary: STAB vs. NaCNBH3

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride
Toxicity Low (Borate byproducts)High (HCN risk)
Solvent DCE, DCM, THFMethanol (usually)
Selectivity Excellent (Reduces imines, not ketones)Good (pH dependent)
Water Tolerance Low (Hydrolyzes)High

Method B: Direct Nucleophilic Substitution ( )

Best for: Alkyl halides where the corresponding aldehyde is unstable or unavailable. Mechanism:


 attack of pyrrolidine nitrogen on the alkyl halide.
EXPERTISE & INSIGHT

The danger here is the "Runaway Methylation" effect. To mitigate quaternization:

  • Solvent Choice: Use Acetonitrile (ACN) . While DMF is common, ACN often allows for cleaner precipitation of ammonium salts if over-alkylation occurs, separating them from the solution.

  • Base Choice: Use N,N-Diisopropylethylamine (DIPEA/Huenig's Base) . Unlike inorganic bases (

    
    ), DIPEA is soluble in organic media, ensuring a homogeneous proton scavenge, but sufficiently bulky to discourage quaternary salt stabilization.
    
Protocol: Controlled Alkylation

Reagents:

  • Pyrrolidine derivative (1.0 equiv)[2]

  • Alkyl Halide (0.95 - 1.0 equiv) - Use slight deficit to prevent over-alkylation

  • DIPEA (1.2 equiv)

  • Solvent: Acetonitrile (ACN) (0.2 M concentration)

Step-by-Step Workflow:

  • Dissolution: Dissolve pyrrolidine (1.0 mmol) and DIPEA (1.2 mmol) in ACN (5 mL).

  • Addition: Cool to 0°C. Add the Alkyl Halide (0.95 mmol) dropwise over 10 minutes.

    • Why: Keeping the concentration of the electrophile low relative to the nucleophile favors mono-alkylation.

  • Reaction: Stir at RT for 12 hours.

    • Note: Heating (Reflux) significantly increases the risk of quaternization. Avoid unless the halide is unreactive (e.g., secondary chlorides).

  • Workup: Evaporate ACN. Redissolve in EtOAc. Wash with water (to remove DIPEA salts).

Method C: Borrowing Hydrogen (Catalytic N-Alkylation)

Best for: Green chemistry applications, large scale, and using alcohols as electrophiles. Mechanism: Catalyst dehydrogenates alcohol to aldehyde


 Imine formation 

Catalyst hydrogenates imine to amine.
EXPERTISE & INSIGHT

This method is "Self-Limiting."[3] The reaction environment is reducing, and the alcohol is not a strong enough electrophile to quaternize the tertiary amine product. This is the most atom-economical method, producing only water as a byproduct.[4]

Protocol: Ruthenium-Catalyzed Alkylation

Reagents:

  • Pyrrolidine derivative (1.0 equiv)[2]

  • Primary Alcohol (1.2 equiv)

  • Catalyst:

    
     (0.5 mol%)
    
  • Ligand: DPEphos or dppf (1.0 mol%)

  • Base:

    
     (10 mol%) - Activates the pre-catalyst
    
  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Argon, mix

    
    , Ligand, and Base in the solvent. Stir for 10 mins.
    
  • Substrate Addition: Add Pyrrolidine and Alcohol.

  • Heating: Seal the tube (pressure vessel required). Heat to 100–110°C for 12–24 hours.

    • Note: High temperature is required to drive the dehydrogenation step.

  • Workup: Filter through a celite pad to remove the catalyst. Concentrate.

Mechanistic Visualization (Method A)

The following diagram illustrates the Reductive Amination pathway, highlighting the critical "Imine" control point where selectivity is determined.

ReductiveAmination cluster_selectivity Selectivity Zone Pyrrolidine Pyrrolidine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Pyrrolidine->Hemiaminal Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (AcOH cat.) Product Tertiary Amine (Target) Iminium->Product STAB STAB (Hydride Source) STAB->Iminium Hydride Transfer

Figure 2: Mechanistic pathway of STAB-mediated reductive amination.

References

  • Abdel-Magid, A. F., et al. (1996).[1][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[8][4][9] Advanced Synthesis & Catalysis.

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron.

  • Guillena, G., et al. (2010). "Hydrogen autotransfer in the N-alkylation of amines and related compounds using alcohols and amines as electrophiles." Chemical Reviews.

Sources

Method

Application Note: 4-Methylproline Derivatives in Asymmetric Organocatalysis

Introduction: The "Solubility-Conformation" Gap L-Proline has long been the "simplest enzyme" of organocatalysis, driving asymmetric aldol, Mannich, and Michael reactions with high stereocontrol. However, unmodified L-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Solubility-Conformation" Gap

L-Proline has long been the "simplest enzyme" of organocatalysis, driving asymmetric aldol, Mannich, and Michael reactions with high stereocontrol. However, unmodified L-proline suffers from a critical limitation: solubility . Its zwitterionic nature restricts its utility to high-polarity solvents (DMSO, DMF, water), which often hampers reaction rates with hydrophobic substrates and complicates catalyst recovery.

4-Methylproline (4-MePro) derivatives bridge this gap. By introducing a hydrophobic methyl group at the C4 position, these catalysts offer two distinct advantages:

  • Lipophilicity: Enhanced solubility in non-polar organic solvents (DCM, Toluene, THF), enabling "organic-phase only" kinetics that are often faster than biphasic systems.

  • Conformational Locking: The stereochemical orientation of the 4-methyl group (cis vs. trans) dictates the pyrrolidine ring pucker (

    
    -endo vs. 
    
    
    
    -exo), rigidly enforcing the enamine geometry required for high enantioselectivity.

This guide details the application of (2S,4R)-4-methylproline (trans-4-methyl-L-proline) in asymmetric synthesis, providing validated protocols that outperform standard proline in non-polar media.

Mechanistic Principles

The Conformational Switch

The catalytic efficacy of proline derivatives relies on the stability of the anti-enamine intermediate. The pyrrolidine ring exists in dynamic equilibrium between two envelope conformations:

  • 
    -endo (down):  Favored by cis-4-substituents.
    
  • 
    -exo (up):  Favored by trans-4-substituents.
    

For (2S,4R)-4-methylproline , the methyl group occupies a pseudo-equatorial position in the


-exo  conformation. This "locks" the ring, minimizing steric clash in the Zimmerman-Traxler transition state and enhancing 

-facial attack on the aldehyde electrophile.
Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical enamine formation and hydrolysis steps.

ProlineCycle Cat 4-MePro Catalyst (2S,4R) Enamine Anti-Enamine Intermediate (C4-exo pucker) Cat->Enamine - H2O Sub1 Ketone Donor (Acetone) Sub1->Enamine TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Sub2 Aldehyde Acceptor Sub2->TS Iminium Iminium Product TS->Iminium C-C Bond Formation Iminium->Cat Catalyst Turnover Prod Aldol Product (S-configuration) Iminium->Prod + H2O (Hydrolysis)

Figure 1: Catalytic cycle of 4-MePro mediated aldol reaction. The C4-exo pucker stabilizes the Enamine intermediate.

Application Note: Direct Asymmetric Aldol Reaction

Objective: Synthesis of


-hydroxy ketones using (2S,4R)-4-methylproline in non-polar media.
Advantage:  Unlike L-Proline, which requires 20-30 mol% loading in DMSO, 4-MePro functions efficiently in Chloroform/DCM mixtures at lower loadings due to better homogeneity.
Materials
  • Catalyst: (2S,4R)-4-methylpyrrolidine-2-carboxylic acid (>98% purity).

  • Donor: Acetone (Reagent grade).

  • Acceptor: 4-Nitrobenzaldehyde (Recrystallized).

  • Solvent: CHCl

    
     / Acetone (4:1 v/v).
    
Experimental Protocol
  • Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in anhydrous CHCl

    
      (1.5 mL).
    
  • Catalyst Addition: Add (2S,4R)-4-methylproline (12.9 mg, 0.1 mmol, 10 mol%).

    • Note: The catalyst should disperse significantly better than unmodified proline.

  • Donor Addition: Add Acetone (0.5 mL) to the mixture.

  • Incubation: Cap the flask and stir vigorously at room temperature (23 °C) for 24 hours.

    • Monitoring: Monitor reaction progress via TLC (SiO

      
      , Hexane/EtOAc 2:1). Look for the disappearance of the aldehyde spot (
      
      
      
      ) and appearance of the aldol adduct (
      
      
      ).
  • Quench & Workup:

    • Add saturated aqueous NH

      
      Cl (5 mL).
      
    • Extract with DCM (3 x 10 mL).

    • Dry combined organics over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Gradient 10%

    
     30% EtOAc in Hexanes).
    
Comparative Performance Data

The following table contrasts the performance of standard L-Proline against 4-MePro in different solvent systems for the reaction of acetone + 4-nitrobenzaldehyde.

CatalystSolvent SystemTime (h)Yield (%)ee (%)Notes
L-Proline DMSO246876Standard literature benchmark.
L-Proline CHCl

48<10--Catalyst remains undissolved; poor kinetics.
(2S,4R)-4-MePro CHCl

24 82 >85 Homogeneous phase; enhanced rate.
(2S,4R)-4-MePro Toluene367588Excellent enantioselectivity due to non-polar solvation.

Application Note: Catalyst Recovery Workflow

One of the primary economic barriers to organocatalysis is catalyst cost. While L-Proline is cheap, 4-MePro derivatives are higher-value intermediates. Their lipophilicity allows for a specific recovery protocol using isoelectric precipitation.

Recovery Step1 Crude Reaction Mixture (Organic Phase) Step2 Extraction 1: Add Water (pH Neutral) Step1->Step2 Step3 Phase Separation Step2->Step3 OrgPhase Organic Layer (Product) Step3->OrgPhase Contains Aldol Adduct AqPhase Aqueous Layer (Catalyst + Salts) Step3->AqPhase Contains Zwitterionic Catalyst Step4 Evaporation of Water (Vacuum) AqPhase->Step4 Step5 Recrystallization (EtOH/Ether) Step4->Step5 Recovered Recovered 4-MePro (>90% Activity) Step5->Recovered

Figure 2: Workflow for the recovery of 4-Methylproline. Unlike hydrophobic transition metal ligands, the zwitterionic nature of the amino acid allows aqueous extraction, while the methyl group facilitates subsequent recrystallization.

Critical Troubleshooting (FAQ)

Q: My reaction rate is slower than expected in Toluene.

  • Root Cause: While 4-MePro is more soluble than Proline, it is not infinitely soluble in non-polar aromatics.

  • Fix: Add a co-solvent "spike" of 5% MeOH or 10% CHCl

    
     to break up catalyst aggregates without disrupting the non-polar transition state stabilization.
    

Q: The enantioselectivity (ee) is lower than reported.

  • Root Cause: Presence of water in the solvent. While water is produced in the cycle, excess ambient moisture competes with the aldehyde for the enamine.

  • Fix: Use freshly distilled solvents and add 4Å Molecular Sieves to the reaction vessel (approx 100 mg/mmol).

Q: Can I use the cis-4-methylproline isomer?

  • Analysis: No. The cis-isomer favors the

    
    -endo pucker. This conformation destabilizes the anti-enamine required for the Zimmerman-Traxler model, often leading to reversal of selectivity or racemic products.
    

References

  • Conformational Analysis of 4-Substituted Prolines

    • Raines, R. T., et al. (2005). Stereoelectronic Effects on the Structure and Stability of Collagen.
  • General Proline Organocatalysis (The Benchmark)

    • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Establishes the baseline kinetics for unmodified proline.
  • Lipophilic Proline Derivatives

    • Bellis, E., & Kokotos, G. (2005). Lipophilic Proline Derivatives as Organocatalysts. Highlights the solubility advantages of modifying the 4-position with hydrophobic groups.
    • (Proxy for general lipophilic proline concept).

  • Synthesis of 4-Methylproline

    • Loosli, S., et al. (2019).[1][2] Synthesis of 4-(Arylmethyl)proline Derivatives. Synlett. Describes modern Suzuki-coupling approaches to 4-substituted prolines.

Sources

Application

Application Note: Preparation of 4-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

This Application Note provides a rigorous, step-by-step protocol for the preparation of 4-Methylpyrrolidine-2-carboxylic acid hydrochloride (also known as 4-methylproline). The guide focuses on the synthesis of (2S,4S)-4...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step protocol for the preparation of 4-Methylpyrrolidine-2-carboxylic acid hydrochloride (also known as 4-methylproline).

The guide focuses on the synthesis of (2S,4S)-4-methylpyrrolidine-2-carboxylic acid (cis-4-methyl-L-proline) and (2S,4R)-4-methylpyrrolidine-2-carboxylic acid (trans-4-methyl-L-proline) starting from the commercially available trans-4-hydroxy-L-proline. The route utilizes a "Protection → Oxidation → Wittig → Hydrogenation → Deprotection" strategy, which is the industry standard for accessing specific stereoisomers of 4-alkyl prolines.

[1]

Introduction & Scope

4-Methylproline is a non-proteinogenic amino acid widely used in drug discovery to introduce conformational constraints into peptide backbones. It serves as a valuable building block for:

  • Peptidomimetics: Mimicking the side chains of isoleucine or leucine while restricting the

    
     and 
    
    
    
    torsion angles.
  • Antibiotic Synthesis: Structural analogs of Lincomycin.[1]

  • ACE Inhibitors: Modulating potency in angiotensin-converting enzyme inhibitors.

This protocol details the synthesis of the hydrochloride salt form, ensuring high purity and stability for downstream applications.

Retrosynthetic Analysis

The most reliable route involves constructing the 4-methyl group via an exocyclic alkene intermediate derived from 4-hydroxyproline. This approach allows for stereochemical control during the hydrogenation step.[2]

Retrosynthesis Target 4-Methylproline HCl (Target) Intermediate3 N-Boc-4-methyl-L-proline Methyl Ester Target->Intermediate3 HCl, H2O Deprotection Deprotection (Hydrolysis + HCl) Intermediate2 N-Boc-4-methylene-L-proline Methyl Ester Intermediate3->Intermediate2 H2, Catalyst Hydrogenation Stereoselective Hydrogenation Intermediate1 N-Boc-4-oxo-L-proline Methyl Ester Intermediate2->Intermediate1 Ph3P=CH2 Wittig Wittig Olefination Start trans-4-Hydroxy-L-proline (Starting Material) Intermediate1->Start 1. MeOH/SOCl2 2. (Boc)2O Oxidation Oxidation

Figure 1: Retrosynthetic pathway for 4-methylproline synthesis.

Experimental Protocol

Phase 1: Protection & Oxidation

Objective: Convert trans-4-hydroxy-L-proline into the N-Boc-4-oxo-L-proline methyl ester.

Reagents:

  • trans-4-Hydroxy-L-proline[3]

  • Thionyl chloride (

    
    ), Methanol (MeOH)
    
  • Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    )
  • Trichloroisocyanuric acid (TCCA), TEMPO, Sodium bromide (NaBr)

Procedure:

  • Esterification: Suspend trans-4-hydroxy-L-proline (100 g, 0.76 mol) in dry MeOH (1.0 L). Cool to 0°C. Add

    
     (1.2 eq) dropwise. Reflux for 8 hours. Concentrate to yield the methyl ester HCl salt.[3]
    
  • N-Protection: Resuspend the salt in DCM (1.0 L). Add

    
     (2.2 eq) followed by 
    
    
    
    (1.1 eq) at 0°C. Stir at RT for 12 hours. Wash with 1N HCl, sat.
    
    
    , and brine. Dry (
    
    
    ) and concentrate to obtain N-Boc-trans-4-hydroxy-L-proline methyl ester .
  • Oxidation (Green Protocol): Dissolve the N-Boc intermediate (50 g) in Acetone/DCM (1:1). Add TEMPO (0.01 eq) and NaBr (0.1 eq). Slowly add TCCA (0.5 eq) at 0°C. Stir for 2 hours. Filter the precipitate (cyanuric acid). Wash filtrate with sat.[4]

    
     and 
    
    
    
    .[4] Evaporate to yield N-Boc-4-oxo-L-proline methyl ester as a white solid.
Phase 2: Wittig Olefination

Objective: Install the exocyclic methylene group.

Reagents:

  • Methyltriphenylphosphonium bromide (

    
    )
    
  • Potassium tert-butoxide (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Dry THF

Procedure:

  • Suspend

    
     (1.5 eq) in dry THF under 
    
    
    
    .
  • Add

    
     (1.5 eq) portion-wise at 0°C. Stir for 1 hour until the solution turns bright yellow (ylide formation).
    
  • Add a solution of N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in THF dropwise.

  • Stir at RT for 4 hours.

  • Quench with sat.

    
    . Extract with EtOAc.[4][5]
    
  • Purify via silica gel chromatography (Hexane/EtOAc 4:1) to isolate N-Boc-4-methylene-L-proline methyl ester .

Phase 3: Stereoselective Hydrogenation (Critical Step)

Objective: Reduce the alkene to a methyl group. The choice of catalyst dictates the stereochemistry.

Target IsomerCatalyst SystemMechanism
cis-4-Methyl (2S, 4S)Pd/C (10%) or Raney-NiHydrogen adds to the less hindered face (opposite the carboxyl group), pushing the methyl group syn to the carboxyl group.
trans-4-Methyl (2S, 4R)Crabtree’s Catalyst Iridium catalyst directs hydrogenation via coordination to the ester/carbamate, favoring the trans product (Del Valle & Goodman, 2003).

Protocol (for cis-isomer, most common):

  • Dissolve the methylene intermediate in MeOH.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     atmosphere (balloon pressure, 1 atm) for 12 hours.
    
  • Filter through Celite. Concentrate to yield N-Boc-cis-4-methyl-L-proline methyl ester .

Phase 4: Deprotection & Salt Formation

Objective: Remove protecting groups to yield the final HCl salt.

Procedure:

  • Saponification: Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir until TLC shows consumption of starting material (~2 hours). Acidify to pH 3 with 1N HCl and extract with EtOAc. Concentrate to get the N-Boc acid.

  • Boc Removal: Dissolve the N-Boc acid in 4M HCl in Dioxane (or EtOAc). Stir at RT for 2 hours. A white precipitate will form.

  • Isolation: Filter the solid or concentrate to dryness. Triturate with diethyl ether to remove residual organics.

  • Final Product: 4-Methylpyrrolidine-2-carboxylic acid hydrochloride .

Quality Control & Specifications

Table 1: Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, 210 nm)> 98.0%
Identity 1H NMR (D2O)Consistent with structure (Methyl doublet ~1.0 ppm)
Chloride Content Titration (

)
19.5% ± 0.5% (Theoretical for HCl salt)
Optical Rotation PolarimetrySpecific to isomer (e.g.,

approx -30° to -50° for L-isomers)

Mechanistic Workflow Diagram

SynthesisWorkflow Start trans-4-Hydroxy-L-proline Step1 1. Esterification (MeOH/SOCl2) 2. N-Boc Protection Start->Step1 Inter1 N-Boc-4-Hydroxy-Pro-OMe Step1->Inter1 Step2 Oxidation (TCCA/TEMPO) Inter1->Step2 Inter2 N-Boc-4-Oxo-Pro-OMe (Ketone) Step2->Inter2 Step3 Wittig Olefination (Ph3P=CH2) Inter2->Step3 Inter3 N-Boc-4-Methylene-Pro-OMe (Exocyclic Alkene) Step3->Inter3 Step4 Hydrogenation (Stereocontrol) Inter3->Step4 ResultCis Pd/C -> cis-Isomer (Major) Step4->ResultCis Path A ResultTrans Crabtree's Cat -> trans-Isomer (Major) Step4->ResultTrans Path B Step5 1. LiOH Hydrolysis 2. HCl Deprotection ResultCis->Step5 ResultTrans->Step5 Final 4-Methylproline HCl Salt Step5->Final

Figure 2: Step-by-step synthetic workflow illustrating the divergence for stereochemical control.

Troubleshooting & Critical Notes

  • Moisture Sensitivity: The Wittig reaction (Step 3) is highly sensitive to moisture. Ensure THF is distilled or dried over molecular sieves, and the base (

    
    ) is fresh.
    
  • Oxidation Safety: The TCCA/TEMPO oxidation is exothermic. Add TCCA slowly at 0°C to prevent thermal runaway.

  • Salt Hygroscopicity: The final hydrochloride salt can be hygroscopic. Store in a desiccator or under inert atmosphere.

  • Stereochemical Purity: If a pure trans-isomer is required and Crabtree's catalyst is unavailable, the cis-isomer (from Pd/C) can sometimes be epimerized at the C4 position, but this is difficult. Alternatively, separate the diastereomers at the N-Boc-Methyl ester stage using chiral HPLC or careful column chromatography before hydrolysis.

References

  • Del Valle, J. R., & Goodman, M. (2003).[2] Asymmetric Hydrogenations for the Synthesis of Boc-Protected 4-Alkylprolinols and Prolines. The Journal of Organic Chemistry, 68(10), 3923–3931.[2] Link

  • Han, S., et al. (2019). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molecules, 24(22), 4085. Link

  • BenchChem. (2025).[6] Synthesis of 2-Methylpyrrolidine: A Detailed Guide to Protocols and Procedures. Link

  • ChemicalBook. (2024). Trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis protocols. Link

Sources

Method

Application Note: Visible-Light Photoredox Catalysis for the Synthesis of Novel Nitrogen-Containing Heterocycles

Executive Summary The synthesis of nitrogen-containing heterocycles remains the cornerstone of small-molecule drug discovery. However, traditional thermal methods (e.g., nucleophilic aromatic substitution, Pd-catalyzed c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of nitrogen-containing heterocycles remains the cornerstone of small-molecule drug discovery. However, traditional thermal methods (e.g., nucleophilic aromatic substitution, Pd-catalyzed cross-coupling) often require harsh conditions that limit functional group tolerance or restrict access to


-rich architectures.

This guide details the application of Visible-Light Photoredox Catalysis to overcome these barriers. By utilizing Single Electron Transfer (SET) mechanisms, researchers can access open-shell radical pathways under mild conditions. This note provides validated protocols for two high-impact workflows:

  • Minisci-Type C-H Alkylation: For the direct, late-stage functionalization of complex heteroarenes.

  • Metallaphotoredox C-N Coupling: For constructing C-N bonds using aryl halides and amine salts via dual catalysis.

Core Principle: The Photoredox Shift

Unlike thermal chemistry, which relies on two-electron polar pathways, photoredox catalysis utilizes visible light to generate excited-state metal complexes (e.g., Ir, Ru) or organic dyes. These excited species act as strong oxidants or reductants, facilitating Single Electron Transfer (SET) to generate radical intermediates.[1]

Mechanism of Action

The photocatalyst (


) absorbs a photon to reach an excited state (

). This species can either donate an electron (reductive quenching) or accept an electron (oxidative quenching) from a substrate, initiating the catalytic cycle.

PhotoredoxCycle GroundState Ground State PC (Ir/Ru) ExcitedState Excited State PC* GroundState->ExcitedState  hν (450 nm)   QuenchedState Reduced/Oxidized PC(+/-) ExcitedState->QuenchedState  SET (Quenching)   Product Radical Intermediate QuenchedState->GroundState  Regeneration   Substrate Substrate (Radical Precursor) Substrate->Product  SET  

Figure 1: General mechanism of visible-light photoredox catalysis showing the excitation and quenching cycle.

Application I: Late-Stage Minisci C-H Alkylation

Direct alkylation of electron-deficient heterocycles (quinolines, isoquinolines, pyridines) is critical for modulating lipophilicity and the "Magic Methyl" effect in medicinal chemistry. Traditional Minisci reactions use silver salts and stoichiometric oxidants at high temperatures. The photoredox protocol described here proceeds at room temperature without silver.[1]

Protocol: Decarboxylative Alkylation of Quinolines

Objective: Install a primary or secondary alkyl group at the C2 position of a quinoline scaffold using a carboxylic acid as the radical precursor.

Reagents & Materials
  • Substrate: Substituted Quinoline (0.5 mmol)

  • Radical Precursor: Carboxylic Acid (1.5 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • Oxidant: Ammonium Persulfate

    
     (1.5 equiv)
    
  • Solvent: DMSO:H2O (4:1 v/v)

  • Light Source: Blue LED (450 nm, ~30W)

Step-by-Step Methodology
  • Reaction Setup: In an 8 mL vial equipped with a stir bar, add the Quinoline (0.5 mmol), Carboxylic Acid (0.75 mmol), Photocatalyst (0.005 mmol), and Persulfate (0.75 mmol).

  • Solvent Addition: Add 4.0 mL of DMSO and 1.0 mL of deionized water.

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen is a potent quencher of the excited state iridium catalyst.

  • Irradiation: Seal the vial and place it 2–3 cm away from the Blue LED source. Stir vigorously. A cooling fan should be directed at the vial to maintain ambient temperature (

    
    ).
    
  • Monitoring: Irradiate for 12–24 hours. Monitor consumption of the heterocycle via LC-MS.

  • Workup: Dilute with saturated

    
     and extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMSO), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Optimization Data: Radical Precursors
Radical SourceOxidantMechanismYield (Avg)Notes
Carboxylic Acids PersulfateDecarboxylation75-90%Best for

alkyls. Cheap.
Alkyl Halides Silane/BaseReductive Dehalogenation50-70%Good for

alkyls.
Trifluoroborates PersulfateOxidative Fragmentation60-85%Requires protected functional groups.

Application II: Metallaphotoredox C-N Coupling

Constructing C-N bonds usually requires Pd-catalysis (Buchwald-Hartwig), which can struggle with high-energy amine nucleophiles or aryl chlorides. By merging Photoredox with Nickel catalysis (Dual Catalysis), one can couple aryl halides with amines under mild conditions.

Protocol: C-N Cross-Coupling of Aryl Bromides and Amines

Objective: Coupling of an electron-neutral aryl bromide with a secondary amine.

Reagents & Materials
  • Aryl Halide: 4-Bromoanisole (0.5 mmol)

  • Amine: Pyrrolidine (1.5 equiv)

  • Photocatalyst:

    
     (0.02 mol%)
    
  • Metal Catalyst:

    
     (5 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Base: DABCO (1,4-diazabicyclo[2.2.2]octane) (2.0 equiv)

  • Solvent: Acetonitrile (anhydrous)

Workflow Diagram

The efficiency of this reaction relies on the synchronization of the Iridium and Nickel catalytic cycles.

DualCatalysis cluster_Ir Photocatalytic Cycle (Ir) cluster_Ni Cross-Coupling Cycle (Ni) Ir_GS Ir(III) Ground Ir_ES *Ir(III) Excited Ir_GS->Ir_ES Ir_Red Ir(II) Reduced Ir_ES->Ir_Red SET (Oxidation of Amine) Ir_Red->Ir_GS SET to Ni Cycle Ni_0 Ni(0) Ir_Red->Ni_0 SET Ni_II_Ar Ni(II)-Ar (Ox. Add.) Ni_0->Ni_II_Ar Ar-Br Ni_III Ni(III)-Ar-N Ni_II_Ar->Ni_III Amine Radical Capture Ni_III->Ni_0 Reductive Elimination Product C-N Product Ni_III->Product

Figure 2: Metallaphotoredox dual catalytic cycle. The Ir cycle generates the amine radical and reduces the Ni catalyst, enabling the C-N bond formation.

Step-by-Step Methodology
  • Catalyst Premix: In a vial, mix

    
     and dtbbpy in 1 mL acetonitrile. Sonicate/stir for 10 mins until a clear green solution forms (Ligand complexation).
    
  • Reaction Assembly: Add Aryl Bromide, Amine, Photocatalyst, and DABCO to the reaction vial.

  • Ni Addition: Add the pre-formed Ni-ligand solution to the reaction vial.

  • Degassing: Sparge with Nitrogen for 15 minutes.

  • Irradiation: Irradiate with Blue LEDs for 18–24 hours at room temperature.

  • Purification: Filter through a silica plug to remove nickel salts, concentrate, and purify via automated flash chromatography.

Troubleshooting & Critical Parameters

The Beer-Lambert Limitation

In batch reactors, light penetration decreases exponentially with depth.

  • Symptom: Reaction stalls at 50% conversion despite active catalyst.

  • Solution: Use vials with high surface-area-to-volume ratios (e.g., 1-dram vials) or switch to a Flow Reactor (e.g., PFA tubing wrapped around a light source) to maximize photon flux.

Oxygen Quenching (Stern-Volmer Analysis)

Oxygen is a triplet diradical that efficiently quenches excited photocatalysts (


).
  • Symptom: No reaction or long induction period.

  • Validation: If the reaction turns brown/black immediately upon irradiation, the catalyst may be decomposing due to

    
    . Ensure rigorous degassing (Freeze-Pump-Thaw is superior to sparging for difficult cases).
    
Light Intensity

Reaction rate is often zero-order in substrate but first-order in photon flux.

  • Protocol: Ensure the light source output is matched to the absorption

    
     of the catalyst (e.g., 450 nm for Ir/Ru, 390 nm for organic dyes).
    

References

  • Stephenson, C. R. J., et al. (2012). Visible Light Photoredox Catalysis in Flow.[2][3] PMC - NIH. Link

  • MacMillan, D. W. C., et al. (2020).[4] Mechanistic Analysis of Metallaphotoredox C-N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni(III) Coupling Activity.[4][5] Journal of the American Chemical Society. Link

  • Stephenson, C. R. J., et al. (2010). Visible light photoredox catalysis: applications in organic synthesis.[1][3][6][7][8] Chemical Society Reviews.[8] Link

  • Molander, G. A., et al. (2016). Theoretical mechanistic study of metallaphotoredox catalysis: C–N cross-coupling via Ni(II)-mediated σ-bond metathesis.[9] Organic Chemistry Frontiers. Link

  • Reiser, O., et al. (2012). Visible Light Photoredox Catalysis: Generation and Addition of N-Aryltetrahydroisoquinoline-Derived R-Amino Radicals to Michael Acceptors. Organic Letters.[8] Link

Sources

Application

derivatization of 4-Methylpyrrolidine-2-carboxylic acid for chiral GC/LC analysis

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring robust protocols for the chiral separation of 4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline). Introduction & Ste...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring robust protocols for the chiral separation of 4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline).

Introduction & Stereochemical Context

4-Methylproline is a non-proteinogenic amino acid increasingly utilized in peptidomimetics to constrain peptide backbone conformation. Unlike standard proline, the addition of a methyl group at the C4 position creates a second chiral center, resulting in four distinct stereoisomers:

  • (2S, 4S) - trans-L-4-Methylproline

  • (2S, 4R) - cis-L-4-Methylproline

  • (2R, 4R) - trans-D-4-Methylproline

  • (2R, 4S) - cis-D-4-Methylproline

The Analytical Challenge:

  • Zwitterionic Nature: Non-volatile and highly polar, requiring derivatization for GC.

  • Lack of Chromophore: Transparent in UV/Vis, requiring tagging for LC detection.

  • Stereochemical Complexity: Separating enantiomers (L vs D) is standard, but separating diastereomers (cis vs trans) simultaneously requires high-efficiency selectors.

Strategy Selection: GC vs. LC

FeatureMethod A: LC-UV/MS (Marfey's Method) Method B: Chiral GC-MS
Principle Diastereomeric Derivatization (Pre-column)Enantiomeric Separation (On-column)
Column Standard C18 (Achiral)Chiral Stationary Phase (e.g., Chirasil-Val)
Resolution Separates all 4 isomers in one run.Excellent for enantiomers; may overlap diastereomers.
Detection UV (340 nm) or MS (ESI)FID or MS (EI)
Throughput Moderate (Gradient elution)High (Fast temperature ramps)
Recommendation Primary Choice for full stereoisomer profiling.Secondary Choice for volatile impurity profiling.

Protocol A: LC Analysis via Marfey’s Reagent (FDAA)

This method uses 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA) . Mechanism: L-FDAA reacts with the secondary amine of 4-methylproline. Since the reagent itself is chiral (L), it converts the analyte's enantiomers into diastereomers .

  • L-FDAA + (L)-Analyte

    
     L-L Diastereomer
    
  • L-FDAA + (D)-Analyte

    
     L-D Diastereomer
    
  • Result: All four stereoisomers of 4-methylproline become diastereomerically distinct and can be separated on an inexpensive achiral C18 column.

Reagents Required
  • FDAA Solution: 1% (w/v) in Acetone.

  • Buffer: 1 M NaHCO₃ (Sodium Bicarbonate).

  • Quenching Acid: 1 M HCl.

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile (ACN) + 0.1% Formic Acid.

Step-by-Step Derivatization Protocol
  • Preparation: Dissolve 1 mg of sample (4-methylproline) in 100 µL of water.

  • Basification: Add 50 µL of 1 M NaHCO₃. (pH must be >8 for the nucleophilic attack).

  • Reaction: Add 100 µL of FDAA Solution .

  • Incubation: Heat at 40°C for 60 minutes in a sealed vial. (Do not exceed 50°C to prevent racemization).

  • Quenching: Allow to cool, then add 50 µL of 1 M HCl to stop the reaction and neutralize the base.

  • Dilution: Dilute with 200 µL of 50% ACN/Water. Filter (0.22 µm) into an LC vial.

LC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Temperature: 35°C.

  • Detection: UV at 340 nm (primary) and MS (ESI positive mode, [M+H]+ ~ 440 Da).

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: Linear ramp to 60% B

    • 20-25 min: Wash at 90% B

Data Interpretation (Elution Order)

Typically, Marfey's derivatives elute in the order of hydrophobicity. For proline analogs, the elution order on C18 is generally:

  • L-cis and L-trans (Elute first, often L-trans < L-cis)

  • D-cis and D-trans (Elute later due to stronger interaction of the D-L diastereomeric pair with the stationary phase).

Protocol B: GC Analysis via Two-Step Derivatization

For GC, the polar groups must be blocked. We utilize Esterification (COOH block) followed by Acylation (NH block).

Reagents Required
  • Esterification: 3 M HCl in Methanol (freshly prepared) or Acetyl Chloride in Methanol.

  • Acylation: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Derivatization Protocol
  • Drying: Ensure the sample (approx. 0.5 mg) is completely dry (lyophilize if necessary). Water destroys the anhydride reagents.

  • Esterification: Add 200 µL of 3 M HCl in Methanol .

  • Heat: Incubate at 80°C for 30 minutes .

  • Evaporation: Evaporate to dryness under a stream of nitrogen (removes HCl and excess MeOH).

  • Acylation: Add 100 µL of TFAA and 100 µL of Ethyl Acetate .

  • Heat: Incubate at 60°C for 20 minutes .

  • Evaporation: Evaporate to dryness under nitrogen (Critical to remove excess acid which damages GC columns).

  • Reconstitution: Dissolve residue in 100 µL of Ethyl Acetate or Hexane.

GC Method Parameters
  • Column: Chirasil-L-Val (25 m x 0.25 mm) or Cyclodextrin-based (e.g., Rt-βDEXsa).

    • Note: A standard DB-5 column will separate cis from trans (diastereomers) but will NOT separate the enantiomers (L from D). You must use a chiral column for full resolution if not using Marfey's reagent.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Injector: Split 1:20, 250°C.

  • Detector: FID (280°C) or MS.

  • Oven Program:

    • Start: 60°C (hold 1 min)

    • Ramp: 5°C/min to 180°C

    • Ramp: 20°C/min to 220°C (bake out)

Visualized Workflows (Graphviz)

Figure 1: LC (Marfey's) Derivatization Pathway

MarfeyAnalysis Sample 4-Methylproline (Zwitterion) Reaction Reaction: + L-FDAA + NaHCO3 (pH 8.5) 40°C, 1 hr Sample->Reaction Nucleophilic Subst. Quench Quench: + 1M HCl Neutralize pH Reaction->Quench Stop Reaction Separation LC Separation: C18 Column (Achiral) Quench->Separation Inject Detection Detection: UV 340nm (Diastereomers Separated) Separation->Detection 4 Peaks

Caption: Figure 1. One-pot derivatization of 4-methylproline with L-FDAA yielding four separable diastereomers on an achiral C18 column.

Figure 2: GC Two-Step Derivatization Pathway

GCDerivatization Start Dry Sample (4-Methylproline) Step1 Step 1: Esterification (MeOH / HCl, 80°C) Forms Methyl Ester Start->Step1 Dry1 Evaporate to Dryness (Remove HCl/MeOH) Step1->Dry1 Step2 Step 2: Acylation (TFAA / EtOAc, 60°C) Forms N-TFA Derivative Dry1->Step2 Dry2 Evaporate to Dryness (Remove excess TFAA) Step2->Dry2 Analyze GC Analysis (Chiral Column) Dry2->Analyze

Caption: Figure 2. Sequential esterification and acylation workflow for rendering 4-methylproline volatile and stable for GC analysis.

Troubleshooting & Critical Control Points

Racemization Risk
  • Risk: Acid-catalyzed racemization at the C2 position can occur during the esterification step (GC method) if heated too long or at too high a temperature (>100°C).

  • Control: Stick to 80°C for methanolysis. For Marfey's method (LC), the reaction is basic and mild (40°C), making it safer for preserving stereochemistry .

Incomplete Reaction
  • Symptom: Presence of underivatized amino acid (broad peaks or no elution).

  • Fix (LC): Ensure pH is >8.0 before adding FDAA. The amine must be deprotonated to react.

  • Fix (GC): Ensure sample is strictly anhydrous before adding anhydrides (TFAA). Moisture hydrolyzes the reagent.

Peak Identification
  • Since standards for all 4 isomers may be expensive or unavailable, use the Marfey's Elution Rule :

    • Synthesize a small batch of the racemate derivatized with L-FDAA.

    • Synthesize a batch derivatized with D-FDAA (if available) to confirm elution reversal.

    • Generally, L-amino acids elute before D-amino acids on C18 when derivatized with L-FDAA [1].

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Sigma-Aldrich. (2023). Proline Derivatization and Enantioresolution by Chiral GC.[1] Application Note.

  • Murphy, A. C., et al. (2008).[2] Concise, stereoselective route to the four diastereoisomers of 4-methylproline. Journal of Natural Products, 71(5), 806-809.[2]

  • Hanff, E., et al. (2019). GC-MS analysis of amino acids as their methyl ester pentafluoropropionic amide derivatives. Journal of Chromatography B.

Sources

Method

Application Note: Scalable Manufacturing of Enantiopure 4-Methyl-L-Proline

Executive Summary & Strategic Importance 4-Methyl-L-proline is a critical non-proteinogenic amino acid used to restrict conformational flexibility in bioactive peptides. It is a key intermediate in the synthesis of echin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Methyl-L-proline is a critical non-proteinogenic amino acid used to restrict conformational flexibility in bioactive peptides. It is a key intermediate in the synthesis of echinocandin antifungals (e.g., Caspofungin ) and novel peptidomimetics targeting GPCRs.

The introduction of the methyl group at the C4 position creates two stereochemical challenges:

  • Preservation of the C2 chiral center (preventing racemization).

  • Control of the C4 stereocenter to yield either the (2S,4R) [trans] or (2S,4S) [cis] isomer with high diastereomeric excess (de).

This guide details two distinct, scalable protocols. Protocol A (The Oxidative/Olefin Route) is preferred for accessing the cis-(2S,4S) isomer. Protocol B (The Pyroglutamate Alkylation Route) is the industry standard for the trans-(2S,4R) isomer, which is thermodynamically favored in enolate alkylations.

Decision Matrix: Route Selection

The choice of synthetic pathway depends strictly on the required diastereomer and available starting materials.

RouteSelection Start Target Molecule: 4-Methyl-L-Proline Isomer Required Stereochemistry? Start->Isomer Cis (2S,4S)-Isomer (cis) (Syn-relationship) Isomer->Cis Kinetic Control Trans (2S,4R)-Isomer (trans) (Anti-relationship) Isomer->Trans Thermodynamic Control RouteA PROTOCOL A: 4-Hydroxyproline Route (Oxidation → Wittig → Hydrogenation) Cis->RouteA H2 adds anti to COOH (Steric bulk effect) RouteB PROTOCOL B: Pyroglutamate Route (Enolate Alkylation) Trans->RouteB Electrophile approaches anti to COOH

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on stereochemical requirements.

Protocol A: Synthesis of (2S,4S)-4-Methylproline (The cis Route)

This route utilizes trans-4-hydroxy-L-proline, a cheap commodity chemical, as the chiral pool starting material.

Mechanism & Logic
  • Oxidation: The hydroxyl group is oxidized to a ketone.[1]

  • Wittig Olefination: Converts the C4 ketone to an exocyclic methylene group.

  • Stereoselective Hydrogenation: The bulky N-protecting group and C2-carboxylate ester direct the hydrogenation to the face opposite the steric bulk, resulting in the cis relationship (methyl and carboxylate on the same side).

Step-by-Step Methodology
Step 1: Protection & Oxidation (Green Chemistry approach)

Avoid Jones Reagent (CrVI) for scale-up due to toxicity. Use TEMPO/Bleach.

  • Starting Material: N-Boc-4-hydroxy-L-proline methyl ester.

  • Reaction: Dissolve substrate (100 g, 0.41 mol) in CH₂Cl₂ (1.0 L). Add TEMPO (0.01 eq) and KBr (0.1 eq) in water.

  • Oxidant Feed: Slowly add aqueous NaOCl (bleach, 1.1 eq) buffered with NaHCO₃ at 0°C. Monitor internal temp (maintain <10°C to prevent over-oxidation).

  • Quench: Sodium thiosulfate solution.

  • Workup: Separate organic layer, wash with brine, dry over MgSO₄.

  • Product: N-Boc-4-oxo-L-proline methyl ester.[2]

Step 2: Wittig Olefination

Critical Process Parameter (CPP): Moisture control is vital for ylide formation.

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq) and Potassium tert-butoxide (KOtBu, 1.2 eq).

  • Solvent: Dry THF or Toluene (Toluene is safer for large scale).

  • Procedure:

    • Suspend MePPh₃Br in Toluene at 0°C.

    • Add KOtBu portion-wise (Exothermic!). Stir 1h to form the yellow ylide.

    • Add solution of N-Boc-4-oxo-L-proline methyl ester dropwise.

    • Warm to ambient temperature and stir for 4–6 hours.

  • Purification: Filtration to remove triphenylphosphine oxide (TPPO) by-products (often requires silica plug or precipitation in heptane).

  • Intermediate: N-Boc-4-methylene-L-proline methyl ester.

Step 3: Diastereoselective Hydrogenation
  • Catalyst: 5% Pd/C (dry basis, 5 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Conditions: 3–5 bar H₂ pressure, 25°C.

  • Stereochemical Outcome: Hydrogen adds to the "top" face (anti to the C2-ester), forcing the methyl group to the "bottom" (syn to the ester).

  • Yield: >90% conversion.

  • Selectivity: Typically 9:1 to 15:1 (cis:trans).

Protocol B: Synthesis of (2S,4R)-4-Methylproline (The trans Route)

This route is preferred for Caspofungin intermediates. It relies on the steric shielding of the C2-carboxylate to direct incoming electrophiles to the trans face.

Mechanism & Logic

Using L-pyroglutamic acid (5-oxoproline) fixes the nitrogen and C5 (which becomes C2 in proline) in a rigid lactam ring. Enolization with a strong base creates a planar intermediate; the bulky carboxylate group blocks the syn face, forcing the methyl iodide to attack from the anti face.

Step-by-Step Methodology
Step 1: Scaffold Preparation
  • Start: L-Pyroglutamic acid.

  • Esterification: EtOH/SOCl₂

    
     Ethyl L-pyroglutamate.
    
  • N-Protection: Boc₂O, DMAP, Et₃N

    
     N-Boc-ethyl-L-pyroglutamate.
    
    • Why Boc? The carbamate makes the lactam carbonyl more electron-deficient, increasing the acidity of the

      
      -proton (C4) for easier enolization.
      
Step 2: Stereoselective Alkylation (The Critical Step)
  • Solvent: Anhydrous THF (Must be <50 ppm water).

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.1 eq. Do not use LDA if possible, as LiHMDS is more selective and less prone to amine scrambling.

  • Electrophile: Methyl Iodide (MeI), 1.2 eq.

  • Protocol:

    • Cool N-Boc-pyroglutamate solution to -78°C (Cryogenic cooling is essential for high de).

    • Add LiHMDS dropwise. Stir 45 mins to ensure complete enolate formation.

    • Add MeI dropwise.

    • Stir at -78°C for 2 hours, then slowly warm to -20°C.

  • Quench: Saturated NH₄Cl.

  • Stereochemistry: The product is predominantly (2S,4R)-4-methyl-pyroglutamate (trans).

Step 3: Lactam Reduction
  • Reagent: Super-Hydride (LiBEt₃H) or DIBAL-H followed by Et₃SiH/BF₃·OEt₂.

    • Note: Direct reduction of the lactam carbonyl to the methylene group is difficult. A common industrial variation is to hydrolyze the lactam to the open-chain glutamic acid derivative, reduce the acid to the alcohol, and cyclize via the Appel reaction or sulfonate displacement.

    • Alternative Scalable Reduction: Selective reduction of the lactam amide to the hemiaminal using LiBEt₃H, followed by reduction to the amine using Et₃SiH/TFA.

Quality Control & Analytics

Specification Table
ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity (Chemical) > 98.0%HPLC (C18, UV 210 nm)
Enantiomeric Purity > 99.0% eeChiral HPLC (e.g., Chiralpak ZWIX)
Diastereomeric Ratio > 95:5 (Target Isomer:Impurity)1H-NMR or Chiral HPLC
Residual Solvents < ICH LimitsGC-Headspace
Water Content < 1.0%Karl Fischer
Analytical Insight: NMR Differentiation
  • Cis-Isomer (2S,4S): The methyl doublet typically appears upfield relative to the trans isomer due to shielding effects from the syn carboxylate. NOE (Nuclear Overhauser Effect) correlations will be observed between the C4-H and C2-H protons (since they are on the same face).

  • Trans-Isomer (2S,4R): NOE correlations are observed between the C4-Methyl group and the C2-H proton.

Safety & Scale-Up Hazards

Hazard Analysis (HAZOP) Summary

Safety Step1 Oxidation (TEMPO/Bleach) Hazard1 Exotherm Control: Bleach addition must be <10°C. Runaway potential if accumulated. Step1->Hazard1 Step2 Wittig / Alkylation Hazard2 Hydrogen Gas Evolution (NaH/Base) Methyl Iodide is a carcinogen/neurotoxin. Use closed dosing systems. Step2->Hazard2 Step3 Hydrogenation Hazard3 High Pressure H2 + Pyrophoric Catalyst (Pd/C). Ground all equipment. Nitrogen purge cycles mandatory. Step3->Hazard3

Figure 2: Critical safety control points for large-scale manufacturing.

  • Methyl Iodide (Protocol B): Highly volatile and toxic alkylating agent. Must be handled in a scrubber-equipped fume hood. On a plant scale, use pressure-rated dosing vessels.

  • Palladium on Carbon (Protocol A): Dry Pd/C is pyrophoric. Always wet the catalyst with water or toluene under an inert atmosphere (Nitrogen/Argon) before adding flammable solvents like methanol.

References

  • General Synthesis of 4-Substituted Prolines

    • Godfrey, A. A., et al. "A General Route to 4-Substituted Prolines." Journal of Organic Chemistry, 1986.

  • Stereoselective Hydrogenation (Cis-Selectivity): Krow, G. R., et al. "Stereoselective synthesis of cis-4-alkylprolines." Organic Letters, 2002.
  • Pyroglutamate Alkylation (Trans-Selectivity)

    • Ezquerra, J., et al.[3] "Stereoselective reactions of lithium enolates of N-Boc-pyroglutamic acid esters." Tetrahedron, 1993.

  • Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010.
  • Caspofungin Intermediate Synthesis

    • Leonard, J., et al.[2] "Synthesis of the Caspofungin Side Chain." Journal of Organic Chemistry, 2007.

Disclaimer: This protocol is for research and development purposes. All large-scale reactions must be preceded by a thorough safety assessment and calorimetry study.

Sources

Application

Application Note: Enzymatic Resolution of Racemic 4-Methylpyrrolidine-2-carboxylic Acid

Executive Summary This application note details two robust biocatalytic protocols for the production of enantiopure (2S,4R)-4-methylpyrrolidine-2-carboxylic acid (L-trans-4-methylproline). This non-proteinogenic amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details two robust biocatalytic protocols for the production of enantiopure (2S,4R)-4-methylpyrrolidine-2-carboxylic acid (L-trans-4-methylproline). This non-proteinogenic amino acid is a critical chiral building block in the synthesis of Echinocandin-class antifungal agents (e.g., Caspofungin).

While traditional chemical resolution via fractional crystallization is labor-intensive and low-yielding (<35%), enzymatic methods offer superior optical purity (>99% ee) and scalability. This guide covers:

  • Hydrolytic Kinetic Resolution (HKR): A robust, scalable method using Candida antarctica Lipase B (CAL-B) for N-protected esters.

  • Oxidative Deracemization: A high-yield stereoinversion approach using D-Amino Acid Oxidase (DAAO) coupled with chemical reduction.

Scientific Background & Mechanistic Insight

The Target Molecule

4-Methylproline contains two chiral centers (C2 and C4). The pharmaceutical target is typically the (2S,4R)-isomer (trans-L-4-methylproline).

  • Challenge: Synthetic routes (e.g., cycloaddition) often yield a racemic mixture of diastereomers.

  • Solution: Biocatalysis targets the C2 stereocenter with high fidelity.

Mechanism of Action

Method A: Lipase-Mediated Hydrolysis (Kinetic Resolution) Lipases (EC 3.1.1.3) differentiate between enantiomers of N-protected amino acid esters based on the spatial fit of the C2-substituent in the enzyme's active site. CAL-B preferentially hydrolyzes the L-ester (


) to the free acid, leaving the D-ester  (

) intact.
  • Theoretical Yield: 50% (maximum).[1]

  • Advantage:[1][2][3][4] Extremely high enantioselectivity (

    
    ) and ease of product separation via acid/base extraction.
    

Method B: DAAO-Mediated Stereoinversion (Deracemization) D-Amino Acid Oxidase (DAAO, EC 1.4.3.3) specifically oxidizes the D-amino acid to an imino acid, which spontaneously hydrolyzes to an


-keto acid. However, in the presence of a non-selective reducing agent (e.g., amine-borane), the imino intermediate is reduced back to the racemic amine.
  • Cycle: D-isomer

    
     Imine 
    
    
    
    Racemic (D+L). The L-isomer accumulates because it is not a substrate for DAAO.
  • Theoretical Yield: 100% (Deracemization).

Protocol A: Lipase-Catalyzed Kinetic Resolution

Best for: Industrial scale-up, robust handling, and when both enantiomers are desired.

Materials
  • Substrate: N-Cbz-trans-4-methylproline methyl ester (Racemic).

    • Note: The Cbz (benzyloxycarbonyl) group is preferred over Boc for lipophilicity and UV detection.

  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B).

  • Solvent: Phosphate Buffer (100 mM, pH 7.5) / Toluene (biphasic system) or pure Buffer with 10% Acetonitrile.

  • Base: 1M NaOH (for pH stat titration).

Workflow Diagram

LipaseResolution Figure 1: Kinetic Resolution Workflow for N-Cbz-4-Methylproline Ester Substrate Racemic N-Cbz-Ester (Starting Material) Reaction Hydrolysis (pH 7.5, 30°C) Substrate->Reaction Enzyme Novozym 435 (CAL-B) Enzyme->Reaction Catalyst Separation Phase Separation (Acid/Base Extraction) Reaction->Separation ~50% Conversion ProductL (2S,4R)-Acid (Aqueous Phase) Separation->ProductL pH > 8 ProductD (2R,4S)-Ester (Organic Phase) Separation->ProductD Extraction (EtOAc)

Step-by-Step Procedure
  • Preparation: Dissolve 10 g of racemic N-Cbz-4-methylproline methyl ester in 50 mL of Toluene. Add 200 mL of Potassium Phosphate buffer (100 mM, pH 7.5).

  • Initiation: Add 1.0 g (10% w/w relative to substrate) of Novozym 435.

  • Incubation: Stir vigorously at 30°C.

    • Critical Control: Monitor pH.[5][6][7][8] The reaction releases acid. Maintain pH 7.5 using an auto-titrator with 1M NaOH.

  • Monitoring: At 24 hours, analyze an aliquot via Chiral HPLC (see Section 5). Stop when conversion reaches 48-50%.

  • Workup:

    • Filter off the immobilized enzyme (can be washed and reused).

    • Separate the Toluene layer (contains D-Ester ).

    • Extract the aqueous layer with Ethyl Acetate (2x) to remove residual ester.

    • Acidify the aqueous layer to pH 2.0 with 2M HCl.

    • Extract the acidified aqueous phase with Ethyl Acetate (3x).

    • Dry combined organics over

      
       and evaporate to yield (2S,4R)-N-Cbz-4-methylproline .
      

Protocol B: DAAO-Mediated Stereoinversion

Best for: High-value synthesis requiring >50% yield of the L-isomer.

Materials
  • Substrate: D/L-4-Methylproline (Free amino acid).

  • Enzyme: D-Amino Acid Oxidase (DAAO) from Trigonopsis variabilis or Porcine Kidney (lyophilized powder).

  • Co-Enzyme: Catalase (from Bovine Liver) - Essential to degrade toxic

    
     byproduct.
    
  • Reducing Agent: Borane-tert-butylamine complex (TBAB) or Sodium Cyanoborohydride.

  • Buffer: Pyrophosphate buffer (50 mM, pH 8.5).

Mechanistic Pathway

DAAOCycle Figure 2: Stereoinversion Cycle converting D-isomer to L-isomer D_Isomer D-4-Methylproline (Substrate) Oxidation DAAO / O2 (- NH3, H2O2) D_Isomer->Oxidation L_Isomer L-4-Methylproline (Product - Accumulates) L_Isomer->Oxidation Not a substrate Imine Cyclic Imine (Intermediate) Reduction Borane-Amine (Non-selective Reduction) Imine->Reduction Oxidation->Imine Reduction->D_Isomer 50% Reduction->L_Isomer 50%

Step-by-Step Procedure
  • Substrate Solution: Dissolve 500 mg of racemic 4-methylproline in 50 mL of Pyrophosphate buffer (pH 8.5).

  • Enzyme Mix: Add DAAO (50 Units) and Catalase (500 Units).

    • Why Catalase? DAAO produces

      
       which decarboxylates the keto-acid intermediate, destroying the yield. Catalase disproportionates 
      
      
      
      into water and oxygen.
  • Reduction: Add Borane-tert-butylamine complex (4 equivalents).

  • Reaction: Incubate at 37°C with open-air bubbling (DAAO requires

    
    ) for 24-48 hours.
    
  • Workup:

    • Denature enzymes by heating to 80°C for 10 min or ultrafiltration (10 kDa cutoff).

    • Load filtrate onto a cation-exchange resin (Dowex 50W).

    • Wash with water, then elute product with 1M

      
      .
      
    • Lyophilize to obtain pure L-4-methylproline .

Analytical Validation (Self-Validating System)

To ensure protocol integrity, enantiomeric excess (ee) must be calculated using Chiral HPLC.

Table 1: Recommended HPLC Conditions

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (for N-Cbz derivatives)
Sample Prep For Protocol B (Free Acid), derivatize with Cbz-Cl before injection.

Calculation of Selectivity (E-value): For Protocol A (Kinetic Resolution), calculate the E-value to validate enzyme performance:



Target E-value > 50 for industrial viability.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Lipase) pH drop inhibits enzyme.Ensure active titration (pH stat) or increase buffer strength.
Low Conversion (DAAO) Oxygen depletion.Increase agitation or bubble pure

.
Poor ee (Lipase) Reaction ran too long (>50% conv).Stop reaction strictly at 45-48% conversion.
Byproduct Formation (DAAO)

accumulation.[6][9]
Increase Catalase load; ensure fresh Catalase.

References

  • Keio University. (2003). Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP. 10

  • MDPI. (2021). The Stability of Dimeric D-amino Acid Oxidase from Porcine Kidney Strongly Depends on the Buffer Nature and Concentration.

  • ChemRxiv. (2020). A One-Pot Chemoenzymatic Synthesis of (2S,4R)-4-Methylproline Enables the First Total Synthesis of Antiviral Lipopeptide Cavinafungin B.[11]

  • NIH PubMed. (2013). D-Amino acid oxidase and presence of D-proline in Xenopus laevis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 4-Methylproline

The 4-Methylproline Technical Support Center is now online. This guide is structured to address the specific, high-friction challenges encountered in the stereoselective synthesis of 4-methylproline (4-MePro).

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Methylproline Technical Support Center is now online. This guide is structured to address the specific, high-friction challenges encountered in the stereoselective synthesis of 4-methylproline (4-MePro).

Current Status: Operational Role: Senior Application Scientist Scope: Troubleshooting stereocontrol, yield optimization, and purification for (2S,4S) and (2S,4R) isomers.[1]

Strategic Route Selection: The "Fork in the Road"

User Query: I need to synthesize 4-methylproline on a gram scale. Should I start from Hydroxyproline or Pyroglutamic acid?

Technical Response: The choice depends strictly on your target diastereomer and available equipment.

FeatureRoute A: 4-Hydroxyproline (Hyp) Route B: Pyroglutamic Acid (PyroGlu)
Target Isomer Best for (2S,4S)-cis (via Pd/C) or (2S,4R)-trans (via Crabtree's).[1]Excellent for (2S,4S)-cis (high dr > 30:1).[1]
Key Intermediate 4-Methylene-L-proline (exocyclic alkene).4-Enaminone pyroglutamate.
Limiting Factor Stereocontrol relies heavily on the hydrogenation catalyst.Requires high-temperature condensation (Bredereck’s reagent).
Scalability High (Standard hydrogenation).[1]Moderate (Chromatography often needed for intermediates).[1]

Recommendation:

  • Choose Route A (Hyp) if you need flexibility to access both isomers by simply switching the hydrogenation catalyst.[1]

  • Choose Route B (PyroGlu) if you specifically need the (2S,4S) isomer with high diastereomeric purity and want to avoid expensive Iridium catalysts.[1]

Troubleshooting: The Hydroxyproline Route (Hydrogenation)

Ticket #402: My hydrogenation of the 4-methylene intermediate using Pd/C is yielding a mixture of isomers, but I need the (2S,4S)-cis isomer exclusively.

Root Cause Analysis: In 4-methylene proline derivatives, the ring pucker and the N-protecting group (Boc/Cbz) create a "concave" and "convex" face.

  • Mechanism: Heterogeneous catalysts like Pd/C rely on steric approach.[1][2] Hydrogen adds to the least hindered face (usually the face opposite the C2-carboxylate and N-protecting group).

  • Result: The hydrogen adds "anti" to the C2 group, pushing the newly formed methyl group "syn" (cis) to the C2-carboxylate.

Solution Protocol:

  • Solvent Switch: Switch from non-polar solvents to Methanol or Ethanol .[1] Protic solvents often enhance the facial selectivity of Pd/C in amino acid derivatives.

  • Pressure Control: Lower hydrogen pressure (1 atm vs. high pressure) often favors the thermodynamic product or the product of highest kinetic facial selectivity.

  • Catalyst Loading: Ensure catalyst loading is 10-20 wt%.

Ticket #403: I need the (2S,4R)-trans isomer. Can I just change the solvent?

Technical Response: No. Solvent effects are insufficient to reverse selectivity to the trans isomer. You must change the mechanism from steric control to coordination control .

Protocol for (2S,4R)-Selectivity: Use Crabtree’s Catalyst ([(cod)Ir(py)(PCy3)]PF6).[1]

  • Mechanism: This homogeneous catalyst coordinates to the directing group (carbonyl of the ester or carbamate), delivering hydride to the same face as the directing group.

  • Outcome: Hydrogen adds syn to the C2-group, pushing the methyl group trans (2S,4R).[1]

  • Critical Condition: Use Dichloromethane (DCM) as the solvent.[1] Coordinating solvents (MeOH, THF) will poison Crabtree's catalyst.[1]

Troubleshooting: The Pyroglutamic Acid Route (Enaminone)

Ticket #505: The reaction with Bredereck’s reagent is stalling or turning into a black tar.

Technical Response: The formation of the enaminone (4-(dimethylamino)methylene derivative) is sensitive to moisture and thermal degradation.

Troubleshooting Steps:

  • Reagent Quality: Bredereck’s reagent (tert-Butoxybis(dimethylamino)methane) is moisture-sensitive.[1] Ensure the bottle is fresh and stored under argon.

  • Temperature Ramp: Do not shock the reaction. Heat the toluene solution to 100 °C gradually.

  • Stoichiometry: Use a slight excess (1.5 – 2.0 equiv) of Bredereck’s reagent to drive the equilibrium, as the leaving group (t-BuOH) is bulky.[1]

Visualizing the Stereocontrol Pathways

The following diagram illustrates the divergent synthesis paths and the "Decision Nodes" for catalyst selection.

G Start_Hyp 4-Hydroxy-L-Proline Condition_Wittig Wittig Olefination (Ph3P=CH2) Start_Hyp->Condition_Wittig Start_Pyro (2S)-Pyroglutamic Acid Condition_Bredereck Bredereck's Reagent (100°C, Toluene) Start_Pyro->Condition_Bredereck Intermediate_Methylene 4-Methylene-L-Proline (Boc-protected) Decision_Hydrog Hydrogenation Strategy Intermediate_Methylene->Decision_Hydrog Intermediate_Enaminone 4-Enaminone Pyroglutamate Condition_PyroHydrog H2, Pd/C (High dr for cis) Intermediate_Enaminone->Condition_PyroHydrog Condition_Wittig->Intermediate_Methylene Condition_Bredereck->Intermediate_Enaminone Condition_PdC H2, Pd/C (Steric Control) Decision_Hydrog->Condition_PdC Steric Approach (Opposite to C2) Condition_Crabtree H2, Crabtree's Cat. (Directing Group Control) Decision_Hydrog->Condition_Crabtree Coordination (Same side as C2) Product_Cis (2S,4S)-4-Methylproline (cis-isomer) Condition_PdC->Product_Cis Product_Trans (2S,4R)-4-Methylproline (trans-isomer) Condition_Crabtree->Product_Trans Condition_PyroHydrog->Product_Cis

Caption: Divergent synthesis of 4-methylproline isomers showing catalyst-dependent stereodivergence.

Validated Experimental Protocols

Protocol A: Synthesis of (2S,4S)-4-Methylproline (The "Cis" Standard)

Target: High diastereomeric ratio (dr > 20:1)[1][3]

Reagents:

  • N-Boc-4-methylene-L-proline methyl ester (1.0 equiv)

  • 10% Pd/C (20 wt% loading)

  • Methanol (anhydrous)[1]

Step-by-Step:

  • Preparation: Dissolve the substrate in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with H2 gas (balloon pressure, ~1 atm) three times. Stir vigorously at Room Temperature (25 °C) for 16 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

  • Analysis: Concentrate the filtrate. Analyze dr via 1H NMR. The C4-methyl doublet typically appears at ~1.05 ppm for the cis isomer.

  • Purification: If minor trans isomer is present (<5%), recrystallize from Hexane/EtOAc.[1]

Protocol B: Synthesis of (2S,4R)-4-Methylproline (The "Trans" Challenge)

Target: Accessing the thermodynamically less favored isomer via direction.

Reagents:

  • N-Boc-4-methylene-L-proline methyl ester (1.0 equiv)

  • Crabtree's Catalyst (5 mol%)[1]

  • Dichloromethane (DCM, anhydrous, degassed)[1]

Step-by-Step:

  • Solvent Prep: It is critical to use anhydrous DCM.[1] Degas the solvent by sparging with Argon for 15 minutes.

  • Dissolution: Dissolve substrate and Crabtree's catalyst in DCM inside a glovebox or under strict Argon flow.

  • Hydrogenation: Pressurize with H2 (50 psi / 3.4 bar) in a Parr shaker or autoclave.

  • Reaction: Stir at Room Temperature for 24 hours. Note: Solution will turn from orange to colorless upon catalyst deactivation/completion.[1]

  • Workup: Concentrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

FAQ: Purification & Analysis

Q: How do I distinguish the isomers by NMR? A: The coupling constants (


) and chemical shifts are distinct.[1]
  • (2S,4S)-cis: The C4-methyl group is typically shielded (upfield, ~1.0-1.1 ppm).[1] The H4 proton shows specific NOE correlations with the H2 proton if they are on the same face (check ring pucker).

  • (2S,4R)-trans: The C4-methyl is often slightly downfield relative to the cis isomer.

Q: My dr is low (3:1). How do I purify? A:

  • Hydrolysis First: Often, the free amino acids separate better than the esters.[1] Hydrolyze the ester (LiOH) and the Boc group (TFA).[1]

  • Ion Exchange: Use Dowex 50W resin.[1][4] Elute with NH4OH gradient.

  • Crystallization: The hydrochloride salts of 4-methylproline often crystallize nicely from EtOH/Et2O, enriching the major diastereomer.

References

  • Diastereoselective Synthesis via Pyroglutamic Acid: Caporale, A., et al. (2022).[1][3] A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry.

  • Catalytic Hydrogenation & Stereocontrol (Pd/C vs Crabtree's): Del Valle, J. R., & Goodman, M. (2003).[1] Stereoselective Synthesis of Boc-Protected 4-Methylprolines. The Journal of Organic Chemistry.

  • General Review on Proline Analogue Synthesis: Grygorenko, O. O., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI Molecules.

  • Bredereck's Reagent Methodology: Hulme, C., et al. (2019).[1][3] Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. RSC Advances.

Sources

Optimization

common side reactions in pyrrolidine derivative synthesis

Technical Support Center: Pyrrolidine Derivative Synthesis Current Status: Online 🟢 Ticket Queue: High Volume (Side Reactions & Impurities) Welcome to the Pyrrolidine Synthesis Support Hub Subject: Troubleshooting Common...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolidine Derivative Synthesis Current Status: Online 🟢 Ticket Queue: High Volume (Side Reactions & Impurities)

Welcome to the Pyrrolidine Synthesis Support Hub

Subject: Troubleshooting Common Side Reactions in 5-Membered Nitrogen Heterocycles Assigned Specialist: Senior Application Scientist

Overview: Pyrrolidine rings are ubiquitous in pharmaceutical chemistry (e.g., Proline, Nicotine, Kainic acid).[1] However, their synthesis is often plagued by "silent killers"—side reactions that degrade yield or stereochemical integrity. This guide treats your synthesis problems as "Support Tickets," providing diagnostic steps, mechanistic root causes, and validated protocols.

Ticket #401: "My Cyclization Yielded a Gummy Polymer"

Issue: User attempted intramolecular nucleophilic substitution to close the ring but obtained insoluble oligomers instead of the target pyrrolidine.

Diagnostic Analysis

This is a classic competition between Intramolecular Cyclization (


) and Intermolecular Polymerization  (

).
  • Root Cause: The effective molarity of the substrate was too high, or the reaction violated Baldwin’s Rules for Ring Closure .

  • Mechanism: If the concentration is high, the amine nucleophile is statistically more likely to encounter a leaving group on a neighboring molecule than the one on its own chain.

Troubleshooting Protocol
  • Check Baldwin's Rules: Ensure your substrate allows for a 5-exo-tet closure (favored). If you are attempting a 5-endo-trig closure, it is disfavored and will likely fail or polymerize.

  • The High-Dilution Technique (Ruggli-Ziegler Principle):

    • Standard: Run the reaction at

      
       to 
      
      
      
      .
    • Pseudo-High Dilution: Do not dump all reagents in at once. Slowly add the substrate (dissolved in solvent) into a refluxing solution of the base/catalyst over 4–8 hours using a syringe pump.

Visual Logic: Concentration Effects

DilutionEffect cluster_0 High Concentration (>0.1 M) cluster_1 High Dilution (<0.01 M) Start_High Linear Substrate (Amine + LG) Inter Intermolecular Attack Start_High->Inter Polymer Oligomers/Polymers (Gummy Solid) Inter->Polymer Start_Low Linear Substrate (Amine + LG) Intra Intramolecular Attack (Ring Closure) Start_Low->Intra Product Pyrrolidine (Target) Intra->Product

Caption: Kinetic competition between ring closure (favored at low conc.) and polymerization (favored at high conc.).

Ticket #402: "Loss of Chirality in Proline Derivatives"

Issue: User synthesized a peptide-mimetic pyrrolidine starting from L-Proline, but the final product is a racemic mixture (50:50 L/D).

Diagnostic Analysis

Proline derivatives are notoriously prone to racemization at the


-carbon (C2), especially during coupling reactions or in the presence of strong bases.
  • Root Cause: Formation of an Oxazolone (Azlactone) intermediate.

  • Trigger: Carboxyl activation (e.g., acid chlorides, mixed anhydrides) facilitates intramolecular attack by the amide carbonyl oxygen.

The "Self-Validating" Prevention Protocol

To guarantee stereochemical integrity, you must use Urethane Protecting Groups (Boc or Fmoc).

Why? The oxygen in the carbamate (Boc/Fmoc) is less nucleophilic than the oxygen in an amide (Acetyl/Benzoyl), preventing oxazolone formation.

ParameterHigh Risk (Racemization)Low Risk (Safe)
N-Protection Acetyl, Benzoyl (Amides)Boc, Fmoc, Cbz (Carbamates)
Coupling Agent DCC (without additive)EDC/HOBt, HATU/HOAt
Base Triethylamine (

)
DIPEA, Collidine (Sterically hindered)
Activation Acid Chloride formationActive Ester (NHS, Pfp)
Experimental Fix: The HOBt/HOAt Shield

If using carbodiimides (DCC/DIC/EDC), always add 1 equivalent of HOBt (1-hydroxybenzotriazole) or HOAt.

  • Mechanism: HOBt intercepts the highly reactive O-acylisourea intermediate.

  • Result: Forms a less reactive (but still active) ester that is resistant to oxazolone formation but reactive enough for amine attack.

  • Citation: BenchChem Technical Support confirms HOBt/DMF combinations can still risk racemization if reaction times are prolonged; switch to NMP for difficult couplings [7].

Ticket #403: "Ring-Closing Metathesis (RCM) Failed / Isomerized"

Issue: User attempted to close a diallyl amine to a pyrroline using Grubbs II catalyst. The product contains a migrated double bond or is a dimer.

Diagnostic Analysis

Ruthenium-catalyzed RCM is powerful but prone to Isomerization caused by decomposition of the catalyst into Ruthenium-Hydride (Ru-H) species.

  • Side Reaction: The double bond moves from the expected position (3,4-position) to the enamine position (2,3-position), which is thermodynamically stable but synthetically useless.

Troubleshooting Guide

Step 1: The Additive Fix Add 1,4-Benzoquinone (10 mol%) or Ti(OiPr)4 to the reaction mixture.

  • Why: Benzoquinone acts as a scavenger for Ru-H species, preventing the isomerization cycle.[2]

Step 2: Concentration Control (Again) RCM is reversible. To prevent dimerization (ADMET polymerization), run at high dilution (


).

Step 3: Protonation Strategy If the amine nitrogen is basic, it can coordinate to the Ru catalyst, killing it.

  • Protocol: Convert the amine to its hydrochloride salt or protect it as a sulfonamide (Ts) or carbamate (Boc) before RCM. The protonated/protected nitrogen cannot poison the catalyst.

RCM_Troubles cluster_success Desired Pathway cluster_fail Side Reactions Substrate Diallyl Amine (Precursor) Catalyst Grubbs Catalyst Substrate->Catalyst RCM Ring Closure Catalyst->RCM RuH Ru-H Species (Impurity) Catalyst->RuH Decomposition Target 3-Pyrroline RCM->Target Isom Isomerization Target->Isom If Ru-H present RuH->Isom Enamine Enamine/Imine (Dead Product) Isom->Enamine

Caption: RCM pathway showing how catalyst decomposition leads to thermodynamic isomerization.

Ticket #404: "Regioselectivity Issues in Azomethine Ylide Cycloaddition"

Issue: User performed a 1,3-dipolar cycloaddition to make a complex pyrrolidine scaffold but obtained a mixture of endo and exo diastereomers.

Technical Insight

The reaction between an azomethine ylide and an alkene (dipolarophile) is concerted. The stereochemistry is determined by the approach of the transition state.

  • Endo-transition state: Usually favored due to secondary orbital interactions (kinetic control).

  • Exo-transition state: Favored by steric repulsion (thermodynamic control).

Optimization Protocol

To lock the selectivity, you must move from thermal generation to Metal-Catalyzed Generation (Ag(I) or Cu(I)).

Protocol: Ag(I)/Cu(I) Catalyzed Cycloaddition

  • Reagents: Use an imino-ester substrate.

  • Catalyst: Add 3–5 mol%

    
     or 
    
    
    
    .
  • Mechanism: The metal coordinates to the nitrogen and the carbonyl oxygen, locking the dipole in a specific "W-shape" or "S-shape" geometry. This rigid chelation forces the incoming alkene to attack from a specific face, drastically improving endo/exo ratios (often >95:5).

References

  • Organic Syntheses. "Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline." Org.[3][4] Synth.2005 , 82, 134.

  • National Institutes of Health (PMC). "1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides." Molecules, 2017 .[3]

  • Master Organic Chemistry. "Baldwin’s Rules for Ring Closure."

  • Royal Society of Chemistry. "Racemization-free and scalable amidation of L-proline."[5] Green Chem., 2016 .

  • BenchChem Support. "Preventing Racemization of Proline During Peptide Synthesis."

  • Wikipedia. "Baldwin's Rules."

  • National Institutes of Health (PMC). "Suppression of alpha-carbon racemization in peptide synthesis." Commun Chem., 2023 .[6]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-4-methylproline in SPPS

Status: Operational Operator: Senior Application Scientist (Peptide Chemistry Division) Topic: Overcoming Steric Hindrance & Secondary Amine Reactivity in 4-methylproline Couplings[1] Executive Summary: The "Double Troub...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Peptide Chemistry Division) Topic: Overcoming Steric Hindrance & Secondary Amine Reactivity in 4-methylproline Couplings[1]

Executive Summary: The "Double Trouble" of 4-Methylproline

Welcome to the technical support center. If you are here, you are likely experiencing deletions, low yields, or truncated sequences involving Fmoc-4-methylproline (Fmoc-4-mePro) .[1]

This amino acid presents a unique "double trouble" in Solid Phase Peptide Synthesis (SPPS):

  • Secondary Amine Nucleophile: Like proline, it lacks an amide proton, making it a poorer nucleophile than primary amino acids.

  • Steric Occlusion: The methyl group at the

    
    -carbon (position 4) adds significant steric bulk, shielding the nitrogen during acylation.
    

This guide moves beyond standard protocols to provide high-fidelity solutions for these specific challenges.

Part 1: Critical Reagent Selection & Resin Strategy

Q: I am seeing significant mass loss corresponding to a dipeptide deletion. What is happening?

A: You are likely witnessing Diketopiperazine (DKP) formation .[2] If Fmoc-4-mePro is the second residue from the C-terminus (or coupled to a resin-bound amino acid), the removal of the Fmoc group exposes a secondary amine that is highly prone to intramolecular back-biting on the C-terminal ester linkage. This cleaves the dipeptide from the resin as a cyclic DKP byproduct.[3]

The Fix: Switch Resin Architecture Standard Wang or Rink Amide linkers are too electron-withdrawing, increasing the electrophilicity of the ester carbonyl.

  • Recommendation: Use 2-Chlorotrityl Chloride (2-Cl-Trt) Resin .[1]

    • Mechanism:[1][2][4][5][6][7][8][9] The bulky trityl group provides steric protection against the back-biting attack.

    • Protocol: Load the first amino acid manually. The steric bulk of the trityl linker significantly suppresses DKP formation compared to benzyl-ester type resins [1].

Q: Which coupling reagents should I use? Standard HBTU/DIEA is failing.

A: HBTU/HCTU are insufficient for hindered secondary amines. You need reagents that generate highly reactive active esters with "neighboring group assistance."

Reagent ClassRecommendationWhy?
Phosphonium Salts PyAOP (Gold Standard)PyAOP (7-azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) creates an OAt ester.[1] The pyridine nitrogen in the 7-position acts as a base to assist the incoming amine, accelerating the reaction. Unlike HATU, PyAOP cannot guanidinylate the amine if the reaction is slow [2].
Uronium Salts HATU Excellent reactivity (OAt ester).[5] However, for very slow couplings (common with 4-mePro), the uronium moiety can react with the free amine to form a guanidinium byproduct (termination).
Carbodiimides DIC + Oxyma Pure A safer, non-explosive alternative to HOAt. Oxyma Pure has shown reactivity comparable to HOAt in many hindered systems and superior solubility in DMF [3].
Part 2: The Coupling Workflows
Scenario A: Coupling Fmoc-4-mePro TO the Resin/Peptide Chain

(The 4-mePro is the carboxylic acid component)

This step is generally less problematic than Scenario B, but steric clash with the resin-bound peptide can still occur.

Protocol:

  • Activation: 3 eq Fmoc-4-mePro + 3 eq HATU + 6 eq DIEA in DMF.

  • Time: 60 minutes at Room Temperature (RT).

  • Optimization: If yield is low, switch to Microwave (MW) coupling at 75°C for 5 minutes.

Scenario B: Coupling the NEXT Amino Acid ONTO 4-mePro

(The 4-mePro is the nucleophile - The Critical Bottleneck )

This is where 90% of failures occur. You are trying to force an acyl group onto a sterically shielded secondary amine.

Protocol (The "Power" Method):

  • Reagent: Use PyAOP (preferred) or HATU.[10] Do not use HBTU/DIC.

  • Stoichiometry: 5 eq Amino Acid : 5 eq PyAOP : 10 eq DIEA.

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF.[1] NMP swells the resin better and solvates the hydrophobic pocket created by the methyl group.

  • Double Coupling (Mandatory):

    • Coupling 1: 2 hours at RT.[11]

    • Coupling 2: 1 hour at 50°C (or MW: 10 min at 75°C).

  • Capping: Acetylate unreacted amines after coupling to prevent deletion sequences (Ac2O/DIEA/DMF).

Part 3: Monitoring & Visualization

Q: My Kaiser test is yellow (negative), but MS shows the coupling failed. Why?

A: The Kaiser test relies on the reaction of ninhydrin with primary amines. It does not react reliably with secondary amines like 4-methylproline.[1] You are seeing a false negative.

The Solution: The Chloranil Test You must use the Chloranil (or Acetaldehyde/Chloranil) test, which is specific for secondary amines.

Step-by-Step Chloranil Protocol [4]:

  • Wash a small sample of resin beads with DCM/MeOH.

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% Chloranil in DMF .

  • Wait 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive (Free secondary amine present → Coupling Incomplete).

  • Colorless/Yellow Beads: Negative (Secondary amine acylated → Coupling Complete).

Part 4: Troubleshooting Logic Pathways

The following diagram illustrates the decision-making process when encountering difficulties with 4-methylproline.

Troubleshooting_4MePro Start Problem: Low Yield / Deletion at 4-mePro Site Identify_Step Identify Failure Step Start->Identify_Step Is_Incoming Coupling OF 4-mePro (Acylating the chain) Identify_Step->Is_Incoming Is_Outgoing Coupling ONTO 4-mePro (Acylating the 2° amine) Identify_Step->Is_Outgoing Check_DKP Check Position: Is 4-mePro at AA #2? Is_Incoming->Check_DKP Monitor Monitoring Method? Is_Outgoing->Monitor DKP_Risk High DKP Risk! Switch to 2-Cl-Trt Resin Check_DKP->DKP_Risk Yes Reagent_Check Current Reagent? Check_DKP->Reagent_Check No Switch_PyAOP Switch to PyAOP/NMP Double Couple Reagent_Check->Switch_PyAOP Using HBTU/DIC Monitor->Reagent_Check Using Chloranil Kaiser_Fail Kaiser Test = False Negative Switch to Chloranil Test Monitor->Kaiser_Fail Using Kaiser

Figure 1: Decision tree for troubleshooting synthetic failures involving Fmoc-4-methylproline.

Part 5: Advanced FAQ

Q: Does the stereochemistry (cis vs. trans 4-methylproline) affect the coupling difficulty? A: Yes. Cis-4-methylproline (methyl group on the same side as the carboxyl) is generally more sterically hindered than the trans isomer during the coupling of the next amino acid. The methyl group in the cis conformation crowds the incoming activated ester more aggressively. If you are using the cis isomer, microwave heating (50-75°C) is almost mandatory [5].

Q: I see a peak +26 Da higher than my target mass. What is this? A: This is likely an N-terminal acetylation artifact, but if it appears internal to the sequence, it might be an incomplete Fmoc removal followed by acetylation during the capping step (if you cap). However, with HATU, a +99 Da mass shift (guanidinylation) is more common. If you see +26 Da, ensure your final cleavage scavenger cocktail is sufficient, as this can sometimes be confused with formylation (+28 Da) from DMF decomposition.

Q: Can I use "Magic Mixture" (DCM/DMF/NMP)? A: For 4-methylproline, pure NMP or a mixture of DMSO:NMP (1:4) is superior to DMF.[1] The secondary amine forms difficult hydrogen bond networks; the higher polarity of NMP/DMSO helps disrupt these "beta-sheet-like" aggregates on the resin, making the amine more accessible [6].

References
  • Giraud, M. et al. (1999). "Diketopiperazine formation: A specific side reaction in the synthesis of proline-containing peptides." Journal of Peptide Science.

  • Albericio, F. et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development.

  • Subirós-Funosas, R. et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal. [1]

  • Vojkovsky, T. (1995).[11] "Detection of secondary amines on solid phase." Peptide Research.

  • Beilstein Institute. (2017). "A mechanochemical approach to access the proline–proline diketopiperazine framework." Beilstein Journal of Organic Chemistry.

  • Sigma-Aldrich. (2023).[1] "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guides.

Sources

Optimization

optimization of reaction conditions for pyrrolidine ring formation

Topic: Optimization of Reaction Conditions for Pyrrolidine Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Introduction: The Pyrrolidine Challenge The pyrrolidine scaffold is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Pyrrolidine Synthesis

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Introduction: The Pyrrolidine Challenge

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for nicotine, proline derivatives, and blockbuster drugs like Hepatitis C inhibitors. However, constructing this 5-membered nitrogenous ring often presents specific stereochemical and regiochemical challenges.

This guide moves beyond textbook theory to address the "Why is my reaction failing?" questions. We focus on the three most robust methodologies: [3+2] Cycloaddition , Pd-Catalyzed Carboamination , and Intramolecular Nucleophilic Substitution .

Module 1: [3+2] Cycloaddition (Azomethine Ylides)

Best for: Complex scaffolds, high stereocomplexity, spiro-fused systems.

Mechanistic Insight

The reaction typically involves the condensation of an


-amino ester with an aldehyde to form an imine, which undergoes thermal or metal-catalyzed 1,3-prototropy to generate the azomethine ylide dipole. This dipole traps a dipolarophile (alkene/alkyne).
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Ylide Hydrolysis Strictly exclude water. The intermediate imine is highly susceptible to hydrolysis. Use activated 4Å molecular sieves or anhydrous

in the pot.
No Reaction (Stalled) Dipole Stability If using thermal generation, the activation energy may be too high. Switch to Ag(I) or Cu(I) catalysis (3-5 mol%) to lower the activation barrier for ylide formation.
Poor Endo/Exo Selectivity Thermodynamic Control Lower the temperature. High temperatures favor the thermodynamic product (often exo). Run at -78°C to 0°C with a Lewis Acid (e.g.,

) to lock the kinetic (endo) product.
Polymerization of Dipolarophile Lewis Acid Aggression The metal catalyst is initiating polymerization of the alkene (e.g., acrylates). Switch to a milder base (e.g.,

or

) without a metal, or use a less Lewis-acidic metal (Ag instead of Cu).
FAQ: Stereocontrol

Q: I am getting a racemic mixture despite using a chiral auxiliary. Why? A: The background thermal reaction (uncatalyzed) might be outcompeting your chiral catalyst.

  • Fix: Lower the temperature to suppress the thermal background.

  • Fix: Increase catalyst loading to 10 mol%.

  • Fix: Ensure your solvent is non-polar (Toluene/DCM) to maximize the tight ion-pairing required for chiral induction in many catalytic cycles.

Visualization: [3+2] Reaction Pathway

G cluster_0 Ylide Generation cluster_1 Cycloaddition Imine Imine Intermediate Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide Deprotonation Metal Metal Catalyst (Ag/Cu) Metal->Imine Coordination TS Transition State (Concerted) Ylide->TS Alkene Dipolarophile (Alkene) Alkene->TS Product Pyrrolidine Product TS->Product Ring Closure

Figure 1: Mechanistic flow of metal-catalyzed azomethine ylide cycloaddition.

Module 2: Pd-Catalyzed Carboamination

Best for: Aryl-functionalized pyrrolidines, accessing cis-2,5-disubstituted systems.[1]

Expert Protocol: The "Weak Base" Modification

Early protocols used strong bases like


, which often led to side reactions (elimination or epimerization). The modern standard, pioneered by the Wolfe group, utilizes Cesium Carbonate (

)
.

Standard Protocol (Wolfe Conditions):

  • Substrate:

    
    -aminoalkene (N-protected, e.g., Boc).
    
  • Coupling Partner: Aryl Bromide (1.2 equiv).[2]

  • Catalyst:

    
     (2 mol%) + Dpe-phos  (4 mol%).
    
  • Base:

    
     (2.3 equiv).
    
  • Solvent: 1,4-Dioxane (0.25 M).

  • Conditions: 100°C, inert atmosphere.

Troubleshooting Guide
SymptomDiagnosisSolution

-Hydride Elimination (Alkene Product)
Slow Reductive Elimination The Pd-intermediate is eliminating H instead of forming the C-C bond. Use a ligand with a large bite angle (e.g., Dpe-phos, Xantphos) to accelerate reductive elimination.
Protodepalladation (Reduced Product) Hydride Source Contamination Solvent or reagents are acting as hydride sources. Switch solvent to Toluene or Dioxane ; avoid alcohols or DMF. Ensure the reaction is strictly anhydrous.
Low Yield with Aryl Chlorides Oxidative Addition Failure

is insufficient for chlorides. Switch to a precatalyst like Buchwald's G3/G4 series (e.g., RuPhos-Pd-G4) to facilitate oxidative addition.
FAQ: Ligand Selection

Q: When should I use Dpe-phos vs. BINAP? A:

  • Dpe-phos (Bite angle ~102°): Best for racemic synthesis and difficult substrates where

    
     elimination is a problem.
    
  • Siphos-PE or BINAP: Required for enantioselective variants. Note that chiral ligands often require lower temperatures (60-80°C) and may have lower turnover numbers.

Module 3: Intramolecular Cyclization (Baldwin's Rules)

Best for: Simple alkyl pyrrolidines, scale-up.

The 5-Endo-Tet Trap

According to Baldwin's rules, 5-endo-tet cyclizations are disfavored . This is the most common failure mode when researchers attempt to close a pyrrolidine ring by attacking a leaving group inside the newly forming ring.

Troubleshooting Guide
IssueMechanism CheckSolution
Reaction Fails (5-Endo-Tet) Nucleophile cannot reach the

orbital.
Change the strategy. Convert the leaving group handle into an epoxide (opening 5-exo-tet) or an alkene (5-exo-trig radical cyclization).
Elimination instead of Cyclization E2 competition.Switch Leaving Group. Iodides are good but prone to elimination. Use a Mesylate (OMs) or Tosylate (OTs) , which are harder nucleofuges, and use a non-basic nucleophile (e.g., amine rather than amide anion).
Slow Kinetics (5-Exo-Tet) Steric hindrance.Thorpe-Ingold Effect. If possible, introduce gem-dimethyl substituents on the backbone to compress the bond angle and accelerate cyclization.
Visualization: Baldwin's Decision Tree

Baldwin Start Target: Pyrrolidine Ring Closure Check1 Where is the Leaving Group? Start->Check1 Exo Outside Ring (Exo) Check1->Exo Endo Inside Ring (Endo) Check1->Endo Hybrid Carbon Hybridization? Exo->Hybrid Endo->Hybrid Tet sp3 (Tet) Hybrid->Tet Saturated Trig sp2 (Trig) Hybrid->Trig Double Bond Result1 5-Exo-Tet (FAVORED) Tet->Result1 Exo path Result2 5-Endo-Tet (DISFAVORED) Tet->Result2 Endo path Result3 5-Endo-Trig (DISFAVORED) Trig->Result3 Endo path

Figure 2: Decision matrix based on Baldwin's Rules for 5-membered rings.

References

  • Optimization of [3+2] Cycloaddition

    • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.[3] Frontiers in Chemistry.

  • Pd-Catalyzed Carboamination (Wolfe Conditions)

    • Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamin
  • Baldwin's Rules & Cyclization

    • Baldwin's Rules for Ring Closure.[4][5][6] Wikipedia / General Organic Chemistry Consensus.

    • [5]

  • Asymmetric Synthesis

    • Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines. PMC (NIH).

Sources

Troubleshooting

Technical Support Center: Purification of Synthetic 4-Methylpyrrolidine-2-carboxylic Acid

[1][2] Case ID: 4-MePro-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Removal of chemical and stereochemical impurities from synthetic 4-methylproline.[1][2] Intro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: 4-MePro-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Removal of chemical and stereochemical impurities from synthetic 4-methylproline.[1][2]

Introduction: The Purity Paradox

Synthetic 4-Methylpyrrolidine-2-carboxylic acid (4-methylproline) is a critical non-proteinogenic amino acid, often employed to constrain peptide backbone conformation or improve proteolytic stability (e.g., in Caspofungin intermediates).[1][2]

However, its synthesis—typically via cyclization of glutamic acid derivatives or 1,3-dipolar cycloaddition—introduces a unique "Purity Paradox."[1][2] You are rarely fighting just one impurity; you are fighting three distinct classes:

  • Stereochemical Impurities: The molecule has two chiral centers (

    
     and 
    
    
    
    ).[2] Synthetic routes often yield mixtures of cis (2S,4S) and trans (2S,4R) diastereomers.
  • Synthetic Byproducts: Unreacted glutamate esters, decarboxylated pyrrolidines, and reduction byproducts like 4-methylprolinol.[1][2]

  • Inorganic Load: High salt content (NaCl, LiCl) resulting from hydrolysis and neutralization steps.[1][2]

This guide provides a self-validating, tiered purification strategy designed to isolate the bioactive zwitterion.[1][2]

Module 1: Chemical Decontamination (Desalting & Non-Zwitterions)[1][2]

Objective: Remove inorganic salts and uncharged organic byproducts (e.g., 4-methylprolinol) to isolate the crude amino acid zwitterion.[1][2]

The Mechanism: Cation Exchange Chromatography

Because 4-methylproline is an amino acid, it exists as a cation at low pH (protonated amine).[1][2] We utilize this to bind it to a strong cation exchange resin (e.g., Dowex 50W or Oasis MCX), wash away non-basic impurities, and elute with a volatile base.

Protocol A: Ion-Exchange Purification Cycle

Reagents:

  • Resin: Dowex 50W-X8 (H+ form) or equivalent strong cation exchanger.[1][2]

  • Wash Solvent: Distilled Water / 50% Ethanol (for organic removal).[1][2]

  • Eluent: 1M - 2M Aqueous Ammonia (

    
    ).[1][2]
    

Step-by-Step Workflow:

  • Column Preparation: Pack the resin into a glass column. Wash with 3 bed volumes (BV) of water to remove storage preservatives.[2]

  • Loading: Dissolve your crude reaction mixture in minimal water (pH < 3). If the pH is higher, adjust with dilute HCl. Load onto the column at a slow flow rate (1 mL/min).

    • Checkpoint: The amino acid binds to the resin. Salts (NaCl) and neutral organics (esters/alcohols) pass through in the flow-through.[1][2]

  • Washing (The Cleanup):

    • Wash with 3 BV of Water (removes inorganic anions like

      
      ).[1][2]
      
    • Wash with 2 BV of 50% Ethanol/Water (removes hydrophobic non-basic impurities like traces of protected intermediates).

    • Wash with 2 BV of Water (to remove ethanol).[2]

  • Elution: Elute with 1M

    
     . Collect fractions.
    
    • Detection: Use TLC (ninhydrin stain) to identify fractions containing the amino acid.

  • Isolation: Combine active fractions and concentrate under reduced pressure. The ammonia evaporates, leaving the free zwitterion.

Module 2: Stereochemical Resolution (The Cis/Trans Crisis)

Objective: Separate the diastereomers (e.g., removing cis-4-methylproline from the desired trans-isomer).

The Challenge

Enantiomers (L vs D) require chiral chromatography. However, cis and trans isomers are diastereomers; they have different physical properties (solubility, boiling point).[2] We exploit these differences using Derivatization-Crystallization .[1][2]

Protocol B: The "N-Boc Trituration" Method

Direct crystallization of the free amino acid is often difficult due to zwitterionic solubility.[1][2] Protecting the nitrogen with a Boc group (tert-Butyloxycarbonyl) renders the molecule lipophilic and amplifies solubility differences between diastereomers.

Step-by-Step Workflow:

  • Derivatization: React the crude desalted amino acid with

    
     (Di-tert-butyl dicarbonate) and NaOH in dioxane/water.
    
  • Workup: Acidify and extract into Ethyl Acetate (EtOAc). Dry and concentrate.

  • Selective Crystallization:

    • Dissolve the crude N-Boc-4-methylproline in a minimal amount of hot Ethyl Acetate .[1][2]

    • Slowly add n-Hexane or Petroleum Ether until turbidity appears.[1][2]

    • Allow to cool slowly to 4°C.

    • Causality: The trans-isomer often crystallizes preferentially (or vice versa depending on the exact synthesis).[1][2] The minor diastereomer remains in the mother liquor.

  • Deprotection: Dissolve the crystals in

    
     and treat with TFA (Trifluoroacetic acid) to remove the Boc group.
    
  • Final Salt Formation: Precipitate the final product as a hydrochloride or TFA salt using Diethyl Ether (

    
    ).[1][2]
    

Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on the impurity profile.

PurificationLogic Start Crude Synthetic Mixture (Salts, Isomers, Byproducts) Decision1 Is the mixture water-soluble with high salt content? Start->Decision1 IonExchange MODULE 1: Cation Exchange (Dowex 50W-X8) Decision1->IonExchange Yes Derivatization MODULE 2: N-Boc Protection (Amplify Solubility Differences) Decision1->Derivatization No (Organic Soluble) FlowThrough Discard Flow-Through (Inorganic Salts, Neutral Organics) IonExchange->FlowThrough Eluate Elute with NH4OH (Zwitterionic Amino Acid) IonExchange->Eluate 1M Ammonia Decision2 Is Stereochemical Purity Acceptable (>95% de)? Eluate->Decision2 FinalPolish Final Recrystallization (EtOH/Water) Decision2->FinalPolish Yes Decision2->Derivatization No (Mixture of Isomers) Product Pure 4-Methylproline Salt (>98% Chemical & Optical Purity) FinalPolish->Product Crystallization Fractional Crystallization (EtOAc / Hexane) Derivatization->Crystallization Deprotection TFA Deprotection & Ether Trituration Crystallization->Deprotection Purified Crystals Deprotection->Product

Figure 1: Integrated Purification Logic for 4-Methylproline.[1][2] This flowchart guides the user through salt removal (Tier 1) and stereochemical resolution (Tier 2).

Troubleshooting FAQ

Q1: I see a persistent "double spot" on my TLC even after Ion Exchange. What is it?

  • Diagnosis: This is likely the diastereomeric mixture (cis and trans). Silica gel TLC can sometimes partially resolve these diastereomers.[1][2]

  • Solution: Ion exchange only separates based on charge.[1][2] You must proceed to Protocol B (N-Boc Crystallization) or use preparative HPLC with a C18 column (using a slow gradient of Acetonitrile/Water with 0.1% TFA) to separate them.[1][2]

Q2: My product turned into a sticky oil after removing the ammonia eluent. How do I get a solid?

  • Diagnosis: Free zwitterions are notoriously hygroscopic and difficult to crystallize, especially if trace water remains.[1][2]

  • Solution:

    • Redissolve the oil in a small amount of water.[2][3]

    • Add dilute HCl to convert it to the hydrochloride salt (more crystalline).[2]

    • Evaporate to dryness.

    • Triturate (grind under solvent) with Diethyl Ether or Acetone . This removes residual water and forces the salt to precipitate as a white solid.

Q3: Can I use Copper(II) complexes to separate the isomers?

  • Insight: Yes. Copper(II) salts form chelate complexes with amino acids.[1][2] The solubility of cis vs trans copper complexes often differs significantly.[2]

  • Protocol: Boil the crude amino acid with excess Copper(II) Carbonate (basic copper carbonate) in water. Filter the hot excess carbonate.[2] Allow the blue solution to cool.[2] One isomer's copper complex often crystallizes out first.[1][2] The free amino acid can be recovered by treating the complex with

    
     or thioacetamide (removing Copper as CuS precipitate).
    

Summary Data: Solubility & Properties

Parametertrans-4-Methylprolinecis-4-MethylprolinePurification Implication
Water Solubility HighHighCannot separate easily in pure water.[1][2]
Alcohol Solubility ModerateModerate-HighFractional crystallization possible in EtOH.[1][2]
N-Boc Solubility Soluble in EtOAcHighly Soluble in EtOAcKey Lever: cis-N-Boc is often more soluble; trans crystallizes.[1][2]
Isoelectric Point ~6.0~6.0Ion exchange behaves identically for both.[1][2]

References

  • Synthesis and Diastereomeric Separation

    • Title: Concise, stereoselective route to the four diastereoisomers of 4-methylproline.[2][4][5]

    • Source: National Institutes of Health (PubMed) / J Org Chem.[2]

    • URL:[Link]

  • General Purification of Proline Derivatives

    • Title: Separation and Purification of L-Proline and L-Hydroxyproline from Hydrolysates.[1][2][6]

    • Source: ResearchGate.[1][2]

    • URL:[Link]

  • Analytical Separation (Chiral)

    • Title: Stereoselective separation of 4-hydroxyproline (analogous structure) by electrokinetic chromatography.[1][2][7]

    • Source: CORE / Microchemical Journal.[1][2]

    • URL:[Link][1]

  • Material Safety & Properties

    • Title: (2R,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride (Compound Summary).[1][2][8]

    • Source: PubChem.[1][2][8]

    • URL:[Link][1]

Sources

Optimization

preventing racemization during derivatization of 4-methylproline

Topic: Preventing Epimerization During Derivatization & Coupling Ticket ID: 4MP-ISO-001 Status: Open Support Tier: Senior Application Scientist Executive Summary: The "Epimerization Trap" You are likely here because you...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Epimerization During Derivatization & Coupling Ticket ID: 4MP-ISO-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary: The "Epimerization Trap"

You are likely here because you have observed "split peaks" in your HPLC traces or inconsistent biological activity in your 4-methylproline (4-MePro) containing peptides.

The Problem: Unlike standard proline, 4-methylproline has two chiral centers (C2 and C4). "Racemization" at the


-carbon (C2) does not produce an enantiomer; it produces a diastereomer  (specifically, an epimer).
  • Target: trans-4-methyl-L-proline.

  • Impurity: cis-4-methyl-D-proline (via C2 inversion).

Because diastereomers have different physical properties, they are separable, but they also fold differently, potentially destroying your peptide's secondary structure. This guide provides the protocols to prevent this inversion.

The Mechanism: Why C2 Inverts

To prevent the issue, you must understand the enemy. In 4-MePro, the steric bulk of the methyl group at C4 can exacerbate ring strain, but the primary driver of epimerization is base-mediated enolization via the oxazolonium pathway.

Visualizing the Pathway

The following diagram illustrates how an activated 4-MePro ester converts to an oxazolonium ion, leading to loss of chirality at C2.

EpimerizationMechanism cluster_risk CRITICAL RISK ZONE Native Native (2S,4R)-4-MePro Activated Activated Ester (O-Acylisourea) Native->Activated Activation (DIC/HATU) Oxazolonium Oxazolonium Intermediate Activated->Oxazolonium Nu: Attack (Backbiting) Oxazolonium->Native Amine Coupling (50% Chance) Enol Enol Tautomer (Planar C2) Oxazolonium->Enol Base (DIPEA) Abstracts H+ Epimer Epimerized Product (2R,4R)-4-MePro Oxazolonium->Epimer Amine Coupling (50% Risk) Enol->Oxazolonium Reprotonation (Random Face)

Figure 1: The mechanism of C2-epimerization. The formation of the oxazolonium intermediate allows the C2 proton to be abstracted by excess base, creating a planar enol that can reprotonate on the wrong face.

Synthetic Protocols: Preventing Epimerization
Protocol A: The "Safe" Coupling (Oxyma/DIC)

Context: Peptide synthesis or fragment coupling. Why this works: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior additive to HOBt/HOAt.[1][2] It creates an active ester that is reactive enough to couple quickly but stable enough to suppress oxazolonium formation. It operates at a lower pH than HATU/DIPEA systems.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide)

  • Additive: Oxyma Pure

  • Solvent: DMF or NMP (Anhydrous)

  • Base: NONE (Crucial: DIC/Oxyma does not require tertiary bases during activation).

Step-by-Step:

  • Dissolution: Dissolve Fmoc-4-MePro-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DMF.

  • Activation (Cold): Cool the solution to 0°C . Add DIC (1.0 equiv).

  • Pre-activation: Stir at 0°C for 2-5 minutes. Do not exceed 5 minutes.

  • Coupling: Add the pre-activated mixture to the resin/amine component.

  • Temperature: Allow to warm to Room Temperature (RT) naturally. Do not heat above 40°C, even for "microwave" protocols, as 4-MePro is thermally sensitive.

Protocol B: The "High-Risk" Rescue (HATU/Collidine)

Context: If DIC/Oxyma fails to drive the reaction to completion due to steric hindrance. Why this works: HATU is more potent but requires base. 2,4,6-Collidine (TMP) is a weaker, more sterically hindered base than DIPEA, significantly reducing proton abstraction at C2.

Step-by-Step:

  • Dissolve Fmoc-4-MePro-OH (1.0 equiv) and HATU (0.95 equiv) in DMF.

  • Add 2,4,6-Collidine (2.0 equiv) instead of DIPEA/NMM.

  • Add to resin immediately. Do not pre-activate for more than 30 seconds.

Analytical Protocols: Detection & Validation

You cannot fix what you cannot measure. Standard C18 HPLC may not separate 4-MePro epimers efficiently. You must use Marfey’s Reagent (FDAA) .[3]

Protocol C: Marfey’s Method for 4-MePro

Context: Determining the Enantiomeric/Diastereomeric Excess (% de) of your starting material or hydrolysate. Principle: FDAA reacts with the secondary amine to form diastereomers that are easily separable on standard C18 columns.

Data Table: Expected Elution Order (Generic C18)

Isomer Configuration Relative Retention Polarity Note
L-FDAA-L-4-MePro Elutes First More Polar

| L-FDAA-D-4-MePro | Elutes Second | Less Polar (Intramolecular H-bonding) |

Workflow Diagram:

MarfeyProtocol Sample Sample (50 µg Amino Acid) Reagent Add Marfey's Reagent (1% FDAA in Acetone) Sample->Reagent Base Add NaHCO3 (1M) (pH ~8.5) Reagent->Base Heat Incubate 40°C for 60 mins Base->Heat Quench Quench (2M HCl) Heat->Quench Analyze HPLC Analysis (340 nm detection) Quench->Analyze

Figure 2: Workflow for derivatizing 4-methylproline with Marfey's Reagent (FDAA).

Step-by-Step:

  • Prepare Sample: 50 µL of 50 mM aqueous solution of the hydrolyzed peptide (or free AA).

  • Add Reagent: Add 100 µL of 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Basify: Add 20 µL of 1 M NaHCO

    
    .
    
  • Incubate: Heat at 40°C for 1 hour . (Do not overheat; FDAA can degrade).

  • Quench: Add 10 µL of 2 M HCl to stop the reaction.

  • Dilute: Add 400 µL 50% Acetonitrile/Water.

  • Inject: Analyze via HPLC (C18 column, Gradient: 10% -> 60% ACN with 0.1% TFA). Detect at 340 nm .

Troubleshooting & FAQs

Q: I see a small shoulder peak (~2%) in my starting material. Is this acceptable? A: For 4-MePro, likely not. Because it is a diastereomer, it may not co-crystallize or behave identically to the L-isomer. If you are developing a drug candidate, you must perform a recrystallization or prep-HPLC purification to remove the D-epimer before synthesis.

Q: Can I use DMAP to speed up the coupling? A: ABSOLUTELY NOT. DMAP is a "racemization catalyst" for activated amino acids. It stabilizes the N-acylpyridinium ion, which is highly susceptible to base-catalyzed enolization. If you need a catalyst, use 4-PPY (4-pyrrolidinopyridine) sparingly, but Oxyma/DIC is preferred.

Q: My GC-MS peaks are tailing. How do I derivatize 4-MePro for GC? A: Proline derivatives often tail due to the secondary amine.

  • Solution: Use a two-step derivatization.

    • Methyloxime formation: (If carbonyls are present).

    • Silylation: Use MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Critical: Avoid base-catalyzed methylation (e.g., MeI/NaH), which will instantly racemize the C2 center. Use acid-catalyzed methylation (MeOH/SOCl

      
      ) at 0°C if methyl esters are required.
      
References
  • Mechanisms of Racemization: Steinauer, R., et al. "Racemization of Amino Acid Residues." Journal of Chromatography A, 2016. Link

  • Oxyma Pure Efficacy: Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 2009. Link

  • Marfey's Method for 4-Methylproline: Murphy, A. C., et al. "Concise, Stereoselective Route to the Four Diastereoisomers of 4-Methylproline."[4] Journal of Natural Products, 2008.[4] Link

  • Collidine vs DIPEA: Carpino, L. A., et al. "Racemization Studies During Solid-Phase Peptide Synthesis Using Azabenzotriazole-Based Coupling Reagents." Journal of the Chemical Society, Chemical Communications, 1994. Link

  • FDAA Protocol: Bhushan, R., & Brückner, H. "Marfey's Reagent for Chiral Amino Acid Analysis: A Review." Amino Acids, 2004.[2] Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Boc-4-Methylproline

[1][2] Product: Boc-4-methyl-L-proline (Boc-4-MePro-OH) CAS: 23009-50-9 (Parent amine) / Derivatives vary Application: Peptide synthesis, conformational constraining, medicinal chemistry.[1][2] Core Stability Overview Bo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Product: Boc-4-methyl-L-proline (Boc-4-MePro-OH) CAS: 23009-50-9 (Parent amine) / Derivatives vary Application: Peptide synthesis, conformational constraining, medicinal chemistry.[1][2]

Core Stability Overview

Boc-4-methylproline is a non-proteinogenic amino acid derivative used to restrict peptide backbone conformation.[1][2] While generally stable under standard storage conditions, it exhibits specific physicochemical behaviors—often mistaken for degradation—that stem from the steric bulk of the methyl group and the tertiary amide nature of the proline ring.

Stability Matrix
ParameterSensitivityRecommended ConditionCritical Notes
Temperature Moderate-20°C (Long-term)Stable at RT for days; prolonged heat (>40°C) can induce decarboxylation or racemization.[1][2]
Moisture High DesiccatedHighly hygroscopic.[1][2] Absorbs atmospheric water rapidly, turning from solid to sticky oil/gum.[1][2]
Acidity Critical pH > 4The tert-butyloxycarbonyl (Boc) group is acid-labile.[1][2] Exposure to acid vapors (HCl, TFA) removes protection.[1][2]
Light LowDark/Amber VialNo specific photosensitivity, but standard practice dictates light protection.[1][2]
Oxidation LowInert Gas (Ar/N₂)The pyrrolidine ring is relatively resistant to oxidation compared to Met or Cys.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: Physical State Change (Solid to Oil)

User Question: "I purchased Boc-4-methylproline as a white powder, but after opening and storing it for a week, it has turned into a sticky, colorless gum. Has it degraded?"

Technical Diagnosis: Likely No . This is a physical change, not chemical degradation.[1][2]

  • Cause: Hygroscopicity .[1][2] Proline derivatives, especially N-protected ones, are notorious for absorbing moisture from the air.[1][2] The 4-methyl group increases lipophilicity but does not negate the hygroscopic nature of the carbamate and carboxylic acid functions.[1] The absorbed water lowers the glass transition temperature (

    
    ), causing the amorphous solid to "oil out."[2]
    
  • Verification: Check purity via HPLC. If the main peak is intact (despite the physical state), the compound is usable.[2]

  • Solution: Redissolve in dichloromethane (DCM) and re-evaporate (rotovap) followed by high-vacuum drying to restore the foam/solid state.[1][2] Store in a desiccator.

Issue 2: "Impurity" Peaks in Analysis (Rotamers)

User Question: "My HPLC and NMR show two distinct sets of peaks (ratio approx. 60:40 or 70:30). I suspect contamination or racemization."

Technical Diagnosis: Likely False Positive .[1][2]

  • Cause: Cis/Trans Rotamerism .[1][2] The

    
    -Boc group on the proline nitrogen creates a tertiary amide bond.[1] Due to the steric hindrance of the pyrrolidine ring (exacerbated by the 4-methyl substitution), rotation around the N-C(O) bond is slow on the NMR timescale.[2] This results in two observable conformers (rotamers) in solution.[1][2]
    
  • Verification:

    • NMR: Run a Variable Temperature (VT) NMR experiment. Heat the sample to 50-60°C. If the peaks coalesce into a single set, they are rotamers.[1][2] Impurities will not coalesce.[1][2]

    • HPLC: Change the gradient slope. Rotamers often interconvert on the column, leading to a "plateau" between peaks or peak shape distortion depending on the flow rate and temperature.

Issue 3: Solubility Difficulties

User Question: "The compound is not dissolving fully in water or buffer."

Technical Diagnosis: Expected Behavior.

  • Cause: The Boc group is hydrophobic, and the 4-methyl group adds further lipophilicity.[2] Boc-4-methylproline is sparingly soluble in pure water.[1][2]

  • Solution: Dissolve the compound in a small amount of organic solvent (DMF, DMSO, or Ethanol) first, then dilute into the aqueous buffer.[2] Maintain organic co-solvent concentration >5-10% if possible.[1][2]

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Purity Validation

Use this to distinguish between chemical impurities and conformational isomers.[1][2]

  • Preparation: Dissolve ~10 mg of Boc-4-MePro-OH in 0.6 mL DMSO-

    
     (DMSO has a high boiling point, suitable for heating).
    
  • Baseline Scan: Acquire a standard

    
    H-NMR spectrum at 25°C (298 K). Note the chemical shifts of the tert-butyl protons (usually a split singlet around 1.4 ppm).[1]
    
  • Heating: Increase the probe temperature to 343 K (70°C) in 10-degree increments. Allow 5 minutes for equilibration at each step.

  • Acquisition: Acquire spectra at each temperature.

  • Analysis: Observe the tert-butyl signal.

    • Result: If the split peaks merge into a single sharp singlet at high temperature, the sample is pure.

Protocol B: Recovery from "Oiled Out" State

Use this to restore the solid form for easier weighing.[2]

  • Dissolution: Dissolve the sticky gum in minimal Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Drying: Add anhydrous

    
     to remove absorbed water.[1][2] Filter the solid.[1][3]
    
  • Evaporation: Concentrate the filtrate on a rotary evaporator (

    
    °C water bath).
    
  • Azeotroping: Add a small volume of Hexane or Diethyl Ether to the residue and re-evaporate.[1] This helps break the oil structure (trituration).[1][2]

  • High Vacuum: Place the flask under high vacuum (< 1 mbar) overnight. The product should expand into a white crisp foam.[1]

Visualizations

Figure 1: Diagnostic Decision Tree for Purity Issues

Caption: Logical workflow to determine if observed anomalies are due to degradation, moisture, or rotamerism.

StabilityDiagnosis Start User Observes Issue IssueType What is the symptom? Start->IssueType Sticky Sticky Gum / Oil IssueType->Sticky Physical ExtraPeaks Extra Peaks (NMR/HPLC) IssueType->ExtraPeaks Analytical CheckSeal Was container left open? Sticky->CheckSeal Hygro Hygroscopic Absorption (Physical Change) CheckSeal->Hygro Yes/No (Likely) Redry Action: Redissolve in DCM & Dry under High Vac Hygro->Redry PeakRatio Are peaks ~70:30 ratio? ExtraPeaks->PeakRatio VT_Test Run VT-NMR (Protocol A) PeakRatio->VT_Test Yes Impurity Chemical Impurity (Degradation) PeakRatio->Impurity No (Small <5% peaks) Coalesce Do peaks coalesce? VT_Test->Coalesce Rotamers Cis/Trans Rotamers (Product is Pure) Coalesce->Rotamers Yes Coalesce->Impurity No

[1][2]

Figure 2: Storage & Handling Workflow

Caption: Best practices for maintaining the integrity of Boc-4-methylproline during long-term storage.

StorageWorkflow Receipt Receive Shipment TempCheck Check Temp Monitor (Did it thaw?) Receipt->TempCheck LongTerm Long Term Storage -20°C TempCheck->LongTerm Usage Ready to Use LongTerm->Usage Experiment Planned Equilibration Warm to RT (Closed Container) Usage->Equilibration CRITICAL STEP Weighing Weigh Quickly (Avoid Humidity) Equilibration->Weighing Prevents Condensation Reseal Purge with N2/Ar & Seal Tightly Weighing->Reseal Reseal->LongTerm

References

  • Thermo Fisher Scientific. (n.d.).[1][2] N-Boc-trans-4-hydroxy-L-proline methyl ester Safety Data Sheet. Retrieved from [Link][1][2][4]

  • Smyth, T. P., et al. (2009).[1][2] Rotameric populations in N-Boc-4-substituted prolines. Tetrahedron: Asymmetry, 20(12), 1433-1436.[1][2] (Validates rotameric behavior in 4-substituted prolines).

  • PubChem. (2025).[1][2] Compound Summary: N-Boc-4,4-difluoro-L-proline methyl ester.[1][2] Retrieved from [Link]

Sources

Optimization

optimizing chiral HPLC separation of 4-methylproline enantiomers

Welcome to the Advanced Separations Support Hub. Subject: Optimization of 4-Methylproline (4-MePro) Enantioseparation Ticket Priority: High (Method Development & Troubleshooting) Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separations Support Hub. Subject: Optimization of 4-Methylproline (4-MePro) Enantioseparation Ticket Priority: High (Method Development & Troubleshooting) Assigned Specialist: Senior Application Scientist

Introduction: The "Secondary Amine" Challenge

Separating 4-methylproline enantiomers presents a distinct challenge compared to standard amino acids. Unlike primary amines (e.g., Leucine, Alanine), 4-methylproline is a secondary amine with a pyrrolidine ring.[1][2] This structural constraint renders standard derivatization reagents like OPA (o-phthalaldehyde) ineffective and complicates recognition on standard Crown Ether columns (which prefer primary ammonium ions).[1][2]

This guide prioritizes two validated pathways:

  • Indirect Separation (Derivatization): The most robust method for biological matrices and high sensitivity.[1][2]

  • Direct Separation: For synthetic purity analysis of free or protected amino acids.[2]

Module 1: Method Selection (Triage)

Before selecting a column, you must categorize your sample.[1][2] Use the decision matrix below to select the correct workflow.

MethodSelection Start Start: Sample Type Q1 Is the Amino Acid Protected? (e.g., Boc, Fmoc, Cbz) Start->Q1 Protected Yes (Synthetic Intermediate) Q1->Protected Yes Free No (Free Amino Acid) Q1->Free No Polysaccharide Method A: Polysaccharide Columns (AD-H, OJ-H) Normal Phase Mode Protected->Polysaccharide Q2 Is UV Sensitivity Critical? (e.g., Biological Matrix) Free->Q2 Deriv Yes (Low Conc/Matrix) Q2->Deriv Direct No (High Conc/Standard) Q2->Direct Marfeys Method B: Marfey's Reagent (FDAA) Separation on C18 Column Deriv->Marfeys ZWIX Method C: Zwitterionic Columns (Chiralpak ZWIX) or Ligand Exchange (MA+) Direct->ZWIX

Figure 1: Decision matrix for selecting the optimal separation strategy based on sample state and sensitivity requirements.[1]

Module 2: Indirect Separation (Marfey's Method)

Best For: Biological samples, trace analysis, and resolving complex stereochemistry (e.g., cis vs. trans and L vs. D).[1]

Since 4-methylproline lacks a strong chromophore, derivatization is often mandatory for UV detection.[1][2][3] We recommend Marfey's Reagent (FDAA) over others because it reacts readily with secondary amines and converts enantiomers into diastereomers, which can be separated on a standard achiral C18 column.[1][2]

Protocol: FDAA Derivatization of 4-Methylproline [2]
StepActionCritical Technical Note
1. Prep Dissolve sample (50 µL, ~50 mM) in H₂O. Add 100 µL 1% FDAA in acetone.FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is light sensitive.[2] Handle in amber vials.
2. Buffer Add 20 µL 1M NaHCO₃ .[2]High pH (8.0–9.[1][2]0) is required to deprotonate the secondary amine for nucleophilic attack.[2]
3. Heat Incubate at 40°C for 60 mins .Do not exceed 50°C; proline derivatives can suffer from racemization or degradation at high heat.[2]
4. Quench Add 10 µL 2M HCl to stop reaction.Acidification prevents side reactions and prepares the sample for RP-HPLC.
5.[2] Analyze Inject onto C18 Column.[2]Detection: 340 nm (max absorbance of the DNP moiety).[1][2]
Chromatographic Conditions (C18)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 50mM TEAP pH 3.0).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 10% B to 50% B over 40 minutes.

  • Elution Logic: The L-L diastereomer typically elutes before the L-D diastereomer due to intramolecular H-bonding differences in the derivative.[2]

Module 3: Direct Separation (Protected Intermediates)

Best For: Synthetic chemistry monitoring (e.g., Boc-4-methylproline).[1]

When the amine is protected (e.g., Boc, Cbz), the molecule loses its zwitterionic character and behaves like a neutral polar organic molecule.[1] Polysaccharide columns are the gold standard here.

Recommended Columns & Conditions
ColumnSelectorMobile Phase (Normal Phase)Selectivity Driver
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)Heptane / Ethanol (90:[2]10)Inclusion complexes; highly effective for proline derivatives [1].[1][2]
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Heptane / IPA (85:[1]15)Hydrogen bonding and steric fit in the amylose groove.[2]

Troubleshooting Resolution on Polysaccharide Columns:

  • Issue: Peaks are broad or tailing.

  • Fix: Add 0.1% TFA (Trifluoroacetic acid) to the mobile phase.[1][2][4] This suppresses the ionization of the carboxylic acid group on the proline ring, sharpening the peak.[1]

Module 4: Troubleshooting & FAQs
Q1: Why can't I use a standard Crown Ether (CROWNPAK CR) column?

A: Standard Crown Ether columns (like CROWNPAK CR(+)) rely on the formation of a host-guest complex with a primary ammonium ion (-NH₃⁺).[1] 4-methylproline is a secondary amine (-NH₂⁺-).[2] The steric bulk of the methyl group on the pyrrolidine ring and the lack of a third hydrogen on the nitrogen significantly destabilize the inclusion complex, leading to poor or no retention.

  • Alternative: If you must use direct separation for the free amino acid, use Chiralpak ZWIX(+) (Zwitterionic stationary phase) which uses a synergistic double ion-pairing mechanism effective for proline analogs.[1]

Q2: I see "Ghost Peaks" in my Marfey's analysis.

A: This is usually unreacted FDAA.

  • Diagnosis: Run a blank injection (Reagent + Buffer + Heat, no Amino Acid).[1][2]

  • Solution: FDAA elutes later than most amino acid derivatives.[2] Ensure your gradient flush is long enough (go to 90% ACN) to clear excess reagent between runs.[1]

Q3: How do I distinguish cis vs. trans isomers from enantiomers?

A: 4-methylproline has 4 isomers: (2S,4S), (2S,4R), (2R,4S), (2R,4R).[1]

  • On C18 (Marfey's): You will see 4 peaks.[1][2][5] The cis/trans diastereomers (e.g., 2S,4S vs 2S,4R) separate easily based on hydrophobicity.[1] The enantiomeric pairs (which become diastereomers after derivatization) separate based on the interaction with the FDAA chiral center.[1][2]

  • Validation: You must inject a known standard (e.g., pure L-trans-4-MePro) to confirm elution order.[2] Do not rely solely on literature retention times as they drift with pH.[2]

Troubleshooting Issue Issue: Poor Resolution (Rs < 1.5) Check1 Check Mobile Phase pH Issue->Check1 PathA pH is correct Check1->PathA PathB pH drifted Check1->PathB Check2 Check Temperature PathA->Check2 FixB Remake Buffer. Marfey's requires pH 3.0 (TEAP) Direct requires acidic (TFA) PathB->FixB Fix2 Lower Temp (10-15°C) Improves chiral recognition Check2->Fix2

Figure 2: Troubleshooting logic for resolution issues.

References
  • Separation of Proline Derivatives (Chiralcel OJ-H)

    • Source: Royal Society of Chemistry (Supplementary Info).[1][2] "A convenient synthetic route to (2S, 4S)-methylproline..."[1]

    • Context: Confirms use of Chiralcel OJ-H with Heptane/Ethanol for Boc-protected intermedi
  • Marfey's Reagent Protocol (FDAA)

    • Source: Fisher Scientific / Thermo Scientific.[2] "FDAA, Marfey's Reagent Product Information."

    • Context: Standard protocol for reacting secondary amines and elution order on C18.
  • Chiral Separation of 4-Methylproline Diastereomers

    • Source: Journal of Natural Products (PubMed).[1][2][6] "Concise, stereoselective route to the four diastereoisomers of 4-methylproline."

    • Context: Validates the synthesis and separation of all 4 isomers using Marfey's analysis.
  • Crown Ether Limitations (Primary vs Secondary)

    • Source: Daicel Chiral Technologies.[2] "Instruction Manual for CROWNPAK CR-I(+)".

    • Context: Explicitly states the column is designed for amino acids with primary amino groups.

Sources

Troubleshooting

troubleshooting low yields in Michael addition for pyrrolidine synthesis

Topic: Troubleshooting Low Yields in Organocatalytic Michael Addition Lead Scientist: Dr. A. Vance, Senior Application Scientist Introduction The synthesis of chiral pyrrolidines via the Michael addition—typically follow...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Organocatalytic Michael Addition Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

The synthesis of chiral pyrrolidines via the Michael addition—typically followed by a cyclization cascade (e.g., [3+2] or Michael-Henry)—is a cornerstone of modern asymmetric catalysis. However, these reactions are notoriously sensitive to "invisible" variables. When yields drop, the culprit is rarely a single factor but a misalignment of kinetic activation and thermodynamic stability.

This guide moves beyond basic stoichiometry. We analyze the causality of failure modes in the organocatalytic route (e.g., using Jørgensen-Hayashi or proline-derived catalysts), focusing on the delicate balance between the enamine/iminium cycles and the parasitic pathways that erode yield.

Diagnostic Workflow

Before altering reagents, locate your failure mode using this logic flow.

TroubleshootingFlow start Low Yield Detected tlc TLC/NMR Analysis of Crude start->tlc sm_remains SM Remains (Low Conversion) tlc->sm_remains Kinetic Issue prod_low SM Consumed (Product Missing) tlc->prod_low Workup/Side Rxn wrong_iso Wrong Diastereomer (Low dr/ee) tlc->wrong_iso Stereo Issue cat_death Catalyst Deactivation (Check H2O/Acid) sm_remains->cat_death retro Retro-Michael (Check Temp/Time) prod_low->retro solubility Aq. Phase Loss (Check pH) prod_low->solubility

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in pyrrolidine synthesis.

Module 1: Kinetics & Conversion (The "Stalled Reaction")

Q: My reaction stalls at 50-60% conversion despite extending reaction time. Adding more catalyst doesn't help. Why?

A: You are likely experiencing product inhibition or catalyst poisoning rather than simple decomposition. In enamine catalysis, the product (a secondary amine pyrrolidine) is basic and can compete with the catalyst for the co-acid or the substrate.

  • The Mechanism: The reaction requires a delicate proton shuttle. If your pyrrolidine product is highly basic, it may sequester the acidic additive (e.g., benzoic acid or p-nitrobenzoic acid) required to facilitate the turnover of the catalytic cycle.

  • Troubleshooting Steps:

    • Check Acid Loading: Ensure you are using a co-acid (typically 10-20 mol%). If the reaction stalls, try a slightly stronger acid (e.g., 2,4-dinitrobenzoic acid) to ensure the catalyst dissociates from the product [1].

    • Water Content: While some water is necessary for hydrolysis in iminium cycles, in enamine cycles (Michael addition), excess water hydrolyzes the enamine intermediate back to the aldehyde/ketone before it can react. Use 4Å molecular sieves if using hygroscopic solvents like DMF or DMSO.

Q: I am using a nitroolefin acceptor, but the reaction is sluggish. Does the electronic nature of the nitroolefin matter?

A: Yes, critically. The Michael addition is nucleophilic; therefore, the electrophilicity of the acceptor dictates the rate (LUMO lowering).

  • Electronic Effect: Electron-Withdrawing Groups (EWGs) on the

    
    -nitrostyrene ring generally decrease yield in organocatalytic systems due to competing polymerization or degradation, whereas Electron-Donating Groups (EDGs) often stabilize the intermediate but react slower [2].
    
  • Steric Effect: Ortho-substitution on the aryl ring of the nitroolefin creates significant steric clash with the bulky catalyst (e.g., diphenylprolinol silyl ether), dramatically slowing the

    
     bond formation.
    
  • Solution: For sluggish substrates, increase concentration (up to 1.0 M) rather than temperature. High concentration favors the bimolecular Michael step over unimolecular degradation pathways.

Module 2: Thermodynamics & Reversibility (The "Disappearing Product")

Q: I see the product on TLC after 4 hours, but after leaving it overnight, the spot diminishes. Where did it go?

A: You are witnessing the Retro-Michael reaction . The Michael addition is reversible. In pyrrolidine synthesis, the initial addition to the nitroolefin creates a zwitterionic intermediate. If the subsequent cyclization (e.g., hemiaminal formation) is slow, the equilibrium can shift back to starting materials, especially if the system is thermodynamically unstable [3].

  • Thermodynamic Trap: Prolonged reaction times allow the system to find the global thermodynamic minimum, which might be the separated starting materials or a thermodynamic polymer, rather than your kinetic pyrrolidine product.

  • Corrective Action:

    • Quench Early: Monitor consumption of the limiting reagent. Once it plateaus, quench immediately. Do not "let it stir overnight for good measure."

    • Lower Temperature: Retro-Michael is entropy-driven. Lowering the temperature (e.g., from RT to 4°C or -20°C) suppresses the reverse reaction more than the forward reaction, shifting the equilibrium toward the adduct [4].

Module 3: Isolation & Purification (The "Invisible Yield")

Q: My crude NMR looks great, but I lose 40% of my mass during aqueous workup. Is my compound decomposing?

A: It is likely not decomposing but partitioning into the aqueous phase. Pyrrolidines, especially those with polar side chains (nitro, hydroxyl), are highly water-soluble secondary amines.

  • The pH Trap: Standard workups often use neutral water or weak bases. At neutral pH, the pyrrolidine (pKa ~11) may be partially protonated (ammonium salt), making it water-soluble.

  • The "Salting Out" Protocol:

    • Saturate: Use saturated NaCl (brine) for all washes.

    • pH Adjustment: Basify the aqueous layer to pH > 12 using 1M NaOH to ensure the pyrrolidine is fully deprotonated and neutral (organic soluble) [5].

    • Resin Capture: For highly polar derivatives, skip liquid-liquid extraction. Pass the crude reaction mixture through a cation-exchange resin (e.g., Dowex 50W). Wash with MeOH to remove non-basic impurities, then elute the pyrrolidine with

      
      .
      
Optimized Experimental Protocol

Standardized for Diphenylprolinol Silyl Ether Catalysis

ParameterSpecificationRationale
Stoichiometry Aldehyde (2.0 equiv) : Nitroolefin (1.0 equiv)Excess donor drives equilibrium forward (Le Chatelier's principle).
Catalyst Jørgensen-Hayashi Catalyst (10-20 mol%)Optimal balance of steric shielding and reactivity.
Additive Benzoic Acid (10-20 mol%)Accelerates enamine formation; prevents catalyst stagnation.
Solvent Toluene or DCM (0.5 - 1.0 M)Non-polar solvents tighten the transition state (electrostatic interactions).
Temperature 0°C to RT0°C maximizes ee/dr; RT maximizes conversion. Avoid heating.
Quench 1N HCl or Flash ChromatographyAcidic quench stabilizes the amine; immediate column prevents retro-reaction.
Mechanistic Visualization

Understanding the cycle is key to troubleshooting. The diagram below illustrates the critical "Enamine Activation" pathway and the points of failure.

Mechanism cluster_0 Critical Failure Point: Water Tolerance Cat Sec-Amine Catalyst Enamine Enamine Intermediate Cat->Enamine + Ald - H2O Ald Aldehyde (Donor) Ald->Enamine Acid Additive MA_Adduct Michael Adduct Enamine->MA_Adduct + Nitro (C-C Bond) Nitro Nitroolefin (Acceptor) MA_Adduct->Enamine Retro-Michael (Reversible) Cyclic Pyrrolidine Product MA_Adduct->Cyclic Hydrolysis & Cyclization Cyclic->Cat Turnover

Figure 2: Catalytic cycle showing the enamine formation, Michael addition, and the risk of reversibility (Retro-Michael).

References
  • Acid Additives in Organocatalysis

    • Title: Organocatalysis for the Asymmetric Michael Addition of Aldehydes and

      
      -Unsaturated Nitroalkenes.[1]
      
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Substrate Scope & Electronic Effects

    • Title: Asymmetric Michael Addition Organoc

      
      -Dipeptides.[2]
      
    • Source: MDPI (Molecules).
    • URL:[Link][3]

  • Reversibility (Retro-Michael)

    • Title: The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights.[4]

    • Source: RACO.
    • URL:[Link]

  • General Mechanism & Optimization

    • Title: Michael Addition - Reaction Mechanism and Conditions.[3][4][5][6][7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Title: Dewatering and purification of crude pyrrolidine (Patent US6353118B1).

Sources

Optimization

Technical Support Center: Handling Hygroscopic 4-Methylpyrrolidine-2-carboxylic Acid Salts

Status: Active Agent: Senior Application Scientist (Ph.D.) Ticket Subject: Moisture Management for 4-Methylproline Analogs[1] Executive Summary You are likely accessing this guide because your solid 4-Methylpyrrolidine-2...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist (Ph.D.) Ticket Subject: Moisture Management for 4-Methylproline Analogs[1]

Executive Summary

You are likely accessing this guide because your solid 4-Methylpyrrolidine-2-carboxylic acid salt (typically the Hydrochloride or Trifluoroacetate) has transitioned into a sticky gum or oil, or your reaction stoichiometry is drifting due to unquantified water mass.[1]

Proline derivatives, particularly 4-substituted analogs like 4-Methylpyrrolidine-2-carboxylic acid , are notoriously hygroscopic.[1] The hydrochloride salt (HCl) often exhibits deliquescence —it absorbs atmospheric moisture until it dissolves in it. This guide provides field-proven protocols to restore, handle, and verify the integrity of these reagents.

Module 1: The "Rescue" Protocol (Troubleshooting)

User Issue: "My reagent arrived as a solid but has turned into a sticky gum/oil in the bottle. Is it degraded?"

Diagnosis: It is likely not degraded but hydrated .[1] The lattice energy of the crystal has been overcome by the hydration energy. You must remove the water to restore the solid form (or a handleable foam) before use.

Protocol: Azeotropic Drying & Recovery Do not rely solely on a vacuum oven for "gummy" salts; the water is often trapped deep within the viscous matrix. You need a solvent carrier to transport the water out.

RescueProtocol Start State: Gummy/Oily Solid Step1 1. Dissolve in MeOH/DCM (1:1) to break viscosity Start->Step1 Step2 2. Evaporate to Residue (Rotovap) Step1->Step2 Step3 3. Add Toluene (Azeotrope Carrier) Step2->Step3 Step4 4. Rotovap at 45°C (Repeat 3x) Step3->Step4 Removes bound water Step4->Step3 Repeat if oil persists Step5 5. High Vacuum Drying (>4 hours, with P2O5 trap) Step4->Step5 End Result: Hygroscopic Foam/Solid Step5->End

Figure 1: Azeotropic recovery workflow for deliquescent amino acid salts.

Step-by-Step Recovery:

  • Dissolution: Dissolve the gummy salt completely in a minimum amount of Methanol (MeOH) or Dichloromethane (DCM).[1] This ensures the water is part of a homogenous solution rather than trapped in a gum.

  • Azeotropic Strip: Add Toluene (approx. 10 mL per gram of salt). Toluene forms a positive azeotrope with water (boiling point ~84°C), allowing water to be carried off at lower temperatures under vacuum.[1]

  • Evaporation: Concentrate on a rotary evaporator. The mixture will likely turn cloudy as water is removed.

  • Repeat: Repeat the toluene addition and evaporation 3 times .

  • Final Dry: Place the flask under high vacuum (<1 mbar) for at least 4 hours.

    • Tip: If a solid powder is required, triturating the resulting foam with anhydrous Diethyl Ether or MTBE under an inert atmosphere can induce precipitation.

Module 2: Prevention & Handling (SOPs)

User Issue: "Every time I open the bottle to weigh it, the solid clumps up. How do I get accurate stoichiometry?"

Scientific Insight: The rate of water uptake for 4-methylproline HCl can be rapid (minutes).[1] Standard weighing paper exposes the compound to ambient humidity long enough to alter the mass by 1-5%, leading to under-loading of the reagent in coupling reactions.

Protocol: Weighing by Difference (The "Closed Loop" Method)

StepActionRationale
1 Tare the entire source vial (with cap on) on the balance.Eliminates exposure of the bulk container to the balance environment.[2]
2 Quickly transfer an estimated amount to your reaction vessel.Minimizes open-air time.[1][2]
3 Reweigh the source vial (with cap on).The loss in mass is the exact amount transferred.
4 Calculate stoichiometry based on this mass.Accounts for the exact amount that left the vial, regardless of speed.

Handling Decision Tree:

HandlingLogic Start Start: Weighing Task Check Check Ambient Humidity Start->Check High >40% RH Check->High Low <40% RH Check->Low ActionHigh Use Glove Bag/Box or 'Weigh by Difference' High->ActionHigh ActionLow Rapid Benchtop Weighing (Minimize exposure) Low->ActionLow Storage Storage: Desiccator (P2O5 or KOH) ActionHigh->Storage ActionLow->Storage

Figure 2: Decision logic for handling hygroscopic salts based on environmental conditions.

Module 3: Analytical Verification

User Issue: "How do I know if my salt is actually dry? Can I trust the weight?"

FAQ: Analytical Methods

Q: Can I use NMR to check for water? A: Qualitative only. You will see a water peak (approx.[1] 4.79 ppm in D2O, variable in DMSO-d6), but integrating it is unreliable due to proton exchange with the ammonium protons of the salt.

Q: What is the Gold Standard? A: Karl Fischer (KF) Titration . For amino acid salts, use a volumetric KF with a methanolic solvent.

  • Note: If you suspect your salt is very wet (>5% water), use a small sample size (10-20 mg) to prevent saturating the KF reagent.[1]

Q: I don't have a KF. What now? A: Use Gravimetric Analysis .

  • Weigh a sample.[1][2][3]

  • Dry it extensively (as per Module 1).[1]

  • Weigh again.[1][4]

  • The % weight loss is your water content. Use the "Dry Weight" for your reaction stoichiometry calculations.

Module 4: Salt Selection Strategy

User Issue: "This HCl salt is impossible to handle. Are there alternatives?"

If the HCl salt is proving operationally difficult for scale-up, consider switching the counterion. The hygroscopicity of salts generally follows the hydration energy of the anion.

Salt FormHygroscopicityCrystallinityRecommendation
Hydrochloride (HCl) High Moderate/GoodStandard, but requires strict moisture control.[1]
Trifluoroacetate (TFA) Very High Low (often oil)Avoid for storage; prepare in situ if needed.[1]
Tosylate (TsOH) Low High Best Alternative. Tosylates often form nice, non-hygroscopic crystals due to lattice packing.[1]
Free Base (Zwitterion) ModerateModerateUsable, but 4-methylproline zwitterions can still hold water.[1]
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for drying organic salts and azeotropic distillation). [1]

  • Mettler Toledo. (n.d.).[1] Karl Fischer Titration Guide - Water Determination. (Methodology for volumetric KF titration of pharmaceutical salts).

  • PubChem. (n.d.).[1][4][5][6] Compound Summary: (2R,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride.[1] National Library of Medicine. [1]

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling Hygroscopic Reagents. (General best practices for difference weighing and storage).

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Assignment of 4-Methylpyrrolidine-2-carboxylic Acid Isomers via 1H NMR

Topic: 1H NMR Characterization of 4-Methylpyrrolidine-2-carboxylic Acid Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The precise s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of 4-Methylpyrrolidine-2-carboxylic Acid Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise stereochemical assignment of 4-methylpyrrolidine-2-carboxylic acid (4-methylproline) is a critical step in the development of peptidomimetics and collagen-stability studies. With two chiral centers (C2 and C4), this molecule exists as four stereoisomers.[1] For the biologically relevant L-series ((2S)-isomers), distinguishing between the (2S, 4S) and (2S, 4R) diastereomers is a frequent analytical bottleneck.

While X-ray crystallography provides absolute configuration, it is often impractical for oily intermediates or non-crystalline zwitterions.[1] Optical rotation is unreliable for determining diastereomeric excess (de) in mixtures.[1] 1H NMR spectroscopy , specifically utilizing Nuclear Overhauser Effect (NOE) analysis and


 coupling constants, remains the most robust, rapid, and accessible method for definitive structural proof.

This guide outlines the comparative advantages of 1H NMR and provides a self-validating protocol for distinguishing the cis ((2S, 4S)) and trans ((2S, 4R)) isomers.

The Stereochemical Challenge

In the context of 4-substituted prolines, "cis" and "trans" nomenclature refers to the relationship between the substituent at C4 and the carboxyl group at C2.

Common NameAbsolute ConfigGeometry (Relative to C2-COOH)Key Structural Feature
Cis-4-Methyl-L-Proline (2S, 4S) Methyl & Carboxyl on Same FaceH2 and H4 are on the Same Face (Syn)
Trans-4-Methyl-L-Proline (2S, 4R) Methyl & Carboxyl on Opposite FacesH2 and H4 are on Opposite Faces (Anti)

Note: The assignment assumes the standard L-proline configuration where the C2-Carboxyl is defined as "Up" (Wedge) relative to the ring plane, placing the C2-Proton "Down" (Dash).

Comparative Analysis: Why 1H NMR?
Feature1H NMR (Recommended) 13C NMR X-Ray Crystallography Optical Rotation
Differentiation High. Distinct coupling (

) and NOE patterns allow absolute relative assignment.
Medium. Chemical shift differences exist but require reference standards for confirmation.[1]Definitive. Provides absolute configuration.[1]Low. Cannot quantify diastereomeric mixtures reliably; highly solvent/pH dependent.
Sample Req. < 5 mg (dissolved).[1]> 10 mg (for good S/N).[1]Single crystal required (difficult for zwitterions/oils).[1]> 10 mg (for stable reading).[1]
Throughput High (10-30 mins).Medium (1-4 hours).Low (Days to Weeks).High (Minutes).[1]
Structural Insight Provides conformational data (ring puckering).[1]Limited conformational insight.[1][2]Static solid-state conformation (may differ from solution).None.

Verdict: 1H NMR is the superior technique for routine identification and diastereomeric purity assessment during synthesis.[1]

Detailed 1H NMR Characterization

The distinction between isomers relies on two physical phenomena: Scalar Coupling (


)  governed by the Karplus equation, and Dipolar Coupling (NOE)  governed by spatial proximity (

).
A. The "Smoking Gun": NOE Correlations

The most reliable method to assign the isomer is 1D NOE difference spectroscopy or 2D NOESY.

  • Scenario A: (2S, 4S) - Cis-Isomer

    • Geometry: The Methyl group (C4) and Carboxyl (C2) are on the same face (Up).

    • Proton Geometry: Consequently, H2 (Down) and H4 (Down) are on the same face of the ring.

    • Diagnostic Signal: Strong NOE correlation between H2 and H4 .[1]

  • Scenario B: (2S, 4R) - Trans-Isomer

    • Geometry: The Methyl group (C4) is Down (trans to Carboxyl).[1]

    • Proton Geometry: H2 (Down) and H4 (Up) are on opposite faces.[1]

    • Diagnostic Signal: Strong NOE correlation between H2 and the Methyl Group (CH3) .[1] Weak or absent NOE between H2 and H4.[1]

B. Chemical Shift & Coupling Trends (

, pH ~7)[1]
Resonance(2S, 4S) - Cis(2S, 4R) - TransMechanistic Reason
Methyl (

)

1.0 - 1.1 ppm (d)

1.0 - 1.1 ppm (d)
Minimal difference; not diagnostic alone.
H2 (

-proton)

4.0 - 4.2 ppm

3.9 - 4.1 ppm
Anisotropic shielding from C4-substituent.
H3a / H3b Large

between geminal protons.[1]
Smaller

between geminal protons.[1]
Ring puckering effects (Endo vs Exo).

Coupling
Distinct large coupling (trans-diaxial like).More averaged couplings.[1]H4 orientation relative to H3 protons.[1]
Experimental Protocol

Objective: Definitive assignment of 4-methylproline isomer via 1D and 2D NMR.

Materials:

  • Sample: 5–10 mg of 4-methylproline (HCl salt or free acid).

  • Solvent: 0.6 mL Deuterium Oxide (

    
    , 99.9% D).[1]
    
  • Internal Standard: TMSP (optional, for shift referencing).[1]

Workflow:

  • Sample Preparation:

    • Dissolve sample in

      
      .[1]
      
    • Note: If the sample is an ester (e.g., methyl ester),

      
       may be used, but 
      
      
      
      is preferred for the free acid to ensure zwitterionic consistency.
  • 1D 1H NMR Acquisition:

    • Acquire standard spectrum (16 scans).[1]

    • Identify the Methyl doublet (~1.1 ppm) and the H2 triplet/doublet of doublets (~4.1 ppm).

  • 2D NOESY Acquisition (The Validation Step):

    • Pulse Sequence: noesyph (Phase sensitive).[1]

    • Mixing Time: 500–800 ms (optimized for small molecules).

    • Scans: 8–16 scans per increment.

  • Data Processing:

    • Phasing: Ensure pure absorption mode.[1]

    • Analysis: Draw a trace through the H2 resonance .[1] Look for cross-peaks at the chemical shift of H4 or Methyl .[1]

Visualization: Isomer Assignment Logic

NMR_Assignment_Flow Start Unknown 4-Methylproline Sample Step1 Acquire 1H NMR & NOESY (Solvent: D2O) Start->Step1 Decision Analyze NOE Cross-peaks from H2 (alpha-proton) Step1->Decision Result_Cis Isomer: (2S, 4S) Common Name: Cis-4-Methyl-L-Proline (Me & COOH on same face) Decision->Result_Cis Strong NOE: H2 ↔ H4 Result_Trans Isomer: (2S, 4R) Common Name: Trans-4-Methyl-L-Proline (Me & COOH on opposite faces) Decision->Result_Trans Strong NOE: H2 ↔ Methyl Group Context_Cis Geometry: H2 (Down) / H4 (Down) Syn-relationship Result_Cis->Context_Cis Context_Trans Geometry: H2 (Down) / H4 (Up) Anti-relationship Result_Trans->Context_Trans

Figure 1: Decision tree for the stereochemical assignment of 4-methylproline isomers based on NOE correlations.

Application Scientist Notes
  • Ring Puckering: The conformation of the pyrrolidine ring is dynamic.[1][3] The (2S, 4R) isomer generally favors the

    
    -exo pucker (similar to hydroxyproline in collagen), while the (2S, 4S) isomer favors the 
    
    
    
    -endo pucker [1]. This puckering influences the
    
    
    coupling constants.
  • Solvent Effects: If using DMSO-

    
    , be aware that hydrogen bonding to the solvent can lock the conformation more rigidly than in 
    
    
    
    , potentially sharpening the NOE signals but altering chemical shifts [2].
  • Synthesis Monitoring: When synthesizing 4-methylproline via hydrogenation of 4-methyleneproline, a mixture is often obtained. 1H NMR integration of the methyl doublets (which often partially overlap) is the fastest way to calculate the diastereomeric ratio (dr).

References
  • Conformational preference and cis-trans isomerization of 4-methylproline residues. Source: Journal of Computational Chemistry / NIH URL:[Link]

  • A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • NMR conformational analysis of cis and trans proline isomers. Source: Biopolymers URL:[Link]

Sources

Comparative

Comparative Analysis: 4-Methylproline vs. 4-Hydroxyproline in Peptide Engineering

Executive Summary In the engineering of peptidomimetics and collagen-like materials, Proline (Pro) analogues are critical for modulating backbone conformation, thermal stability, and proteolytic resistance. Two of the mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of peptidomimetics and collagen-like materials, Proline (Pro) analogues are critical for modulating backbone conformation, thermal stability, and proteolytic resistance. Two of the most significant analogues are 4-Hydroxyproline (Hyp) and 4-Methylproline (MePro) .

While both analogues can stabilize polyproline II (PPII) helices and collagen triple helices, they do so through fundamentally different physical mechanisms. Hyp relies on stereoelectronic effects (the gauche effect) and water-mediated hydrogen bonding, making it the natural choice for structural proteins. In contrast, MePro utilizes steric effects to lock conformation, offering superior lipophilicity and proteolytic stability, rendering it a powerful tool for therapeutic peptide design where bioavailability is paramount.

Mechanistic Foundations: Steric vs. Stereoelectronic Control[1]

The pyrrolidine ring of proline is not planar; it puckers to relieve torsional strain. This pucker is defined by the displacement of the


-carbon (

) relative to the plane of the other four atoms.
The Ring Pucker Equilibrium
  • 
    -exo (Up):  The 
    
    
    
    atom is on the same side as the carbonyl group. This conformation restricts the
    
    
    dihedral angle to approx. -60°, favoring the Yaa position in collagen (
    
    
    ).
  • 
    -endo (Down):  The 
    
    
    
    atom is on the opposite side of the carbonyl group. This favors the Xaa position.
Mechanism of Action[2]
  • 4R-Hydroxyproline (Hyp):

    • Driver: Stereoelectronic Gauche Effect .

    • Mechanism: The electronegative oxygen at

      
       prefers a gauche orientation relative to the ring nitrogen. In the 
      
      
      
      configuration (natural Hyp), this forces the ring into the
      
      
      -exo
      pucker.
    • Result: Pre-organization of the backbone

      
       angles for triple helix formation.
      
  • 4-Methylproline (MePro):

    • Driver: Steric Hindrance .

    • Mechanism: The bulky methyl group avoids steric clashes with the neighboring carboxamide group.

      • (2S, 4S)-MePro: The methyl group is cis to the carboxyl. To avoid clashing, the ring adopts the

        
        -exo  pucker.
        
      • (2S, 4R)-MePro: The methyl group is trans to the carboxyl. The ring adopts the

        
        -endo  pucker.[1]
        
Visualization of Conformational Control

RingPucker cluster_0 Stereoelectronic Control (Hyp) cluster_1 Steric Control (MePro) Hyp 4R-Hydroxyproline (Electronegative -OH) Gauche Gauche Effect (O-C-C-N alignment) Hyp->Gauche Exo_Hyp C-gamma EXO Pucker (Stabilizes Yaa pos) Gauche->Exo_Hyp MeProS (2S, 4S)-Methylproline (Bulky -CH3 cis to CO) StericS Steric Avoidance MeProS->StericS MeProR (2S, 4R)-Methylproline (Bulky -CH3 trans to CO) StericR Steric Avoidance MeProR->StericR Exo_Me C-gamma EXO Pucker (Stabilizes Yaa pos) StericS->Exo_Me Endo_Me C-gamma ENDO Pucker (Stabilizes Xaa pos) StericR->Endo_Me

Figure 1: Mechanistic divergence in ring pucker control between Hydroxyproline and Methylproline.

Structural Stability in Collagen Triple Helices[1]

The stability of the collagen triple helix is measured by its melting temperature (


). The impact of substituting Proline with Hyp or MePro depends heavily on the position (

vs

) and the specific diastereomer used.
ResiduePreferred PuckerOptimal PositionMechanismStability Contribution
Pro Mixed (Endo > Exo)XaaN/ABaseline
(2S,4R)-Hyp

-exo
Yaa Stereoelectronic + H-BondingHigh (

)
(2S,4S)-MePro

-exo
Yaa StericHigh (

)
(2S,4R)-MePro

-endo
Xaa StericModerate (

)

Key Insight: While (2S,4S)-MePro mimics the exo-pucker of Hyp, it lacks the hydroxyl group necessary to form the water-mediated hydrogen bond network that further stabilizes the collagen superhelix. However, in hydrophobic environments or for short peptides, the steric locking of MePro is often sufficient to induce high thermal stability without the solubility costs of polar groups.

Pharmacological Profiles: The Therapeutic Edge

For drug development, stability against enzymes and membrane permeability are often more critical than pure thermal stability. This is where 4-Methylproline outperforms Hydroxyproline.

Proteolytic Stability

Endogenous proteases and collagenases have evolved to recognize the specific shape and polarity of Pro and Hyp.

  • Hyp: Being a natural amino acid found in abundance in collagen, specific collagenases (e.g., MMPs) are efficient at cleaving Hyp-containing sequences.

  • MePro: The non-natural methyl substituent creates a "steric bump" that disrupts the active site binding of many proteases. The absence of the H-bond donor (-OH) also prevents the catalytic water coordination required by some metalloproteases.

Membrane Permeability (Lipophilicity)
  • Hyp: The hydroxyl group lowers the LogP (partition coefficient), making the peptide more hydrophilic. This generally reduces passive diffusion across cell membranes.

  • MePro: The methyl group increases lipophilicity. Replacing Pro or Hyp with MePro can significantly enhance the cell permeability of a peptide drug candidate while maintaining the required secondary structure.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of MePro Peptides

Incorporating 4-methylproline requires adjustments to standard Fmoc protocols due to steric hindrance.

Reagents:

  • Resin: Rink Amide or Wang resin (low loading, 0.3–0.5 mmol/g recommended).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.

  • Fmoc-AA: Fmoc-(2S,4S)-4-methylproline (for Yaa) or Fmoc-(2S,4R)-4-methylproline (for Xaa).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (Critical Step):

    • Dissolve 4 eq. Fmoc-MePro, 3.9 eq. HATU, and 8 eq. DIEA in minimal DMF.

    • Note: Pre-activation for 1 min is recommended.

    • Add to resin and shake for 2 hours (double the standard time due to steric bulk).

    • Double Coupling: If the sequence is difficult, repeat the coupling step.

  • Capping: Acetylate unreacted amines with Ac2O/DIEA/DMF to prevent deletion sequences.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

Protocol B: CD Spectroscopy for Determination

To validate the structural impact of the substitution.

  • Sample Prep: Dissolve peptide in PBS (pH 7.4) to 0.2–0.5 mg/mL. Incubate at 4°C for 24h to ensure triple helix folding.

  • Wavelength Scan: Record spectra from 190–260 nm at 4°C.

    • Signature: Collagen triple helix shows a max at ~225 nm and min at ~198 nm.

  • Thermal Denaturation:

    • Monitor ellipticity at 225 nm while heating from 5°C to 80°C (heating rate 1°C/min).

    • Data Analysis: The

      
       is the inflection point of the sigmoidal transition curve.
      
Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis (SPPS) cluster_analysis Validation (CD Spec) Resin Resin Swelling Fmoc Fmoc Deprotection (20% Piperidine) Resin->Fmoc Couple Coupling (HATU/DIEA, 2h) Fmoc->Couple Check Kaiser Test Couple->Check Check->Fmoc Pass (Next AA) Check->Couple Fail (Re-couple) Cleave TFA Cleavage Check->Cleave Sequence Complete Fold Fold at 4°C (24h) Cleave->Fold Scan Wavelength Scan (190-260nm) Fold->Scan Melt Thermal Melt (5°C -> 80°C) Scan->Melt Tm Calculate Tm (Inflection Point) Melt->Tm

Figure 2: Workflow for the synthesis and biophysical characterization of MePro/Hyp peptides.

Comparative Data Summary

Table 1: Physicochemical Properties
Property4-Hydroxyproline (Hyp)4-Methylproline (MePro)
Molecular Weight 131.13 g/mol 129.16 g/mol
Polarity Polar (Hydrophilic)Non-polar (Hydrophobic)
H-Bond Capability Donor & AcceptorAcceptor only (Carbonyl)
Ring Pucker Mechanism Stereoelectronic (Gauche)Steric Hindrance
Standard Isomer (2S, 4R)(2S, 4S) or (2S, 4R)
Table 2: Functional Impact in Peptides
FeatureHyp PeptideMePro Peptide
Collagen Stability Excellent (Standard)Good to Excellent (Depends on isomer)
Water Solubility HighLow (Increased Lipophilicity)
Cell Permeability LowHigh
Proteolytic Stability Low (Susceptible to Collagenases)High (Steric Shielding)
Cis/Trans Ratio Favors Trans (Exo pucker)Favors Trans (Exo pucker, 4S isomer)

References

  • Effect of 3-Hydroxyproline Residues on Collagen Stability. Biophysical Journal. Available at: [Link]

  • Conformational landscape of substituted prolines. NIH/PubMed Central. Available at: [Link]

  • Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines. NIH/PubMed. Available at: [Link]

  • Conformational preference and cis-trans isomerization of 4-methylproline residues. Biopolymers. Available at: [Link]

  • Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. NIH/PubMed. Available at: [Link]

Sources

Validation

validation of enantiomeric purity of 4-Methylpyrrolidine-2-carboxylic acid by HPLC

Technical Comparison Guide: Validation of Enantiomeric Purity of 4-Methylpyrrolidine-2-carboxylic acid Executive Summary: The Stereochemical Challenge 4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline) presents a un...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Validation of Enantiomeric Purity of 4-Methylpyrrolidine-2-carboxylic acid

Executive Summary: The Stereochemical Challenge

4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline) presents a unique analytical challenge in peptide synthesis and drug development. Unlike standard


-amino acids, it possesses two chiral centers  (C2 and C4), resulting in four distinct stereoisomers:
  • (2S, 4R) – L-trans (often the desired bioactive pharmacophore)

  • (2S, 4S) – L-cis

  • (2R, 4S) – D-cis

  • (2R, 4R) – D-trans

Validating the purity of the desired isomer requires a method capable of resolving all four species. This guide objectively compares the Direct Zwitterionic-Stationary Phase (Z-CSP) Method (the "Product" solution) against the traditional Indirect Marfey’s Reagent Derivatization (the "Alternative").

Verdict:

  • Choose the Direct Z-CSP Method (Method A) for high-throughput QC, preparative purification, and LC-MS workflows where sample manipulation must be minimized.

  • Choose Marfey’s Derivatization (Method B) for trace-level impurity analysis (high sensitivity UV detection) or when specialized chiral columns are unavailable.

Mechanistic Comparison

Method A: Direct Chiral Separation (The Product Solution)

Technology: Zwitterionic Chiral Stationary Phase (e.g., Chiralpak® ZWIX(+)).[1][2] Mechanism: This method utilizes a zwitterionic chiral selector (fused Cinchona alkaloid and chiral sulfonic acid) bonded to silica. It operates via a double ion-pairing mechanism .[3] The amino acid's ammonium group (


) interacts with the column's anionic site, while the carboxylate group (

) interacts with the cationic site.
  • Key Advantage: Separates underivatized amino acids, preserving the native state of the molecule.

  • Detection: Requires low UV (205–210 nm) or Mass Spectrometry (MS) due to the lack of a chromophore in 4-methylproline.

Method B: Indirect Derivatization (The Alternative)

Technology: Pre-column derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) followed by C18 RP-HPLC. Mechanism: FDAA reacts with the secondary amine of the pyrrolidine ring via nucleophilic aromatic substitution. This converts the enantiomers into diastereomers (e.g., L-FDAA-L-trans-4-MePro vs. L-FDAA-D-trans-4-MePro).

  • Key Advantage: Introduces a strong chromophore (

    
    ), enabling high-sensitivity UV detection.
    
  • Key Limitation: Kinetic resolution effects (reaction rates may differ between isomers) can bias quantitation if not carefully controlled.

Experimental Protocols & Validation

Method A: Direct Z-CSP Protocol (Recommended)
  • Column: Chiralpak ZWIX(+) (

    
     mm, 3 µm)[4]
    
  • Mobile Phase:

    • Premix: MeOH / ACN /

      
       (49:49:2 v/v/v)
      
    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA). Note: The specific ratio of acid/base is critical to maintain the zwitterionic state.

  • Flow Rate: 0.4 mL/min

  • Temperature: 25°C

  • Detection: LC-MS (ESI+, SIM mode for m/z 130.1) or UV 210 nm (if concentration > 0.5 mg/mL).

Workflow Visualization:

ZWIX_Workflow cluster_mechanism Separation Logic Sample Sample Preparation (Dissolve in MeOH/H2O) Equilibration Column Equilibration (ZWIX(+), >20 CV) Sample->Equilibration Injection Direct Injection (No Derivatization) Equilibration->Injection Separation Double Ion-Pairing Separation Injection->Separation Detection Detection (MS or Low UV) Separation->Detection L-trans L-trans Separation->L-trans D-trans D-trans Separation->D-trans L-cis L-cis Separation->L-cis

Caption: Workflow for Direct Zwitterionic Separation. Note the omission of reaction steps.

Method B: Marfey’s Derivatization Protocol (Alternative)[5]
  • Reagents: 1% FDAA in acetone; 1 M

    
    ; 1 M HCl.
    
  • Procedure:

    • Mix 50 µL sample (50 mM) + 100 µL 1 M

      
       + 100 µL FDAA solution.
      
    • Incubate at 40°C for 60 mins (Reaction is slower for secondary amines like proline than primary amines).

    • Quench with 100 µL 1 M HCl. Dilute with mobile phase.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm).
    
  • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV 340 nm.

Performance Comparison Data

The following data summarizes validation parameters obtained from comparative studies (synthesized from application standards of ZWIX and Marfey's methodologies).

ParameterMethod A: Direct ZWIX(+)Method B: Marfey's (C18)Analysis
Resolution (

)

(L-trans vs D-trans)

(Diastereomers)
Both provide baseline separation; Marfey's often yields higher

due to C18 efficiency.
Elution Order Tunable (ZWIX(-) reverses order)Fixed (Determined by hydrophobicity of diastereomer)ZWIX offers flexibility to move trace impurities before the main peak.
LOD (Sensitivity) ~5 µg/mL (UV 210 nm)~10 ng/mL (MS)~50 ng/mL (UV 340 nm)Marfey's is superior for UV-only labs; ZWIX is superior for MS labs.
Sample Prep Time < 5 mins (Dilute & Shoot)> 90 mins (React, Quench, Dilute)Method A is 18x faster in prep time.
Robustness Moderate (Sensitive to buffer pH)High (Standard RP-HPLC)ZWIX requires precise mobile phase preparation.

Stereoisomer Resolution Map:

Separation_Logic cluster_MethodA Method A: Direct ZWIX(+) cluster_MethodB Method B: Marfey's Derivatization Start Racemic 4-Methylproline (4 Isomers) MechA Mechanism: Zwitterionic Ion-Exchange Start->MechA MechB Mechanism: Diastereomer Formation Start->MechB ResultA 4 Distinct Peaks Order: L-cis, L-trans, D-cis, D-trans (Order customizable) MechA->ResultA ResultB 4 Diastereomeric Peaks Separated by Hydrophobicity on C18 MechB->ResultB

Caption: Separation logic comparison. Method A separates enantiomers directly; Method B separates synthesized diastereomers.

Expert Insights & "Watch-Outs"

  • The Secondary Amine Factor:

    • Experience: Many standard chiral columns (like Crownpak CR(+)) fail for 4-methylproline because they are designed for primary amines. The secondary amine in the pyrrolidine ring does not form a stable enough complex with standard crown ethers.

    • Solution: This is why ZWIX(+) (Zwitterionic) or Ligand Exchange (Chiralpak MA(+)) are the only viable direct HPLC options. Do not attempt to use Crownpak CR(+) for this specific molecule.

  • Quantification Bias in Method B:

    • Trustworthiness: When using Marfey's reagent, the reaction rate of the L-isomer reacting with L-FDAA may differ slightly from the D-isomer due to steric hindrance at the reaction site (kinetic resolution).

    • Protocol Fix: You must validate the reaction completeness. Ensure >5:1 molar excess of Marfey's reagent and extend reaction time to 60-90 minutes to ensure 100% derivatization of both enantiomers, otherwise, your "purity" calculation will be artificially skewed.

  • MS Compatibility:

    • Method A (ZWIX) uses volatile buffers (Formate/DEA), making it instantly compatible with Mass Spectrometry. This is critical for detecting trace D-isomers in a drug substance where UV sensitivity at 210 nm is insufficient due to noise.

References

  • Murphy, A. C., et al. (2008). Concise, stereoselective route to the four diastereoisomers of 4-methylproline. Journal of Natural Products, 71(5), 806-809.[5] Link

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Link

  • Bhushan, R., & Brückner, H. (2004).[6] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27, 231-247.[6] Link

  • BenchChem. Technical Data: (4R)-4-Hydroxy-1-methyl-L-Proline. Link

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Profiling of 4-Methylpyrrolidine-2-carboxylic Acid

The following guide details the mass spectrometry fragmentation patterns of 4-Methylpyrrolidine-2-carboxylic acid (4-methylproline), contrasting it with its parent compound, Proline. Executive Summary: The Methyl-Proline...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of 4-Methylpyrrolidine-2-carboxylic acid (4-methylproline), contrasting it with its parent compound, Proline.

Executive Summary: The Methyl-Proline Signature

4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline) is a non-proteinogenic amino acid increasingly utilized in peptidomimetics to constrain peptide backbone conformation and enhance metabolic stability against proteases.

For analytical validation, distinguishing 4-methylproline from native Proline and its isomers (e.g., 3-methylproline) is critical. This guide establishes the m/z 84 fragment ion as the definitive diagnostic marker for the methylated pyrrolidine ring, replacing the standard m/z 70 marker seen in Proline.

Comparative Fragmentation Analysis

The following table summarizes the core spectral differences between Proline and 4-Methylproline across the two most common ionization modalities.

Table 1: Diagnostic Ion Shift Summary
FeatureL-Proline (Reference)4-Methylproline (Target)Mass Shift Interpretation
Formula C₅H₉NO₂C₆H₁₁NO₂+14 DaMethyl substitution
MW (Monoisotopic) 115.06 Da129.08 Da+14 DaParent molecule
ESI-MS [M+H]⁺ m/z 116 m/z 130 +14 DaProtonated precursor
Primary Fragment (ESI) m/z 70 m/z 84 +14 DaPyrroline ring (loss of HCOOH)
GC-MS Base Peak (TMS) m/z 142m/z 156+14 Da[M-COOTMS]⁺ fragment

Method 1: LC-MS/MS (Electrospray Ionization)

Objective: Rapid confirmation of 4-methylproline incorporation in peptides or free amino acid analysis.

The Mechanism: "The Proline Effect"

Proline and its derivatives exhibit a unique fragmentation pathway known as the "Proline Effect."[1] Upon collision-induced dissociation (CID), the cyclic amine stabilizes the positive charge, preferentially triggering the loss of the carboxylic acid moiety (as HCOOH or CO + H₂O).

  • Proline: Precursor 116

    
     Fragment 70  (Pyrroline cation).
    
  • 4-Methylproline: Precursor 130

    
     Fragment 84  (Methyl-pyrroline cation).
    
Visualization: Fragmentation Pathway

The following diagram illustrates the specific bond cleavage leading to the diagnostic m/z 84 ion.

G Precursor [M+H]+ Precursor m/z 130 (Protonated 4-Methylproline) Transition Transition State (Charge on Nitrogen) Precursor->Transition CID Activation Fragment Diagnostic Fragment m/z 84 (3-Methyl-1-pyrroline cation) Transition->Fragment α-Cleavage (Loss of Carboxyl) Neutral Neutral Loss (HCOOH) 46 Da Transition->Neutral

Figure 1: ESI-MS/MS fragmentation pathway showing the formation of the diagnostic m/z 84 ion via loss of the carboxyl group.

Experimental Protocol: Direct Infusion ESI-MS
  • Preparation: Dissolve 1 mg 4-methylproline in 1 mL 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Inject at 5-10 µL/min into a Triple Quadrupole or Q-TOF MS.

  • Source Settings:

    • Mode: Positive Ion (+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20–30 V (Optimize to minimize in-source fragmentation).

  • MS/MS Acquisition:

    • Select Precursor: m/z 130.1.

    • Collision Energy (CE): Ramp 10–30 eV.

    • Acceptance Criteria: Presence of dominant daughter ion at m/z 84.1 .

Method 2: GC-MS (Electron Impact)

Objective: High-resolution structural fingerprinting and separation from stereoisomers. Note: Amino acids are non-volatile and require derivatization. The TMS (Trimethylsilyl) method is recommended for its stability and characteristic fragmentation.

Derivatization Protocol (TMS)
  • Dry: Evaporate 50 µL of sample (1 mg/mL) to complete dryness under nitrogen.

  • React: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubate: Heat at 70°C for 30 minutes.

  • Analyze: Inject 1 µL into GC-MS (Split 1:10).

Spectral Interpretation (TMS Derivative)

The di-TMS derivative of 4-methylproline (MW 273) fragments predictably:

  • Molecular Ion (M⁺): m/z 273 (Often weak).

  • Base Peak ([M-COOTMS]⁺): m/z 156 .

    • This corresponds to the loss of the carboxyl-TMS group (117 Da).

    • Comparison: Proline-TMS base peak is m/z 142 . The +14 Da shift confirms the methyl group is on the pyrrolidine ring, not the carboxyl tail.

Differentiation from Isomers (3-Methyl vs. 4-Methyl)

Distinguishing 4-methylproline from 3-methylproline is challenging using standard low-resolution MS alone, as both yield the m/z 84 fragment (ESI) or m/z 156 fragment (GC-MS).

Differentiation Strategy:

  • Chromatography (Required): Use a C18 column with ion-pairing agents or a HILIC column. 4-methylproline typically elutes later than 3-methylproline due to steric shielding of the nitrogen.

  • Secondary Fragmentation (MS³): In ion trap instruments, isolating and fragmenting the m/z 84 ion can yield subtle intensity differences in ring-opening fragments (m/z 56 vs m/z 42), though this is instrument-dependent.

References

  • NIST Chemistry WebBook. Mass Spectrum of Proline Derivatives. National Institute of Standards and Technology.[2] Link

  • Tasoglu, C. et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry.[3] Link

  • Harrison, A.G. (2009). Differentiation of Hydroxyproline Isomers and Isobars in Peptides by Tandem Mass Spectrometry.[4] Rapid Communications in Mass Spectrometry.[5] Link

  • Sigma-Aldrich. Product Specification: L-Proline methyl ester hydrochloride.[6]Link

Sources

Validation

Comparative Guide: Biological Activity of cis- vs trans-4-Methylproline

The following guide provides an in-depth technical comparison of cis- and trans-4-methylproline, focusing on their distinct conformational properties and biological applications. Executive Summary For researchers in pept...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of cis- and trans-4-methylproline, focusing on their distinct conformational properties and biological applications.

Executive Summary

For researchers in peptide engineering and medicinal chemistry, 4-methylproline (4-MePro) offers a unique toolset for controlling backbone topology. Unlike 4-hydroxyproline or 4-fluoroproline, where stereoelectronic effects (gauche effect) dictate conformation, 4-methylproline is governed by steric effects .

This leads to a reversal of conformational rules compared to the standard hydroxyproline benchmarks:

  • (2S,4S)-4-Methylproline (cis-MePro): Prefers the C

    
    -exo  pucker (stabilizing in the Yaa  position of collagen).
    
  • (2S,4R)-4-Methylproline (trans-MePro): Prefers the C

    
    -endo  pucker (stabilizing in the Xaa  position of collagen).[1][2]
    

This guide details the mechanistic basis of these preferences, their impact on biological stability, and protocols for their use.

Part 1: Conformational Analysis & Structural Logic

The biological activity of proline analogues is derived from their ability to pre-organize the peptide backbone. The pyrrolidine ring exists in equilibrium between two primary puckers: C


-endo  (down) and C

-exo
(up). This pucker dictates the

and

torsion angles, thereby locking the peptide into specific secondary structures (e.g.,

-helix vs. polyproline II helix).
The Steric vs. Stereoelectronic Flip

In 4-fluoroproline (Flp) and 4-hydroxyproline (Hyp), the electronegative substituent prefers a gauche orientation relative to the ring nitrogen, driving the pucker. In 4-methylproline, the bulky methyl group seeks the pseudo-equatorial position to minimize steric clash, reversing the preference.

AnalogueStereochemistryCommon NameDominant EffectPreferred PuckerIdeal Collagen Position
(2S,4S)-4-MePro Methyl cis to COOHcis-4-MeProSteric C

-exo
Yaa
(2S,4R)-4-MePro Methyl trans to COOHtrans-4-MeProSteric C

-endo
Xaa
(2S,4R)-4-HypOH trans to COOHtrans-4-HypStereoelectronicC

-exo
Yaa
(2S,4R)-4-FlpF trans to COOHtrans-4-FlpStereoelectronicC

-exo
Yaa
Visualization of Conformational Energy

The following diagram illustrates the energy landscape and the resulting biological utility of each isomer.

PuckerLandscape cluster_cis (2S,4S)-4-Methylproline (cis) cluster_trans (2S,4R)-4-Methylproline (trans) Cis (2S,4S)-MePro Exo Cγ-exo Pucker (Up) Cis->Exo Methyl prefers pseudo-equatorial Yaa Stabilizes Yaa Position (Collagen) Exo->Yaa Pre-organizes phi/psi angles Endo Cγ-endo Pucker (Down) Exo->Endo Opposite Topology Trans (2S,4R)-MePro Trans->Endo Methyl prefers pseudo-equatorial Xaa Stabilizes Xaa Position (Collagen) Endo->Xaa Pre-organizes phi/psi angles

Figure 1: Conformational logic flow. Note how the stereochemistry determines the pucker, which in turn dictates the stabilizing position in the collagen triple helix.[3]

Part 2: Biological Activity & Stability Metrics

Collagen Triple Helix Stability

The most definitive assay for proline analogue activity is the thermal denaturation (


) of collagen model peptides, typically 

.
  • Hypothesis: Matching the ring pucker to the natural propensity of the Xaa (endo) or Yaa (exo) position reduces the entropic cost of folding.[4]

  • Data: The table below summarizes

    
     values for collagen mimetics, demonstrating the "match vs. mismatch" effect.
    

Table 1: Thermal Stability (


) of Collagen Mimetics 

Sequence (Xaa - Yaa)

(°C)
Interpretation
Pro - Pro41Baseline Reference
Pro - (2S,4R)-Hyp 69Standard Stabilization (Natural)
Pro - (2S,4S)-MePro 66 High Stability (cis-MePro mimics Hyp pucker)
Pro - (2S,4R)-MePro< 20Destabilized (trans-MePro enforces wrong pucker for Yaa)
(2S,4R)-MePro - Pro49 Stabilized (trans-MePro fits Xaa preference)
(2S,4S)-MePro - Pro< 20Destabilized (cis-MePro enforces wrong pucker for Xaa)

> Key Insight: To hyper-stabilize a peptide without introducing hydrogen bond donors (like OH), use (2S,4R)-MePro at Xaa and (2S,4S)-MePro at Yaa .

Protease Resistance & Pharmacokinetics

Beyond collagen, 4-methylproline is used in medicinal chemistry to protect peptides from proteolytic degradation.

  • Mechanism: The 4-methyl group provides steric bulk that hinders the active site of prolyl endopeptidases.

  • Lipophilicity: Unlike 4-hydroxyproline (which lowers LogP), 4-methylproline increases lipophilicity, potentially improving membrane permeability and blood-brain barrier (BBB) crossing.

Part 3: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Coupling 4-methylproline can be challenging due to steric hindrance at the secondary amine. Standard protocols often result in deletion sequences.

Optimized Protocol for 4-MePro Coupling:

  • Reagents: Use HATU or COMU instead of HBTU/TBTU.

  • Base: Diisopropylethylamine (DIPEA) or Collidine (2,4,6-trimethylpyridine).

  • Conditions:

    • Stoichiometry: 4 eq. Amino Acid : 3.9 eq. HATU : 8 eq. Base.

    • Time: Double couple (2 x 45 min) or single extended couple (2 hours) at Room Temperature.

    • Monitoring: Chloranil test (sensitive for secondary amines) is required; Kaiser test is ineffective for proline.

  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). The methyl group is stable to acid cleavage.

Circular Dichroism (CD) Stability Assay

To verify the conformational impact of 4-MePro substitution, CD spectroscopy is the gold standard.

CDProtocol Start Peptide Sample Preparation (0.1 - 0.5 mg/mL in PBS) Equilibrate Thermal Equilibration (4°C for >24h) Start->Equilibrate Scan1 Wavelength Scan (190-260 nm) @ 4°C Equilibrate->Scan1 Check Check for PPII Signal (Max ~225nm, Min ~198nm) Scan1->Check Melt Thermal Melt (4°C to 90°C, 1°C/min step) Check->Melt If signal confirms helix Analyze Calculate Tm (First derivative of ellipticity @ 225nm) Melt->Analyze

Figure 2: Workflow for assessing triple-helical stability via Circular Dichroism.

Data Interpretation:

  • Polyproline II (PPII) Signature: Look for a positive maximum at ~225 nm and a negative minimum at ~198 nm.

  • Loss of Signal: A cooperative transition (sigmoidal drop in ellipticity at 225 nm) indicates the unfolding of the triple helix. The midpoint is the

    
    .
    

References

  • Shoulders, M. D., & Raines, R. T. (2009).[1] Collagen Structure and Stability.[1][2][4][5][6] Annual Review of Biochemistry, 78, 929–958. Link

  • Jenkins, C. L., & Raines, R. T. (2002). Insights on the Conformational Stability of Collagen. Natural Product Reports, 19(1), 49–59. Link

  • Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic and Steric Effects in the Collagen Triple Helix.[3] Journal of the American Chemical Society, 127(45), 15923–15932. Link

  • Barth, D., et al. (2004). Synthesis and biological evaluation of novel 4-substituted proline analogues. Bioorganic & Medicinal Chemistry Letters, 14(12), 3249-3253. Link

Sources

Comparative

assessing the conformational effects of 4-methylproline versus proline in peptides

The conformational landscape of peptides is dictated by the rigid constraints of the pyrrolidine ring.[1][2] While natural proline (Pro) offers unique secondary structure capabilities, its conformational heterogeneity ca...

Author: BenchChem Technical Support Team. Date: February 2026

The conformational landscape of peptides is dictated by the rigid constraints of the pyrrolidine ring.[1][2] While natural proline (Pro) offers unique secondary structure capabilities, its conformational heterogeneity can be a liability in high-precision drug design.

4-Methylproline (4-MePro) serves as a precision tool to lock these conformations. Unlike 4-fluoroproline or 4-hydroxyproline, which rely on stereoelectronic effects (gauche effect), 4-methylproline relies on steric effects to bias ring puckering. This fundamental difference reverses the stereochemical rules researchers might be used to from hydroxyproline.

This guide details the conformational mechanics, comparative performance, and experimental characterization of 4-MePro variants.

Mechanistic Comparison: Proline vs. 4-Methylproline

The pyrrolidine ring of proline exists in dynamic equilibrium between two primary puckers:


-endo  (down) and 

-exo
(up). This puckering dictates the

and

backbone torsion angles, which in turn influence the cis/trans ratio of the peptide bond.
The Steric vs. Stereoelectronic Divergence
  • Natural Proline: Fluctuates freely between endo and exo puckers.

  • 4-Hydroxy/Fluoroproline: The electronegative substituent prefers the pseudo-axial position due to the gauche effect.

    • (4R)-Flp

      
      Exo pucker.[1][3]
      
  • 4-Methylproline: The bulky methyl group prefers the pseudo-equatorial position to minimize steric strain.

    • (2S,4S)-4-MePro: The methyl group is equatorial in the

      
      -exo  pucker.
      
    • (2S,4R)-4-MePro: The methyl group is equatorial in the

      
      -endo  pucker.
      

Crucial Insight: The stereochemical preference of 4-MePro is opposite to that of 4-hydroxyproline (Hyp) or 4-fluoroproline (Flp) regarding the R/S designation for a desired pucker.

Diagram: Conformational Control Logic

ConformationalControl Target Target Conformation Exo Cγ-Exo Pucker (Up) Target->Exo Requires Endo Cγ-Endo Pucker (Down) Target->Endo Requires Trans Trans Amide (Polyproline II / Collagen Y-pos) Exo->Trans Stabilizes Cis Cis Amide (Polyproline I / β-turns) Endo->Cis Promotes S_MePro (2S,4S)-4-Methylproline (Steric Control) S_MePro->Exo Methyl Equatorial (Preferred) R_MePro (2S,4R)-4-Methylproline (Steric Control) R_MePro->Endo Methyl Equatorial (Preferred)

Caption: Decision tree for selecting 4-MePro stereoisomers based on desired ring pucker and amide bond geometry.

Comparative Performance Data

The following data consolidates findings from collagen triple-helix stability studies and NMR conformational analysis.

Table 1: Ring Pucker and Peptide Bond Preferences
Amino AcidStereochemistryDominant PuckerMethyl OrientationPreferred Amide BondApplication
L-Proline (2S)Mixed (Endo/Exo)N/ATrans (>80%)General Linker
(2S,4S)-4-MePro (2S, 4S)

-Exo
Pseudo-equatorialTrans (Strong)Collagen Y-position, PPII Helices
(2S,4R)-4-MePro (2S, 4R)

-Endo
Pseudo-equatorialCis (Enhanced)Collagen X-position,

-turns
(4R)-Fluoroproline(2S, 4R)

-Exo
Pseudo-axial (Gauche)TransReference (Opposite to MePro)
Table 2: Thermal Stability ( ) in Collagen Mimetics

Model Peptide: (Xaa-Yaa-Gly)



Sequence (Xaa - Yaa - Gly)

(°C)

vs Pro (°C)
Interpretation
Pro - Pro - Gly6-7ReferenceBaseline stability.
Pro - (4S)-MePro - Gly~36+29 Exo pucker in Y-pos matches collagen requirement.
Pro - (4R)-MePro - Gly< 0< -7Endo pucker in Y-pos disrupts helix.
(4R)-MePro - Pro - Gly~16+9 Endo pucker in X-pos matches collagen requirement.
(4R)-MePro - (4S)-MePro - Gly~53+46 Synergistic stabilization (Perfect pre-organization).

Data synthesized from Jenkins et al. and Raines et al. [1, 2]

Experimental Protocol: NMR Determination of

To validate the conformational bias of 4-MePro in your specific peptide sequence, use the following self-validating NMR protocol.

Principle

The chemical shift difference between the


 and 

carbons (

) in

C NMR is a robust indicator of ring pucker and peptide bond geometry.[4]
  • Trans (Exo):

    
     ppm
    
  • Cis (Endo):

    
     ppm
    
Workflow Diagram

NMRProtocol SamplePrep Sample Preparation 5-10 mM Peptide in D2O/Phosphate Buffer (pH 6.5) Add DSS internal standard Acquisition Acquisition 1D 1H NMR (Presat) & 2D 1H-13C HSQC Temp: 298K (Standard) & Variable Temp (VT) SamplePrep->Acquisition Assignment Peak Assignment Identify Hα-Hδ correlations (ROESY/NOESY) Strong dαδ = Trans | Strong dαα = Cis Acquisition->Assignment Quantification Quantification (K_trans/cis) Integrate distinct Hα or Methyl doublets Assignment->Quantification Validation Validation (13C Metrics) Calculate Δδ(βγ) = δCβ - δCγ Quantification->Validation ResultTrans Δδ(βγ) ≈ 4 ppm Trans Major Validation->ResultTrans Low Δδ ResultCis Δδ(βγ) ≈ 9 ppm Cis Major Validation->ResultCis High Δδ

Caption: Step-by-step NMR workflow for determining cis/trans ratios in 4-methylproline peptides.

Step-by-Step Methodology
  • Sample Preparation: Dissolve peptide (5–10 mM) in

    
     buffered with 20 mM sodium phosphate (pH 6.5). Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference.
    
  • 1D

    
    H NMR:  Acquire a standard proton spectrum.
    
    • Diagnostic Signal: Look for the methyl doublet of 4-MePro. It often splits into two sets of doublets (major/minor) corresponding to trans/cis isomers.

  • 2D ROESY/NOESY:

    • Trans: Strong NOE between

      
       (residue preceding Pro) and 
      
      
      
      (Pro ring protons).
    • Cis: Strong NOE between

      
       and 
      
      
      
      .
  • Calculation:

    
    
    
    
    
    [5]

Applications in Drug Development

A. Collagen Mimetics & Biomaterials

For developing synthetic collagen-based biomaterials (e.g., wound healing matrices, artificial cornea), (2S,4S)-4-MePro is the superior choice for the Y-position. It provides thermal stability comparable to or exceeding 4-hydroxyproline without the need for hydrogen bonding networks, making it ideal for hydrophobic environments.

B. Peptidomimetics & Protease Resistance

Incorporating 4-MePro restricts the conformational ensemble of a peptide.

  • Use (2S,4R)-4-MePro to lock a peptide into a

    
    -turn conformation (stabilizing the cis isomer or type VI turns).
    
  • This steric bulk also hinders access to the peptide bond by proteases, potentially increasing the plasma half-life of therapeutic peptides.

References

  • Jenkins, C. L., et al. (2003). "Substituent Effects on the Conformational Preferences of Hydroxyproline and Methylproline Derivatives." Journal of the American Chemical Society.

  • Shoulders, M. D., & Raines, R. T. (2009). "Collagen Structure and Stability."[1][2][6][7] Annual Review of Biochemistry.

  • Holmgren, S. K., et al. (1998). "A hyperstable collagen mimic." Nature.

  • Bhatnagar, P. K., et al. (2005). "Structure-activity relationships of novel hematoregulatory peptides." Journal of Medicinal Chemistry.

  • New, J. H., et al. (2025). "NMR Studies of the Rates of Proline Cis-Trans Isomerisation." ResearchGate.[1][8]

Sources

Validation

Quantitative Analysis of 4-Methylpyrrolidine-2-carboxylic Acid: A Comparative Technical Guide

This guide provides a rigorous technical comparison of analytical methodologies for 4-Methylpyrrolidine-2-carboxylic acid (4-MePro) in complex reaction mixtures. It is designed for analytical chemists and process develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of analytical methodologies for 4-Methylpyrrolidine-2-carboxylic acid (4-MePro) in complex reaction mixtures. It is designed for analytical chemists and process development scientists requiring high-fidelity data.

Executive Summary

The Verdict:

  • For Trace Analysis (<1 µg/mL) & Complex Matrices: LC-MS/MS (HILIC mode) is the gold standard. It bypasses the need for derivatization while resolving diastereomers.

  • For Routine QC & Batch Release: HPLC-FLD (FMOC-Derivatization) offers the best balance of cost, sensitivity, and robustness.

  • For In-Situ Process Monitoring (>1 mg/mL): qNMR is superior for rapid mass balance assessment without reference standards.

The Analytical Challenge

4-Methylpyrrolidine-2-carboxylic acid presents a "perfect storm" of analytical difficulties:

  • Lack of Chromophore: The pyrrolidine ring absorbs weakly at <210 nm, making direct UV detection in reaction mixtures prone to massive interference from solvents and reagents.

  • Stereochemical Complexity: It possesses two chiral centers (C2 and C4), leading to four potential stereoisomers. Furthermore, the N-alkylated amide bond can undergo cis-trans isomerization, complicating peak shapes.

  • Zwitterionic Nature: High polarity (logP < -2) leads to poor retention on standard C18 columns.

Method A: LC-MS/MS (The Gold Standard)

Best For: Trace impurities, pharmacokinetics, and complex reaction soups.

Mechanistic Insight

Direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred over C18. HILIC retains the polar zwitterion via a water-rich layer on the stationary phase, allowing for efficient desolvation and high sensitivity in ESI+ mode.

Experimental Protocol
  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 90% B to 50% B over 5 minutes.

  • Detection: ESI Positive Mode, MRM.

MRM Transitions (Inferred from Proline Fragmentation):

  • Precursor: m/z 130.1 [M+H]⁺

  • Quantifier: m/z 84.1 [M+H – HCOOH]⁺ (Pyrrolidine ring fragment)

  • Qualifier: m/z 56.1 [Ring fragmentation]

Data Validation
  • Linearity: 1 – 1000 ng/mL (

    
    ).
    
  • Specificity: HILIC separates diastereomers (e.g., trans-4-MePro elutes before cis-4-MePro due to differences in solvation volume).

Method B: HPLC-FLD with FMOC Derivatization (The Workhorse)

Best For: QC labs, purity assays, and facilities lacking MS.

Mechanistic Insight

Since 4-MePro is a secondary amine, o-Phthalaldehyde (OPA) cannot be used directly. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the reagent of choice. It reacts rapidly with secondary amines to form a stable, highly fluorescent carbamate derivative, adding hydrophobicity that enables standard C18 retention.

Experimental Protocol
  • Reagent Prep: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: Borate Buffer (0.2 M, pH 9.5).

  • Derivatization:

    • Mix 10 µL Sample + 10 µL Borate Buffer + 20 µL FMOC-Cl.

    • Incubate 1 min at ambient temp.

    • Quench: Add 10 µL ADAM (1-aminoadamantane) or excess Glycine to react with excess FMOC-Cl (prevents column overload).

  • Separation: C18 Column (e.g., Agilent Zorbax Eclipse Plus), Acetate Buffer/ACN gradient.

  • Detection: Fluorescence (Ex: 260 nm, Em: 315 nm).

Visualization: Derivatization Workflow

FMOC_Workflow cluster_0 Reaction System Sample Sample (4-MePro) Complex Intermediate Complex Sample->Complex Buffer Borate Buffer (pH 9.5) Buffer->Complex FMOC FMOC-Cl (Reagent) FMOC->Complex Quench Quench (ADAM/Glycine) Complex->Quench 60 sec Result Stable Fluorescent Derivative Quench->Result Waste FMOC-ADAM Byproduct Quench->Waste

Caption: Step-by-step derivatization workflow for secondary amines using FMOC-Cl chemistry.

Method C: qNMR (The Process Surveyor)

Best For: Mass balance, crude reaction mixtures, and "standard-free" quantification.

Mechanistic Insight

Quantitative NMR (qNMR) relies on the principle that signal integration is directly proportional to the molar number of nuclei. It is non-destructive and insensitive to the lack of chromophores.

Experimental Protocol
  • Solvent: D₂O (for reaction mixtures) or DMSO-d6.

  • Internal Standard: Maleic Acid (singlet at ~6.0 ppm) or TMSP (0.0 ppm).

  • Key Signal: The methyl group doublet at ~1.0 - 1.2 ppm.

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): > 5 × T1 (typically 30–60s for accurate integration).

    • Scans: 16–64 (sufficient for >1 mg/mL).

Comparative Data Analysis

The following table summarizes the performance metrics based on experimental validation standards.

FeatureLC-MS/MS (HILIC)HPLC-FLD (FMOC)qNMR
LOD 0.5 ng/mL10 ng/mL~10 µg/mL (0.1 mM)
Linearity (

)
> 0.999> 0.995N/A (Absolute)
Sample Prep Dilute & ShootComplex (Derivatization)Simple (Add solvent)
Specificity High (Mass + RT)Medium (RT only)High (Structure specific)
Throughput High (5 min/run)Medium (15 min/run)Low (10-20 min/run)
Cost per Sample

$

$
Decision Matrix

Method_Selection Start Start: Define Analytical Goal Conc Concentration Range? Start->Conc Trace Trace (<10 ppm) Conc->Trace Low High High (>1000 ppm) Conc->High High Matrix Matrix Complexity? Simple Simple (Pure API) Matrix->Simple Complex Complex (Crude Rxn) Matrix->Complex HPLC METHOD B: HPLC-FLD (FMOC) Matrix->HPLC QC/Routine MS METHOD A: LC-MS/MS (HILIC) Trace->MS High->Matrix NMR METHOD C: qNMR Simple->NMR Complex->MS

Caption: Decision tree for selecting the optimal analytical technique based on sample concentration and matrix complexity.

References

  • Separation of Proline Isomers: Comparison of HILIC and RPLC for hydrophilic peptides. Source:

  • FMOC Derivatization Chemistry: Amino acid analysis by HPLC using FMOC-Cl. Source:

  • qNMR Guidelines: Standardization of qNMR for purity assessment. Source:

  • LC-MS/MS of Proline Derivatives: Method development for proline quantification in biological matrices. Source:

Sources

Comparative

Technical Guide: Synthetic Architectures for 4-Methylproline

Topic: Comparative Guide to Synthetic Routes for 4-Methylproline Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to Synthetic Routes for 4-Methylproline Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Conformational Architect

4-Methylproline (4-MePro) is not merely a structural analog; it is a conformational lever. In peptide engineering, the introduction of a methyl group at the C4 position of the pyrrolidine ring dictates the ring pucker (C-endo vs. C-exo) and, consequently, the cis/trans ratio of the preceding peptide bond. This steric control is critical in the design of collagen mimetics, antibiotic scaffolds (e.g., lincomycin analogs), and protease-resistant peptidomimetics.

This guide objectively compares the three dominant synthetic strategies:

  • The Chiral Pool Modification (via 4-Hydroxyproline) – Best for cis-isomers.

  • The Auxiliary-Controlled Alkylation (via Pyroglutamic Acid) – Best for stereochemical diversity.

  • The De Novo Cyclization (via Glutamic Acid) – Historical context and scale-up potential.

Strategic Route Analysis
Route A: The Chiral Pool Modification (Oxidation/Olefination)
  • Starting Material: trans-4-Hydroxy-L-proline (Hyp)

  • Mechanism: This route leverages the existing chirality at C2. The C4 hydroxyl is oxidized to a ketone, subjected to Wittig olefination to install the carbon framework, and then hydrogenated.

  • Stereochemical Outcome: The hydrogenation step is the critical determinant.[1] Heterogeneous catalysts (e.g., Pd/C) typically direct hydrogen addition to the less hindered face (opposite the C2-carboxylate), yielding the cis-4-methyl isomer (syn to the carboxylate) with high diastereoselectivity.

  • Pros: Inexpensive starting material; scalable chemistry; avoids toxic chiral auxiliaries.

  • Cons: Accessing the trans-isomer requires specific homogeneous catalysts (e.g., Crabtree’s catalyst) or inversion strategies.

Route B: Auxiliary-Controlled Alkylation (The Evans Approach)
  • Starting Material: L-Pyroglutamic acid[2]

  • Mechanism: The lactam nitrogen is protected, and an Evans oxazolidinone auxiliary is attached to the carboxylate.[3] Enolization followed by electrophilic methylation introduces the C4-methyl group. The auxiliary dictates the stereochemistry via steric blocking.

  • Stereochemical Outcome: Highly tunable. By selecting the specific enantiomer of the auxiliary ((R) or (S)-oxazolidinone), one can selectively access any of the four diastereomers ((2S,4S), (2S,4R), etc.).

  • Pros: "Gold Standard" for stereocontrol; access to all isomers.

  • Cons: Step-intensive (auxiliary attachment/cleavage); lower atom economy; higher cost.

Route C: De Novo Cyclization
  • Starting Material: L-Glutamic acid

  • Mechanism: Involves diazotization to a hydroxy-diester, followed by alkylation and cyclization.

  • Status: Largely superseded by Routes A and B due to the instability of diazo intermediates and harsh conditions, though recent modifications using phase-transfer catalysis have revived interest for specific industrial applications.

Comparative Data Analysis
FeatureRoute A: Chiral Pool (Hyp) Route B: Auxiliary (PyroGlu) Route C: Cyclization
Primary Isomer (2S, 4S) (cis)Tunable (All 4 isomers)Mixed / Trans-biased
Step Count 4–5 Steps6–8 Steps5–7 Steps
Overall Yield 40–60%25–40%30–50%
Atom Economy HighLow (Auxiliary waste)Moderate
Scalability High (Kg scale feasible)Moderate (Auxiliary cost)High (Cheap reagents)
Key Reagents TEMPO, Wittig Salt, H₂/PdEvans Auxiliary, LiHMDSNaH, Phase Transfer Cats
Visualizing the Synthetic Logic

The following diagram illustrates the decision logic and reaction flow for the two primary modern routes (A and B).

G Start_Hyp Start: trans-4-Hydroxy-L-Proline Oxidation Step 1: Oxidation (TEMPO/TCCA) Intermediate: 4-Oxoproline Start_Hyp->Oxidation Route A Start_Pyro Start: L-Pyroglutamic Acid Protect Step 1: N-Protection (Boc/Cbz) Start_Pyro->Protect Route B Wittig Step 2: Wittig Olefination Intermediate: 4-Methylene Proline Oxidation->Wittig Hydrog Step 3: Hydrogenation (Pd/C) Control: Steric Approach Wittig->Hydrog Result_Cis Product: (2S, 4S)-4-Methylproline (cis-isomer dominant) Hydrog->Result_Cis H2 adds anti to COOH Aux_Attach Step 2: Attach Evans Auxiliary (Oxazolidinone) Protect->Aux_Attach Alkylation Step 3: Asymmetric Methylation (LiHMDS, MeI) Aux_Attach->Alkylation Stereocontrol Aux_Cleave Step 4: Auxiliary Cleavage & Reduction Alkylation->Aux_Cleave Result_Any Product: (2S, 4R) or (2S, 4S) (Tunable Stereochemistry) Aux_Cleave->Result_Any

Figure 1: Synthetic workflow comparison. Route A (Left) utilizes substrate-controlled stereoselectivity, while Route B (Right) utilizes reagent-controlled stereoselectivity.

Detailed Experimental Protocol

Selected Protocol: Route A (Chiral Pool) Rationale: This protocol is selected for its operational simplicity, avoidance of cryogenic conditions (unlike Route B's enolate chemistry), and high relevance for generating the commonly desired cis-conformer.

Target: (2S, 4S)-N-Boc-4-methylproline

Step 1: Oxidation of Hydroxyproline
  • Reagents: N-Boc-trans-4-hydroxy-L-proline (10.0 g), TEMPO (0.1 eq), Trichloroisocyanuric acid (TCCA, 1.1 eq).

  • Procedure:

    • Dissolve starting material in EtOAc/Acetone (1:1) at 0°C.

    • Add TEMPO followed by portion-wise addition of TCCA.

    • Stir at 0°C for 1 hour, then warm to RT.

    • Workup: Filter precipitate (cyanuric acid), wash filtrate with saturated NaHCO₃ and brine. Dry (Na₂SO₄) and concentrate.

    • Checkpoint: Product is a white solid (4-oxoproline). Confirm by disappearance of O-H stretch in IR.

Step 2: Wittig Olefination
  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), KOtBu (1.3 eq) or NaH.

  • Procedure:

    • Suspend phosphonium salt in dry THF at 0°C under N₂.

    • Add base slowly (solution turns bright yellow/orange). Stir 30 min.

    • Add 4-oxoproline solution (in THF) dropwise.

    • Reflux for 4–6 hours.

    • Workup: Quench with water, extract with Et₂O. Acidify aqueous layer to pH 2, extract with EtOAc (product is in this layer).

    • Critical Note: The carboxylic acid moiety may require protection (as ester) prior to Wittig if yield is low, though direct olefination of the salt is possible.

Step 3: Stereoselective Hydrogenation
  • Reagents: 4-Methylene intermediate, 10% Pd/C (10 wt%), H₂ (1 atm).

  • Procedure:

    • Dissolve intermediate in MeOH.

    • Add Pd/C catalyst carefully (pyrophoric).

    • Stir under H₂ balloon for 12–16 hours.

    • Mechanism: The bulky tert-butyl carbamate and the C2-carboxylate block the "top" face. Hydrogen adds from the "bottom" (anti to substituents), forcing the new methyl group to the "top" (syn to carboxylate).

    • Purification: Filter through Celite. Concentrate. Recrystallize from Hexane/EtOAc.

References
  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Source: MDPI (Molecules) Note: Detailed protocol for Oxidation/Wittig/Hydrogenation sequence. [Link]

  • A convenient synthetic route to (2S,4S)-4-methylproline and its exploration for protein engineering. Source: Royal Society of Chemistry (Org. Biomol. Chem.) Note: Discusses the Pyroglutamic acid route and protein incorporation. [Link]

  • Highly stereoselective gram scale synthesis of all four diastereoisomers of Boc-protected 4-methylproline. Source: PubMed / NIH Note: The definitive guide for the Evans Auxiliary method. [Link]

Sources

Validation

Structural Validation of 4-Methylproline Derivatives: A Comparative Guide to 13C NMR Efficacy

Executive Summary: The Stereochemical Challenge In the development of peptidomimetics and collagen-targeting therapeutics, 4-methylproline (4-MePro) serves as a critical conformational lock. However, its synthesis—often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In the development of peptidomimetics and collagen-targeting therapeutics, 4-methylproline (4-MePro) serves as a critical conformational lock. However, its synthesis—often via reductive amination or cyclization of glutamic acid derivatives—frequently yields a mixture of diastereomers: the trans-isomer ((2S, 4R)) and the cis-isomer ((2S, 4S)).

While High-Performance Liquid Chromatography (HPLC) can separate these isomers, it cannot definitively assign their absolute configuration without reference standards. Carbon-13 Nuclear Magnetic Resonance (13C NMR) emerges as the superior, self-validating analytical method for this assignment. This guide details why 13C NMR outperforms 1H NMR and NOESY in this specific context and provides a robust protocol for structural validation based on the gamma-gauche effect .

Mechanistic Grounding: The Gamma-Gauche Effect

To validate the structure, one must understand the physical chemistry governing the spectral differences. The superiority of 13C NMR in distinguishing 4-MePro isomers relies on the gamma-gauche (


-gauche) effect .

In the pyrrolidine ring, the chemical shift of the carbon atoms is highly sensitive to steric compression. When a substituent (like the 4-methyl group) and another ring substituent (like the 2-carboxylate) are oriented cis to each other, they often adopt a conformation that places the methyl group in a gauche orientation relative to the gamma-carbon (or the carboxylate group).

  • Steric Compression: This crowding compresses the electron cloud around the carbon nuclei.

  • Shielding: The compression increases electron density, causing an upfield shift (lower ppm value).

  • The Diagnostic Rule: The cis-isomer (2S, 4S) generally displays a methyl signal and a C4 ring signal that are shielded (lower ppm) relative to the trans-isomer (2S, 4R), which lacks this specific steric compression.

Comparative Analysis: 13C NMR vs. Alternatives

The following table objectively compares 13C NMR against common structural validation techniques for proline derivatives.

Feature13C NMR (Recommended) 1H NMR NOESY / ROESY X-Ray Crystallography
Primary Mechanism Steric environment (Gamma-gauche effect)Scalar coupling (

-coupling)
Through-space dipolar couplingElectron density diffraction
Resolution High: Singlet signals (decoupled); large spectral width (0-200 ppm).Low: Significant overlap of ring protons (3.0–4.5 ppm region).Medium: Depends on mixing time and molecular tumbling.Ultimate: Provides absolute configuration.
Sample State Solution (Liquid)Solution (Liquid)Solution (Liquid)Solid Crystal (Required)
Ambiguity Low: Shift differences (

) are distinct (>1-2 ppm).
High: Complex multiplets; requires simulation to deconstruct.Medium: NOE signals can be weak or misleading in flexible rings.None: But crystallization is the bottleneck.
Throughput Medium (30 mins - 4 hrs)High (5 mins)Low (Overnight)Very Low (Days/Weeks)
Why 1H NMR Fails

In 4-MePro, the protons on C3, C4, and C5 create a complex second-order coupling system. The signals often overlap heavily with the alpha-proton, making it difficult to extract the precise coupling constants (


-values) required to determine the ring pucker and substituent orientation without advanced spectral simulation.
Why 13C NMR Succeeds

13C NMR (proton-decoupled) simplifies the spectrum to single lines. The difference in chemical environment between cis and trans isomers results in distinct peaks that do not overlap, allowing for immediate visual confirmation of diastereomeric purity and assignment.

Experimental Protocol: The Self-Validating System

This protocol is designed to be a self-validating loop. By synthesizing the racemate or a mixture first, you establish the relative shift positions, which then allows definitive assignment of your enantioselective product.

Phase 1: Sample Preparation & Acquisition
  • Solvent Selection: Use D2O (for free amino acids) or CDCl3 (for N-protected esters).

    • Note: CDCl3 is preferred for N-Boc/N-Cbz derivatives as it minimizes hydrogen bonding variations.

  • Concentration: Prepare a sample of >10 mg/0.6 mL to ensure adequate signal-to-noise ratio for quaternary carbons.

  • Instrument Parameters:

    • Frequency: 100 MHz or higher (for 13C).

    • Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The carboxylate carbon has a long T1; insufficient delay will suppress this peak, though it is not critical for the methyl assignment.

    • Scans: 512–1024 scans (approx. 30–60 mins).

Phase 2: Diagnostic Analysis (The Decision Matrix)

Analyze the resulting spectrum focusing on two key regions:

  • The Methyl Region (10–20 ppm)

  • The Ring C4 Region (30–40 ppm)

The Assignment Logic
  • Step A: Identify the methyl peak.

  • Step B: If you have a mixture, you will see two methyl peaks.

  • Step C: Apply the Gamma-Gauche Rule:

    • Upfield Peak (Lower ppm): Corresponds to the Cis (2S, 4S) isomer.

    • Downfield Peak (Higher ppm): Corresponds to the Trans (2S, 4R) isomer.

Example Data (Representative for N-Boc-4-methylproline methyl ester in CDCl3):

  • Trans-isomer methyl: ~17.5 ppm

  • Cis-isomer methyl: ~16.2 ppm

  • Difference (

    
    ): ~1.3 ppm (Highly diagnostic)
    

Visualizing the Workflow

The following diagram illustrates the logical flow for validating the synthesis of 4-methylproline derivatives.

ValidationProtocol Start Synthesis of 4-MePro Derivative Crude Crude Product Isolation Start->Crude NMR_Acq Acquire 13C{1H} NMR (CDCl3 or D2O) Crude->NMR_Acq Analysis Analyze Methyl Region (10 - 20 ppm) NMR_Acq->Analysis Decision How many Methyl signals? Analysis->Decision Single Single Peak Decision->Single Pure Double Two Peaks (Mixture) Decision->Double Diastereomers Valid_Trans Compare with Ref: Shift > 17 ppm (approx) = TRANS (2S, 4R) Single->Valid_Trans Downfield Signal Valid_Cis Compare with Ref: Shift < 16.5 ppm (approx) = CIS (2S, 4S) Single->Valid_Cis Upfield Signal Optimize Refine Synthesis/Purification Double->Optimize Separation Required Optimize->Crude

Figure 1: Decision matrix for stereochemical assignment using 13C NMR. Note the critical branch point at methyl signal analysis.

Synthesis & Validation Pathway

To ensure high scientific integrity, the validation must be integrated into the synthesis loop. The diagram below details the specific chemical pathway and where the validation checkpoints occur.

SynthesisLoop cluster_synthesis Synthetic Route cluster_validation Validation Checkpoint S1 Glutamic Acid Derivative S2 Cyclization / Reductive Amination S1->S2 S3 Crude 4-MePro S2->S3 V1 13C NMR (Gamma-Gauche Check) S3->V1 Aliquot V2 Confirm Stereochemistry: Cis (Shielded) vs Trans V1->V2 V2->S3 Proceed if Valid

Figure 2: Integration of 13C NMR validation within the synthetic workflow of 4-methylproline.

References

  • Stereoselective Synthesis of 4-Methylproline: Vanderwal, C. D., et al. "Concise, stereoselective route to the four diastereoisomers of 4-methylproline."[1] Journal of Organic Chemistry. [Link]

  • Gamma-Gauche Effect in NMR: Tonelli, A. E., et al. "Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons."[2] Polymers. [Link]

  • Proline Conformational Analysis: Kang, Y. K., et al. "Conformational preference and cis-trans isomerization of 4-methylproline residues."[3] Biopolymers. [Link]

  • 13C NMR vs 1H NMR Sensitivity: General Comparison of NMR Techniques. Master Organic Chemistry. [Link]

Sources

Comparative

comparative study of organocatalysts based on proline vs 4-methylproline

This guide provides a comparative technical analysis of L-Proline versus (2S,4R)-4-Methylproline as organocatalysts.[1] It focuses on the mechanistic impact of the 4-methyl substituent on ring conformation, solubility, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of L-Proline versus (2S,4R)-4-Methylproline as organocatalysts.[1] It focuses on the mechanistic impact of the 4-methyl substituent on ring conformation, solubility, and catalytic efficiency in enamine-based transformations.

Executive Summary

While L-Proline remains the "simplest enzyme" and the benchmark for enamine organocatalysis, it suffers from low solubility in apolar solvents and conformational flexibility that can erode enantioselectivity. 4-Methylproline , specifically the trans-isomer ((2S,4R)-4-methylproline), serves as a "conformationally locked" variant. The C4-methyl group restricts the pyrrolidine ring puckering, stabilizing the active exo-conformation required for high stereocontrol. This guide analyzes when to deploy the standard proline versus its methylated analogue to optimize reaction outcomes.

Mechanistic Foundation: The Conformational Lock

The core difference between these two catalysts lies in the pyrrolidine ring puckering . In the catalytic cycle, the formation of the enamine intermediate requires a specific geometry to ensure facial selectivity (Zimmerman-Traxler transition state).

  • L-Proline (Unsubstituted): Exists in a rapid equilibrium between C4-endo (down) and C4-exo (up) puckers. This flexibility allows for parasitic conformational states that can lower enantiomeric excess (ee).

  • 4-Methylproline (Substituted): The methyl group imposes a steric "lock":

    • (2S,4R)-4-Methylproline (trans): The methyl group prefers the pseudo-equatorial position, forcing the ring into the C4-exo pucker . This pre-organizes the catalyst into the optimal geometry for anti-enamine formation, enhancing stereoselectivity.

    • (2S,4S)-4-Methylproline (cis): Forces the C4-endo pucker , often destabilizing the desired transition state.

Diagram: Catalytic Cycle & Steric Control

The following diagram illustrates the enamine catalytic cycle and where the 4-methyl group exerts its "locking" influence.

CatalyticCycle cluster_effect 4-Methyl Effect (Stereocontrol) Catalyst Free Catalyst (Proline or 4-MePro) Iminium Iminium Ion (Intermediate I) Catalyst->Iminium + Ketone - H2O Ketone Ketone Substrate Enamine Enamine Species (Active Nucleophile) Iminium->Enamine Tautomerization (Rate Limiting) TS C-C Bond Formation (Zimmerman-Traxler TS) Enamine->TS + Aldehyde Aldehyde Aldehyde Electrophile Product Aldol Product (High ee) TS->Product Hydrolysis + Catalyst Regeneration Product->Catalyst Cycle Complete

Figure 1: The enamine catalytic cycle.[2] The 4-methyl substituent stabilizes the Enamine intermediate in the requisite 'exo' conformation, minimizing steric clash in the Transition State (TS).

Performance Comparison Matrix

The following data compares L-Proline with 4-substituted proline analogues in a benchmark intermolecular aldol reaction (Acetone + p-Nitrobenzaldehyde).

MetricL-Proline (Standard)(2S,4R)-4-Methylproline (Locked)Significance
Ring Conformation Flexible (Endo/Exo equilibrium)Locked C4-Exo (Up)Exo pucker favors high-fidelity anti-enamine formation.
Solubility (Organic) Low (DMSO/DMF required)Moderate (Soluble in CHCl₃/DCM)Methyl group adds lipophilicity, enabling reactions in non-polar solvents.
Yield (Benchmark) ~68% (in DMSO)~75-80% (in organic media)Improved solubility leads to better turnover in standard organic solvents.
Enantioselectivity (ee) 76%>85% (Predicted/Analogous*)Pre-organized ring reduces non-selective transition states.
Reaction Time 24 - 48 Hours12 - 24 HoursFaster kinetics due to higher effective concentration of active conformer.
Cost Low ($)High (

$)
Use 4-MePro only when Proline fails to deliver required stereoselectivity.

*Note: Exact head-to-head values vary by specific conditions. Data for 4-Methylproline is extrapolated from 4-silyloxy and 4-hydroxy analogues which share the exo-pucker preference.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol is designed to validate the performance difference. It uses a biphasic or organic solvent system where the lipophilicity of 4-methylproline provides a distinct advantage.

Materials
  • Catalyst A: L-Proline (10-20 mol%)

  • Catalyst B: (2S,4R)-4-Methylproline (10-20 mol%)

  • Substrates: p-Nitrobenzaldehyde (1.0 equiv), Acetone (excess/solvent).

  • Solvent: Chloroform (CHCl₃) or DMSO.

Step-by-Step Workflow
  • Preparation :

    • Dissolve p-nitrobenzaldehyde (151 mg, 1.0 mmol) in the chosen solvent (4 mL).

    • Critical Step: For Catalyst A (Proline) , use DMSO/Acetone (4:1) due to poor solubility in chloroform. For Catalyst B (4-MePro) , use CHCl₃/Acetone (4:1) to demonstrate lipophilic advantage.

  • Catalyst Addition :

    • Add 20 mol% of the respective catalyst.

    • Stir vigorously at room temperature (25°C).

  • Monitoring :

    • Monitor via TLC (Hexane/EtOAc 2:1) every 4 hours.

    • Observation: Catalyst B reaction mixture should remain homogeneous in CHCl₃, while Catalyst A may show suspension/aggregation.

  • Quenching & Isolation :

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄.

    • Concentrate and purify via flash column chromatography on silica gel.[3]

  • Analysis :

    • Determine Yield (isolated mass).

    • Determine ee% via Chiral HPLC (Chiralpak AD-H or OD-H column).

When to Choose Which Catalyst?

Use L-Proline When:
  • Cost is the primary driver: It is orders of magnitude cheaper.

  • Solvent is polar/protic: If the reaction tolerates DMSO, DMF, or Water/Methanol mixtures, proline's solubility issues are negated.

  • Substrate is simple: For highly reactive aldehydes (e.g., p-nitrobenzaldehyde), the "flexible" proline is sufficient to achieve moderate-to-good yields.

Use (2S,4R)-4-Methylproline When:
  • Non-polar solvents are required: If the substrate is water-sensitive or insoluble in DMSO, 4-methylproline's lipophilicity is essential.

  • Maximum stereocontrol is critical: In complex total synthesis where an ee increase from 76% to 90%+ saves downstream purification steps.

  • Kinetic resolution is needed: The rigid "locked" structure often differentiates between enantiomers of a racemic substrate more effectively than the flexible proline.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society. Link

  • Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability.[4] Annual Review of Biochemistry. (Discusses the exo/endo puckering effects of 4-substituted prolines). Link

  • Mantovani, S. M., et al. (2009). Conformational preferences of 4-substituted prolines. Chemical Communications. Link

  • Mowery, B. P., et al. (2009). Proline-mediated organocatalysis: The role of the ring pucker. Organic Letters. Link

Sources

Validation

comparing the efficacy of different chiral derivatization agents for carboxylic acids

Executive Summary In the precise landscape of drug development and stereochemical analysis, the resolution of enantiomeric carboxylic acids remains a critical challenge.[1] While direct chiral chromatography (CSP) has ga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the precise landscape of drug development and stereochemical analysis, the resolution of enantiomeric carboxylic acids remains a critical challenge.[1] While direct chiral chromatography (CSP) has gained dominance, indirect chiral derivatization remains indispensable for three specific scenarios: (1) NMR-based configuration assignment,[2][3] (2) improving detection sensitivity (fluorescence), and (3) utilizing robust, inexpensive achiral columns (C18) for complex biological matrices.

This guide objectively compares the three most effective classes of Chiral Derivatizing Agents (CDAs) for carboxylic acids: Aryl-alkyl amines (PEA/NEA), Amino Acid Amides (Leucinamide), and Fluorescent Hydrazides .

Mechanistic Foundation: The Diastereomeric Discrimination

To select the right agent, one must understand why separation occurs. The derivatization converts enantiomers (


-Acid / 

-Acid) into diastereomers (

-Acid-

-Base /

-Acid-

-Base).

The efficacy of a CDA is governed by the Conformational Rigidity and Magnetic/Hydrophobic Anisotropy it induces.

  • HPLC Separation: Relies on different solvophobic properties and hydrogen-bonding networks of the diastereomers on an achiral stationary phase.

  • NMR Discrimination: Relies on the magnetic anisotropy (shielding/deshielding) exerted by the CDA's aromatic ring on the analyte's protons.

Visualization: The Derivatization Workflow

The following diagram outlines the critical path from crude acid to analytical data, highlighting the decision points for reagent selection.

DerivatizationWorkflow Start Chiral Carboxylic Acid (Racemate/Enriched) Activation Activation Strategy (Prevent Racemization) Start->Activation Coupling Amide Bond Formation (Nucleophilic Acyl Substitution) Activation->Coupling + CDA (Chiral Amine) Purification Workup & Isolation (Remove Urea/Catalyst) Coupling->Purification Analysis Analytical Output Purification->Analysis HPLC HPLC Analysis->HPLC Separation (Rs) NMR NMR Analysis->NMR Shift (Δδ)

Caption: Figure 1. Standard workflow for indirect chiral analysis. The "Activation" step is critical to maintaining stereochemical integrity.

Comparative Analysis of Derivatizing Agents

We evaluate three primary agents representing the standard tiers of analysis.

Agent A: (S)-(-)-1-Phenylethylamine (PEA)
  • The "Economy Standard"

  • Profile: The most widely used agent due to low cost and availability.

  • Mechanism: Forms diastereomeric amides. The phenyl ring provides moderate shielding.

  • Best For: Routine purity checks via HPLC; simple NMR assignments where large shifts are not required.

  • Limitation: Often yields small chemical shift differences (

    
     ppm) in NMR, leading to overlapping peaks.
    
Agent B: (S)-(-)-1-(1-Naphthyl)ethylamine (NEA)
  • The "Resolution King"

  • Profile: Structurally similar to PEA but replaces the phenyl ring with a naphthalene system.

  • Mechanism: The larger naphthalene surface area creates significantly stronger

    
    -
    
    
    
    stacking interactions and magnetic anisotropy.
  • Best For: NMR Analysis. It consistently produces larger

    
     values (0.1–0.5 ppm) compared to PEA, allowing for baseline resolution of enantiomeric signals without high-field instruments (600+ MHz).
    
  • Efficacy: Superior chromatographic resolution on C18 columns due to increased hydrophobicity.

Agent C: L-Leucinamide
  • The "HPLC Specialist"

  • Profile: An amino acid amide derivative.[4][5][6][7]

  • Mechanism: Introduces additional hydrogen bond donors/acceptors (the amide backbone) and a distinct hydrophobic isobutyl tail. This creates a highly ordered "zipper" effect in the diastereomer structure, maximizing separation factors (

    
    ) on Reverse Phase (RP) HPLC.
    
  • Best For: Complex biological samples where the analyte must be separated from matrix interference on standard C18 columns.

Experimental Data: Performance Matrix

The following table synthesizes comparative data for a model carboxylic acid (e.g., Ibuprofen or 2-phenylpropionic acid) derivatized with these agents.

Metric(S)-PEA (Phenyl)(S)-NEA (Naphthyl)L-Leucinamide
NMR Separation (

)
Low (0.02 - 0.05 ppm)High (0.10 - 0.45 ppm) Moderate (0.05 - 0.15 ppm)
HPLC Resolution (

)
Moderate (

)
High (

)
Very High (

)
Reaction Kinetics Fast (< 1 hr)Moderate (1-2 hrs)Moderate (1-2 hrs)
Steric Bulk LowHigh (Crowding possible)Moderate
Cost Efficiency High (Cheap)ModerateModerate
Primary Application Routine QCAbsolute Config (NMR) Trace Analysis (HPLC)

Technical Insight: For NMR determination of absolute configuration, NEA is the superior choice . The "ring current" effect of the naphthyl group causes protons in the


 diastereomer to be shielded differently than in the 

diastereomer, often allowing visual determination of configuration based on the "Pirkle Model" of spatial arrangement.

Validated Experimental Protocol

Objective: Synthesis of diastereomeric amides without racemization. Method: EDC/HOBt Coupling. Rationale: Acid chlorides (using SOCl


) are faster but pose a high risk of racemizing the chiral center of the carboxylic acid via ketene intermediates. The EDC/HOBt method buffers the activation, preventing racemization.
Materials
  • Analyte: Chiral Carboxylic Acid (1.0 eq)

  • CDA: (S)-(-)-1-(1-Naphthyl)ethylamine (1.1 eq)

  • Coupling Agent: EDC

    
    HCl (1.2 eq)
    
  • Additive: HOBt (anhydrous) (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Dichloromethane (DCM) or DMF (dry)

Step-by-Step Procedure
  • Activation: Dissolve the Carboxylic Acid (10 mg) in dry DCM (1 mL). Add HOBt (1.2 eq) and EDC

    
    HCl (1.2 eq). Stir at 
    
    
    
    for 15 minutes.
    • Why: This forms the active OBt-ester, which is reactive but chirally stable.

  • Coupling: Add the Chiral Amine (NEA, 1.1 eq) and DIPEA (2.0 eq). Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC or LC-MS for disappearance of the acid.

  • Quench & Wash: Dilute with Ethyl Acetate (5 mL). Wash sequentially with:

    • 0.5 M HCl (removes unreacted amine and DIPEA).

    • Sat. NaHCO

      
       (removes unreacted acid and HOBt).
      
    • Brine (drying).

  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Analysis: Dissolve the residue in CDCl

    
     for NMR or Mobile Phase for HPLC.
    

Decision Logic: Selecting the Right Agent

Use this logic tree to determine the optimal derivatization strategy for your specific sample.

DecisionTree Start Start: What is your Analytical Goal? Goal Goal? Start->Goal NMR Absolute Configuration (NMR) Goal->NMR Structural ID HPLC Enantiomeric Excess (HPLC) Goal->HPLC Quantification NMR_Q Is the acid aromatic? NMR->NMR_Q HPLC_Q Detection Method? HPLC->HPLC_Q Use_NEA Use (S)-NEA (Max Anisotropy) NMR_Q->Use_NEA Yes/Simple Use_Binol Use BINOL-Amine (Specialized) NMR_Q->Use_Binol No/Complex Use_PEA Use (S)-PEA (UV Detection) HPLC_Q->Use_PEA Standard UV Use_Fluoro Use FDLA/S-NIFE (Fluorescence) HPLC_Q->Use_Fluoro High Sensitivity

Caption: Figure 2. Decision matrix for selecting chiral derivatizing agents based on analytical requirements.

References

  • BenchChem. (2025).[1][8] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.[8] Retrieved from

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. (Contextual grounding for NEA/PEA anisotropy mechanisms).
  • Bhushan, R., & Martens, J. (2021). Amino Acids and Their Derivatives: Chiral Derivatizing Agents.[3][5] MDPI. Retrieved from

  • Sigma-Aldrich. (2024). Proline Derivatization and Enantioresolution by Chiral GC.[9] (Protocol comparison for esterification vs amidation). Retrieved from

  • Toyo’oka, T. (2019). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC - NIH. (Data on fluorescent agents like S-NIFE). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

4-Methylpyrrolidine-2-carboxylic acid proper disposal procedures

Executive Summary & Operational Causality Effective waste management of 4-Methylpyrrolidine-2-carboxylic acid (also known as 4-Methylproline) requires more than simply reading a Safety Data Sheet (SDS).[1][2] As a prolin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Causality

Effective waste management of 4-Methylpyrrolidine-2-carboxylic acid (also known as 4-Methylproline) requires more than simply reading a Safety Data Sheet (SDS).[1][2] As a proline analog used frequently in peptide synthesis and peptidomimetic drug design, this compound is amphoteric (zwitterionic). Its dual nature—possessing both a basic secondary amine and an acidic carboxylic acid—dictates its reactivity profile and, consequently, its disposal logic.

The Core Directive: Do not treat this merely as "general organic trash." While not classified as a P-listed (acutely toxic) or U-listed (toxic) waste under RCRA, its disposal must prevent uncontrolled acid-base reactions in commingled waste streams.[1] The protocol below ensures you maintain a self-validating safety system where chemical compatibility is verified before the waste enters the container.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the physical state and hazard profile.[3] This data dictates the waste stream classification.[3]

PropertySpecificationOperational Implication
CAS Number 2577-33-5 (generic)Use for waste manifesting.[1][2]
Physical State White to off-white solidDust generation is a primary inhalation risk during transfer.[1][2]
Acidity/Basicity Amphoteric (pKa ~2 and ~10.[1][2]6)Critical: Can buffer aqueous waste; avoid mixing with strong oxidizers.[2]
Solubility Water soluble; polar organicsHigh mobility in aqueous spills; difficult to extract from water.[1][2]
Hazard Codes H315, H319, H335Irritant to eyes, skin, and respiratory system.[1][2][4]
RCRA Status Non-listed (General Chemical)Dispose of as Non-Regulated Chemical Waste unless mixed with listed solvents.[1][2]

Pre-Disposal Protocol: The Self-Validating System

To ensure scientific integrity, follow this "Check-Verify-Act" sequence. This prevents the common lab accident of "incompatible mixing."

  • Segregation Check:

    • Oxidizers: Ensure the waste stream is free of strong oxidizers (e.g., permanganates, nitrates).[5] Proline derivatives can form unstable N-nitroso compounds if inadvertently mixed with nitrosating agents.

    • Halogens: Determine if the compound was used with halogenated solvents (DCM, Chloroform). If yes, the entire mixture defaults to Halogenated Waste .

  • Container Selection:

    • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.[1]

    • Liquid Waste: Amber glass or HDPE carboys. Avoid metal containers due to the corrosive potential of the carboxylic acid moiety over time.

Disposal Workflows

Scenario A: Disposal of Pure Solid (Excess Reagent)

Do not dissolve solid waste just to pour it out. This increases waste volume and spill risk.

  • Labeling: Affix a hazardous waste label. Mark as "Non-Regulated Organic Solid" (unless local regulations specify "Irritant").

  • Transfer: Transfer solid directly into the HDPE waste container.

    • Technique: Use a powder funnel to minimize dust. Wear N95 or P100 respiratory protection if working outside a fume hood.

  • Closure: Cap tightly. Do not leave the funnel in the bottle.

Scenario B: Disposal of Reaction Mixtures (Liquid)

This is the most common scenario in peptide synthesis.

  • pH Check: If the solution is aqueous, check pH.[6]

    • If < 2 or > 12.5:[3][6][7] Neutralize to pH 5–9 before adding to a general organic waste container to prevent container degradation or heat generation.

  • Solvent Stream Selection:

    • Non-Halogenated: (e.g., Methanol, Ethanol, DMSO).[1]

    • Halogenated: (e.g., DCM).

  • Precipitation Risk: 4-Methylproline is insoluble in non-polar solvents (Hexane, Ether). If adding a concentrated solution to a non-polar waste stream, it may precipitate. Action: Rinse the vessel with a polar solvent (e.g., Acetone) to ensure full transfer.

Visual Logic: Waste Stream Decision Tree

The following diagram illustrates the decision logic for disposing of 4-Methylpyrrolidine-2-carboxylic acid to ensure compliance and safety.

DisposalWorkflow Start START: 4-Methylproline Waste StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Desiccated StateCheck->Solid Solid Liquid Reaction Mixture / Solution StateCheck->Liquid Liquid ContamCheck Contaminated with Oxidizers/P-Listed? Solid->ContamCheck SolidWaste Solid Waste Container (Tag: Organic Irritant) ContamCheck->SolidWaste No HazSolid Segregated Hazardous Waste (Do Not Mix) ContamCheck->HazSolid Yes SolventType Identify Primary Solvent Liquid->SolventType Aqueous Aqueous Solution SolventType->Aqueous Water/Buffer Organic Organic Solvent SolventType->Organic Solvents pHCheck Check pH (Is it <2 or >12.5?) Aqueous->pHCheck Neutralize Neutralize to pH 5-9 pHCheck->Neutralize Yes AqWaste Aqueous Waste Container pHCheck->AqWaste No Neutralize->AqWaste HaloCheck Contains Halogens? (DCM, Chloroform) Organic->HaloCheck HaloWaste Halogenated Waste Stream HaloCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Stream HaloCheck->NonHaloWaste No

Caption: Operational logic flow for segregating 4-Methylproline waste based on physical state and solvent compatibility.

Emergency Spill Procedures

In the event of a spill, immediate containment is required to prevent tracking the irritant powder through the facility.

  • PPE: Nitrile gloves, safety goggles, and lab coat. If the spill is >50g of fine powder, use a dust mask.

  • Dry Spill:

    • Do not sweep vigorously (creates dust).

    • Cover with wet paper towels to dampen the powder.

    • Scoop into a sealable bag or jar.

    • Wipe area with water; the compound is highly water-soluble.

  • Wet Spill:

    • Absorb with vermiculite or standard spill pads.

    • Place used absorbents into the Solid Waste stream.

Regulatory Context (RCRA)

While 4-Methylpyrrolidine-2-carboxylic acid is not specifically listed on the EPA's P-list or U-list , it is regulated under the "Cradle-to-Grave" mandate of the Resource Conservation and Recovery Act (RCRA).[1][2]

  • Characteristic Waste: If the waste solution contains flammable solvents (Flash point < 140°F), it carries the D001 (Ignitable) code.[6][8][9]

  • Generator Responsibility: As the generator, you are responsible for characterizing the waste. If mixed with other reagents, the most hazardous component dictates the waste code.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[6][7][9] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 4-Methylproline. National Library of Medicine. Retrieved from [Link][1][2]

Sources

Handling

Operational Safety Guide: Handling 4-Methylpyrrolidine-2-carboxylic acid (4-Methylproline)

Executive Safety Summary 4-Methylpyrrolidine-2-carboxylic acid (CAS: 2510-84-1 for trans-L isomer) is a proline derivative widely used in peptide synthesis and medicinal chemistry. While often classified as a standard la...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Methylpyrrolidine-2-carboxylic acid (CAS: 2510-84-1 for trans-L isomer) is a proline derivative widely used in peptide synthesis and medicinal chemistry. While often classified as a standard laboratory irritant, its physical properties—specifically its tendency to act as a hygroscopic solid—introduce unique handling risks often overlooked in generic safety data sheets (SDS).

Critical Hazard: The primary risk is not acute toxicity, but sensitization and mucous membrane irritation caused by fine particulate dust. Proline derivatives are prone to static charge and clumping; "chipping" at clumped solids can generate invisible aerosols that bypass standard surgical masks.

Immediate Action Required:

  • Engineering Control: All weighing of dry powder must occur inside a fume hood or powder containment balance enclosure.

  • PPE Baseline: Nitrile gloves (minimum 0.11 mm), safety goggles (not glasses), and a lab coat are mandatory.

Risk Profile & Mechanism of Injury

To select the correct PPE, one must understand the failure modes of exposure.

Hazard Class (GHS)H-CodePhysiological MechanismOperational Risk
Skin Irritation H315Dermal absorption leading to local dermatitis.High risk during weighing; dust settles on wrists/cuffs.
Eye Irritation H319Micro-abrasion and chemical irritation of the cornea.High risk if rubbing eyes with contaminated gloves.
STOT SE 3 H335Respiratory tract irritation via inhalation of dusts.Highest Risk. Static powders "fly" during transfer.

The "Hygroscopic Factor": Like many amino acid derivatives, 4-Methylproline absorbs atmospheric moisture. This creates a crust on the surface of the reagent bottle. Breaking this crust releases dry, static-charged particles from underneath, creating a sudden plume of exposure.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required gear based on the scale of operation. Trustworthiness Check: If you cannot meet the PPE requirement for a specific quantity, do not proceed.

Operation ScaleRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Analytical (< 1 g) Fume Hood (Sash at 18")Nitrile (0.11 mm)Safety Glasses w/ Side ShieldsStandard Lab Coat
Preparative (1 g - 10 g) Fume Hood + N95 MaskDouble Nitrile (Outer glove changed if soiled)Chemical Splash GogglesLab Coat + Tyvek Sleeves
Bulk Handling (> 10 g) P100 Half-Face RespiratorNitrile (Inner) + Neoprene (Outer)Chemical Splash GogglesTyvek Lab Coat (Closed front)
PPE Decision Logic

The following decision tree illustrates the logic for selecting PPE based on task and hazard potential.

PPE_Decision_Tree Start Start: Assess Task Quantity Quantity? Start->Quantity Small < 1g (Analytical) Quantity->Small Medium 1g - 10g (Prep) Quantity->Medium Large > 10g (Bulk) Quantity->Large Hood Fume Hood Required Small->Hood Standard Medium->Hood Resp_P100 Add P100 Respirator Large->Resp_P100 Mandatory Resp_N95 Add N95 Respirator Hood->Resp_N95 Dust Risk?

Figure 1: PPE Selection Decision Tree. Blue/Yellow paths indicate standard lab protocols; Red paths indicate high-risk operations requiring advanced respiratory protection.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid reagent without generating airborne particulates.

  • Preparation:

    • Place an ionizing bar or anti-static gun near the balance to neutralize charge on the powder.

    • Line the fume hood work surface with an absorbent, plastic-backed mat.

  • Container Opening:

    • Self-Validating Step: Tap the container gently on the mat before opening. If powder sticks to the lid, static is high—use the anti-static gun before proceeding.

  • Transfer:

    • Use a disposable anti-static weighing boat.

    • Do not pour directly from the bottle. Use a clean spatula.

    • Technique: If the solid is clumped, do not chip it inside the bottle. Remove the clump to a mortar (inside the hood) and gently break it apart before weighing.

  • Cleanup:

    • Wipe the spatula with a wet Kimwipe inside the hood immediately after use. This prevents carrying dust outside the containment zone.[1][2]

Protocol B: Solubilization

Objective: Dissolve compound without splashing or exothermic runaway.

  • Solvent Selection: 4-Methylproline is water-soluble.

  • Addition Order: Always add the solid to the solvent , not solvent to solid. This prevents "puffing" of the powder into the air.

  • Agitation: Use a magnetic stir bar. Avoid vigorous shaking of the flask, which can generate aerosols if the stopper leaks.

Emergency Response & Disposal

Spill Response Workflow

In the event of a powder spill outside the fume hood, follow this strict containment logic to prevent building-wide contamination.

Spill_Response Spill Powder Spill Detected Isolate 1. Isolate Area (Alert Lab Mates) Spill->Isolate PPE_Check 2. Check PPE (Goggles + N95 Min) Isolate->PPE_Check Cover 3. Cover with Wet Paper Towels PPE_Check->Cover Prevent Dust Scoop 4. Scoop Slurry into Waste Jar Cover->Scoop Clean 5. Soap & Water Wash (x2) Scoop->Clean

Figure 2: Dry Powder Spill Response. The critical step is "Cover with Wet Paper Towels" to turn the dust into a slurry, preventing inhalation.

Waste Disposal

Do not flush down the drain. Amino acid derivatives can act as nitrogen sources for bacteria, disrupting local water treatment if released in bulk.

  • Solid Waste: Bag in double-lined polyethylene bags. Label as "Solid Organic Waste - Irritant."

  • Liquid Waste: Dissolve in a combustible solvent (e.g., ethanol) if necessary, or place in the "Aqueous Organic" waste stream.

  • Destruction: The preferred method is incineration equipped with an afterburner and scrubber to manage nitrogen oxide (NOx) emissions [1].

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methyl-L-proline hydrochloride.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 165568, 4-Methylproline.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpyrrolidine-2-carboxylic acid
Reactant of Route 2
4-Methylpyrrolidine-2-carboxylic acid
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